molecular formula C15H13ClN2O B12425674 Mycobactin-IN-1

Mycobactin-IN-1

Número de catálogo: B12425674
Peso molecular: 272.73 g/mol
Clave InChI: BMOZIGVHPNPVGU-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
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Descripción

2-[5-(4-Chlorophenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenol is a chemical compound built around a pyrazoline core, a five-membered heterocycle featuring two adjacent nitrogen atoms . This scaffold is of significant interest in medicinal chemistry and pharmaceutical research due to its association with a wide spectrum of biological activities. Pyrazoline derivatives are recognized as privileged structures in drug discovery, and this particular compound serves as a valuable building block for the synthesis and evaluation of novel bioactive molecules . The primary research applications of this compound are rooted in the established pharmacological profile of the pyrazoline class. Scientific literature indicates that dihydropyrazole derivatives have been extensively investigated for their anti-inflammatory potential, often acting through mechanisms such as cyclooxygenase-2 (COX-2) inhibition . Furthermore, this chemical scaffold is relevant in studies exploring antimicrobial agents, anticancer therapies, and central nervous system (CNS) active compounds, including those targeting cannabinoid CB1 receptors . Its mechanism of action in specific research contexts is typically investigated via molecular docking studies to understand interactions with enzyme active sites, such as those of COX-2, or other therapeutic targets . Researchers utilize this compound as a key intermediate in organic synthesis and medicinal chemistry optimization. It is frequently employed to develop structure-activity relationship (SAR) models and to generate novel chemical libraries for high-throughput screening. This product is intended for research purposes only in a laboratory setting. It is not for diagnostic, therapeutic, or human use.

Propiedades

Fórmula molecular

C15H13ClN2O

Peso molecular

272.73 g/mol

Nombre IUPAC

2-[5-(4-chlorophenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenol

InChI

InChI=1S/C15H13ClN2O/c16-11-7-5-10(6-8-11)13-9-14(18-17-13)12-3-1-2-4-15(12)19/h1-8,13,17,19H,9H2

Clave InChI

BMOZIGVHPNPVGU-UHFFFAOYSA-N

SMILES canónico

C1C(NN=C1C2=CC=CC=C2O)C3=CC=C(C=C3)Cl

Origen del producto

United States

Foundational & Exploratory

Technical Guide: Target Identification of Salicyl-AMS, a Mycobactin Biosynthesis Inhibitor in M. tuberculosis

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Core Content: This document provides an in-depth technical overview of the target identification and characterization of salicyl-AMS, a potent inhibitor of mycobactin biosynthesis in Mycobacterium tuberculosis (M. tuberculosis). Salicyl-AMS serves as a representative example of a "Mycobactin-INhibitor-1" (Mycobactin-IN-1).

Introduction

Mycobacterium tuberculosis, the causative agent of tuberculosis, requires iron for its survival and pathogenesis. Within the host, iron is sequestered, creating an iron-limited environment. To overcome this, M. tuberculosis synthesizes and secretes high-affinity iron chelators called siderophores, namely mycobactin and carboxymycobactin. The biosynthesis of these siderophores is essential for the virulence of the bacterium, making the enzymes in this pathway attractive targets for novel anti-tuberculosis drug development.[1][2]

The mycobactin biosynthesis pathway involves a series of enzymes encoded by the mbt gene cluster.[1] One of the key enzymes in this pathway is MbtA, a salicylate-AMP ligase. MbtA catalyzes the first committed step in mycobactin biosynthesis: the activation of salicylic acid to form a salicyl-AMP intermediate, which is then transferred to the aryl carrier protein domain of MbtB.[1]

Salicyl-AMS (5′-O-[N-(salicylsulfamoyl)adenosine]) is a rationally designed inhibitor that mimics the salicyl-AMP reaction intermediate.[1] This competitive inhibition of MbtA effectively blocks the mycobactin biosynthesis pathway, leading to iron starvation and subsequent inhibition of M. tuberculosis growth, particularly under iron-limiting conditions.[1][2] This guide details the target identification, mechanism of action, and preclinical evaluation of salicyl-AMS.

Quantitative Data

The following tables summarize the key quantitative data for salicyl-AMS, demonstrating its potency against its target enzyme and its efficacy in vitro and in vivo.

Table 1: In Vitro Efficacy and Enzyme Inhibition of Salicyl-AMS

ParameterValueConditionsReference
MIC vs. M. tuberculosis H37Rv0.5 µg/mLIron-depleted media, alamarBlue assay[1][3]
Ki vs. MbtANot explicitly stated, but described as a potent, tight-binding inhibitorContinuous spectrophotometric assay[2]

Table 2: In Vivo Pharmacokinetics of Salicyl-AMS in a Murine Model

Route of AdministrationDose (mg/kg)Cmax (µg/mL or µg/g)Tmax (min)AUC (µg·min/mL or µg·min/g)Half-life (min)Reference
Intraperitoneal (Plasma) 5064.6 ± 1.767.0 ± 0.001,280.0 ± 261.6Not explicitly stated[1]
Intraperitoneal (Plasma) 200329.7 ± 109.07.0 ± 0.009,185.0 ± 1,105.0Not explicitly stated[1]
Intraperitoneal (Lung) 5029.2 ± 7.297.0 ± 0.00671.7 ± 163.813.3[1]
Intraperitoneal (Lung) 200356.2 ± 72.107.0 ± 0.006,020.0 ± 369.119.3[1]
Oral (Plasma) 500.3 ± 0.0511.0 ± 5.6615.9 ± 0.59Not explicitly stated[1]
Oral (Plasma) 2001.2 ± 0.967.0 ± 0.0058.6 ± 12.60Not explicitly stated[1]

Table 3: In Vivo Efficacy of Salicyl-AMS in a Murine Aerosol Infection Model

Treatment GroupDose (mg/kg)Duration of TreatmentLog10 CFU Reduction vs. Untreated ControlStatistical Significance (P-value)Reference
Low Dose 5.62 weeks0.87< 0.01[1]
High Dose 16.72 weeks1.10< 0.01[1]
Low Dose 5.64 weeksNot statistically significant> 0.05[1]
High Dose 16.74 weeksNot explicitly stated, but implied to be less effective than at 2 weeksNot explicitly stated[1]

Experimental Protocols

This section provides detailed methodologies for the key experiments involved in the target identification and validation of salicyl-AMS.

MbtA Enzyme Inhibition Assay (Continuous Spectrophotometric Assay)

This assay measures the activity of MbtA by monitoring the production of pyrophosphate (PPi) in the adenylation of salicylic acid. The PPi is then used in a coupled enzyme system to generate a detectable signal.

Materials:

  • Recombinant MbtA enzyme

  • ATP

  • Salicylic acid

  • MgCl2

  • Tricine buffer (pH 8.0)

  • Pyrophosphatase, inorganic

  • Purine nucleoside phosphorylase (PNP)

  • 2-amino-6-mercapto-7-methylpurine ribonucleoside (MESG)

  • Salicyl-AMS

  • 96-well UV-transparent microplates

  • Spectrophotometer capable of reading absorbance at 360 nm

Procedure:

  • Prepare a reaction buffer containing Tricine buffer, MgCl2, inorganic pyrophosphatase, PNP, and MESG.

  • Prepare serial dilutions of salicyl-AMS in DMSO.

  • In a 96-well plate, add the reaction buffer to each well.

  • Add the desired concentration of salicyl-AMS or DMSO (for control wells) to the wells.

  • Add a solution of ATP and salicylic acid to each well to initiate the reaction.

  • Add the MbtA enzyme to each well to start the reaction.

  • Immediately place the plate in a spectrophotometer and monitor the increase in absorbance at 360 nm over time at a constant temperature (e.g., 25°C). The rate of change in absorbance is proportional to the MbtA activity.

  • Calculate the initial reaction velocities from the linear portion of the absorbance versus time plots.

  • Determine the IC50 value of salicyl-AMS by plotting the percentage of inhibition against the logarithm of the inhibitor concentration. The Ki can be determined using the Morrison equation for tight-binding inhibitors.

In Vitro Susceptibility Testing (Microplate Alamar Blue Assay - MABA)

This assay determines the Minimum Inhibitory Concentration (MIC) of salicyl-AMS against M. tuberculosis under iron-depleted conditions.

Materials:

  • M. tuberculosis H37Rv culture

  • Middlebrook 7H9 broth supplemented with OADC (oleic acid-albumin-dextrose-catalase) and glycerol, prepared with iron-depleted components.

  • Salicyl-AMS

  • Alamar Blue reagent

  • 96-well microplates

  • Sterile deionized water

Procedure:

  • Prepare a stock solution of salicyl-AMS in a suitable solvent (e.g., DMSO).

  • In a 96-well plate, prepare two-fold serial dilutions of salicyl-AMS in the iron-depleted Middlebrook 7H9 broth.

  • Prepare an inoculum of M. tuberculosis H37Rv from a mid-log phase culture and adjust the turbidity to a McFarland standard of 1.0, then dilute to achieve a final concentration of approximately 1 x 105 CFU/mL in the wells.

  • Add the bacterial inoculum to each well containing the serially diluted compound. Include a drug-free control well (bacteria only) and a sterile control well (broth only).

  • Seal the plates with parafilm and incubate at 37°C for 5-7 days.

  • After incubation, add Alamar Blue reagent to each well.

  • Re-incubate the plates for 24-48 hours.

  • Observe the color change. A blue color indicates no bacterial growth, while a pink color indicates growth.

  • The MIC is defined as the lowest concentration of salicyl-AMS that prevents the color change from blue to pink.

Murine Aerosol Infection Model for In Vivo Efficacy

This model assesses the in vivo efficacy of salicyl-AMS in treating a M. tuberculosis infection in mice.

Materials:

  • BALB/c mice (female, 6-8 weeks old)

  • M. tuberculosis H37Rv culture

  • Aerosol exposure system

  • Salicyl-AMS sodium salt

  • Phosphate-buffered saline (PBS)

  • Middlebrook 7H11 agar plates

  • Tissue homogenizer

Procedure:

  • Infection:

    • Grow M. tuberculosis H37Rv to mid-log phase and prepare a suspension in PBS.

    • Infect mice with a low-dose aerosol of M. tuberculosis using a calibrated aerosol exposure system to deliver approximately 50-100 CFU to the lungs of each mouse.

  • Treatment:

    • One day post-infection, randomize the mice into treatment and control groups.

    • Prepare solutions of salicyl-AMS sodium salt in PBS at the desired concentrations.

    • Administer salicyl-AMS daily (5 days a week) via intraperitoneal injection at the specified doses (e.g., 5.6 mg/kg and 16.7 mg/kg). The control group receives PBS injections.

  • Bacterial Load Determination:

    • At specified time points (e.g., 2 and 4 weeks post-treatment initiation), euthanize a subset of mice from each group.

    • Aseptically remove the lungs and homogenize them in PBS.

    • Prepare serial dilutions of the lung homogenates and plate them on Middlebrook 7H11 agar.

    • Incubate the plates at 37°C for 3-4 weeks.

    • Count the number of colonies to determine the number of viable bacteria (CFU) per lung.

  • Data Analysis:

    • Convert the CFU counts to log10 values.

    • Compare the mean log10 CFU of the treated groups to the untreated control group to determine the reduction in bacterial load.

    • Use appropriate statistical tests (e.g., ANOVA) to determine the significance of the observed differences.

Visualizations

The following diagrams illustrate the mycobactin biosynthesis pathway, the mechanism of action of salicyl-AMS, and the experimental workflow for its target identification and validation.

Mycobactin Biosynthesis Pathway and Inhibition by Salicyl-AMS

Mycobactin_Biosynthesis cluster_mbtA MbtA Catalysis Chorismate Chorismate MbtI MbtI Chorismate->MbtI Salicylate Salicylic Acid MbtA MbtA Salicylate->MbtA MbtI->Salicylate PPi PPi + AMP MbtA->PPi Salicyl_AMP Salicyl-AMP (Intermediate) MbtA->Salicyl_AMP ATP ATP ATP->MbtA MbtB MbtB Salicyl_AMP->MbtB Salicyl_MbtB Salicyl-S-MbtB MbtB->Salicyl_MbtB Mycobactin_Core Mycobactin Core Assembly Salicyl_MbtB->Mycobactin_Core Mycobactin Mycobactin Mycobactin_Core->Mycobactin Salicyl_AMS Salicyl-AMS (this compound) Salicyl_AMS->MbtA

Caption: Inhibition of MbtA by Salicyl-AMS in the Mycobactin Biosynthesis Pathway.

Experimental Workflow for Target Identification and Validation

Workflow Hypothesis Hypothesis: Inhibition of Mycobactin Biosynthesis is Bactericidal Design Rational Design of Salicyl-AMS to Mimic Salicyl-AMP Intermediate Hypothesis->Design Biochemical Biochemical Assay: Inhibition of Recombinant MbtA Design->Biochemical InVitro In Vitro Assay: MIC Determination vs. M. tuberculosis (Iron-depleted) Biochemical->InVitro InVivo In Vivo Efficacy: Murine Aerosol Infection Model InVitro->InVivo PK Pharmacokinetic Studies in Mice InVitro->PK Validation Target Validation: Salicyl-AMS is a viable anti-tuberculosis lead InVivo->Validation PK->InVivo Logical_Relationship Salicyl_AMS Salicyl-AMS MbtA MbtA Enzyme Salicyl_AMS->MbtA Inhibits Mycobactin_Synth Mycobactin Biosynthesis MbtA->Mycobactin_Synth Catalyzes Iron_Acq Iron Acquisition Mycobactin_Synth->Iron_Acq Enables Mtb_Growth M. tuberculosis Growth (in iron-limited environment) Iron_Acq->Mtb_Growth Essential for

References

An In-depth Technical Guide to Mycobactin-IN-1: A Novel Mycobactin Biosynthesis Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mycobactin-IN-1, also identified as compound 44 in the primary literature, is a novel synthetic pyrazoline analogue that has demonstrated significant potential as an inhibitor of mycobactin biosynthesis in mycobacteria.[1] Mycobactins are essential siderophores—small, iron-chelating molecules—that Mycobacterium tuberculosis and other mycobacterial species utilize to scavenge iron from their host environment, a process critical for their survival and virulence.[1][2] By targeting the mycobactin biosynthesis pathway, this compound presents a promising therapeutic strategy against tuberculosis, particularly in the face of rising antimicrobial resistance.[1] This technical guide provides a comprehensive overview of the chemical structure, mechanism of action, biological activity, and experimental protocols related to this compound.

Chemical Structure and Properties

This compound is chemically known as 3-(2-hydroxyphenyl)-5-(4-chlorophenyl)-4,5-dihydro-1H-pyrazole . Its core structure consists of a 2-hydroxyphenyl group attached to a dihydropyrazole ring, which in turn is substituted with a 4-chlorophenyl group.

PropertyValueReference
IUPAC Name 3-(2-hydroxyphenyl)-5-(4-chlorophenyl)-4,5-dihydro-1H-pyrazole
Molecular Formula C₁₅H₁₃ClN₂O
Molecular Weight 272.73 g/mol
Class Pyrazoline analogue, Mycobactin biosynthesis inhibitor[1]

Mechanism of Action: Inhibition of Mycobactin Biosynthesis

This compound targets a key enzyme in the mycobactin biosynthesis pathway, salicyl-AMP ligase (MbtA) .[1] This enzyme is responsible for the initial step in the synthesis of mycobactins, which involves the activation of salicylic acid.[1][2] By binding to MbtA, this compound competitively inhibits its function, thereby blocking the entire mycobactin production cascade. This disruption of iron acquisition starves the mycobacteria of this essential nutrient, leading to growth inhibition.[1]

Mycobactin Biosynthesis Pathway and Inhibition by this compound

Mycobactin_Biosynthesis_Inhibition Mycobactin Biosynthesis Pathway and Inhibition by this compound Chorismate Chorismate MbtI MbtI Chorismate->MbtI Salicylic_Acid Salicylic Acid MbtA MbtA (Salicyl-AMP Ligase) Salicylic_Acid->MbtA Salicyl_AMP Salicyl-AMP MbtB MbtB Salicyl_AMP->MbtB MbtB_complex Salicyl-S-MbtB NRPS_PKS NRPS/PKS Machinery (MbtC, MbtD, MbtE, MbtF) MbtB_complex->NRPS_PKS Mycobactin_Core Mycobactin Core Scaffold Mycobactin Mycobactin Mycobactin_Core->Mycobactin Iron_Uptake Iron Uptake & Bacterial Growth Mycobactin->Iron_Uptake MbtI->Salicylic_Acid MbtA->Salicyl_AMP MbtB->MbtB_complex NRPS_PKS->Mycobactin_Core Mycobactin_IN_1 This compound Mycobactin_IN_1->MbtA Inhibits

Caption: Inhibition of MbtA by this compound blocks the mycobactin biosynthesis pathway.

Quantitative Biological Data

The biological activity of this compound has been evaluated against various mycobacterial strains and for its cytotoxic effects and efflux pump inhibitory potential.[1]

Antimycobacterial Activity

The minimum inhibitory concentration (MIC₉₀) of this compound was determined against different mycobacterial species under both iron-depleted (GAST) and iron-rich (GAST-Fe) conditions. The therapeutic selectivity index (TSI) is also reported.[1]

CompoundM. tuberculosis H37Rv MIC₉₀ (µg/mL)TSIM. aurum MIC₉₀ (µg/mL)TSIM. bovis BCG MIC₉₀ (µg/mL)TSI
GAST GAST-Fe GAST GAST-Fe
This compound (44) 161288161288
Cytotoxicity

The cytotoxic effect of this compound was evaluated against Vero cells.[1]

CompoundIC₅₀ (µg/mL) against Vero cells
This compound (44) >128
Efflux Pump Inhibition

This compound was also assessed for its ability to inhibit efflux pumps in Mycobacterium smegmatis mc² 155, a commonly used model organism. The data is presented as the fold reduction in the MIC of ethidium bromide (EtBr) in the presence of the inhibitor.[1]

CompoundConcentration (µg/mL)Fold MIC Reduction of Ethidium Bromide
This compound (44) 256 (MIC)16
128 (MIC/2)8
64 (MIC/4)4
Verapamil (Control) 256 (MIC)4

Experimental Protocols

Detailed experimental procedures for the synthesis and biological evaluation of this compound are provided below. These protocols are based on the methodologies described in the primary literature.[1]

Synthesis of this compound

The synthesis of this compound involves a two-step process starting from the appropriate chalcone precursor.

Step 1: Synthesis of 2'-hydroxy-4-chlorochalcone

  • To a solution of o-hydroxyacetophenone (0.01 M) and 4-chlorobenzaldehyde (0.01 M) in ethanol, an aqueous solution of sodium hydroxide (60% w/v, 15 mL) is added dropwise over a period of 2 hours on ice with continuous stirring.

  • The reaction mixture is stirred for an additional 24 hours at room temperature.

  • The mixture is then poured into crushed ice and acidified with dilute HCl.

  • The precipitated solid is filtered, washed with water, and recrystallized from ethanol to yield the chalcone intermediate.

Step 2: Synthesis of 3-(2-hydroxyphenyl)-5-(4-chlorophenyl)-4,5-dihydro-1H-pyrazole (this compound)

  • A mixture of the 2'-hydroxy-4-chlorochalcone (0.01 mol) and hydrazine hydrate (0.02 mol) in glacial acetic acid (20 mL) is refluxed for 6 hours.

  • The reaction progress is monitored by thin-layer chromatography.

  • After completion, the reaction mixture is cooled to room temperature and poured into ice-cold water.

  • The resulting solid is filtered, washed thoroughly with water, and purified by column chromatography (silica gel, hexane-ethyl acetate) to afford this compound.

Antimycobacterial Susceptibility Testing

The antimycobacterial activity is determined using a broth microdilution method.

  • Mycobacterial strains are grown to mid-log phase in Middlebrook 7H9 broth supplemented with OADC.

  • The cultures are diluted to a final inoculum of approximately 5 x 10⁵ CFU/mL in either iron-depleted (GAST) or iron-rich (GAST-Fe) medium in a 96-well plate.

  • This compound is serially diluted in the respective medium and added to the wells.

  • Plates are incubated at 37°C for 7 days for M. tuberculosis and 3 days for other mycobacterial species.

  • The MIC₉₀ is determined as the lowest concentration of the compound that inhibits at least 90% of the visible growth.

Vero Cell Cytotoxicity Assay

The cytotoxicity is assessed using a standard MTT or similar viability assay.

  • Vero cells are seeded in a 96-well plate at a density of 1 x 10⁴ cells/well and incubated for 24 hours to allow for cell attachment.

  • The cells are then treated with various concentrations of this compound and incubated for another 48 hours.

  • A solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well, and the plate is incubated for 4 hours.

  • The formazan crystals are dissolved in a solubilization buffer (e.g., DMSO).

  • The absorbance is measured at 570 nm using a microplate reader. The IC₅₀ value is calculated as the concentration of the compound that causes a 50% reduction in cell viability compared to the untreated control.[1]

Whole-Cell Efflux Pump Inhibition Assay

This assay measures the ability of a compound to inhibit the efflux of a fluorescent substrate, such as ethidium bromide (EtBr).[1]

  • M. smegmatis mc² 155 is grown to mid-log phase, washed, and resuspended in PBS.

  • The bacterial suspension is incubated with varying concentrations of this compound for 10 minutes at room temperature.

  • EtBr is added to a final concentration that is sub-inhibitory.

  • The fluorescence is monitored over time using a fluorometer with excitation and emission wavelengths appropriate for EtBr.

  • An increase in fluorescence in the presence of the inhibitor compared to the control indicates efflux pump inhibition. The fold MIC reduction of EtBr is calculated by comparing the MIC of EtBr alone with the MIC of EtBr in the presence of the inhibitor.[1]

MbtA Thermal Shift Assay

Thermofluorimetric analysis can be used to confirm the binding of this compound to its target, MbtA.[1]

  • Recombinant MbtA protein is purified.

  • The protein is mixed with a fluorescent dye (e.g., SYPRO Orange) that binds to hydrophobic regions of unfolded proteins.

  • The mixture is prepared with and without this compound.

  • The samples are heated in a real-time PCR machine with a temperature gradient, and the fluorescence is measured at each temperature increment.

  • The melting temperature (Tm) is the temperature at which 50% of the protein is unfolded. A significant increase in the Tm in the presence of this compound indicates that the compound binds to and stabilizes the protein.[1]

Conclusion

This compound is a promising lead compound in the development of novel antitubercular agents. Its specific targeting of the essential mycobactin biosynthesis pathway, coupled with its potent antimycobacterial activity and low cytotoxicity, makes it an attractive candidate for further preclinical development. The detailed methodologies provided in this guide are intended to facilitate further research into this and similar compounds, ultimately contributing to the fight against tuberculosis.

References

The Discovery and Synthesis of Mycobactin-IN-1: A Novel Inhibitor of Mycobacterial Iron Acquisition

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Tuberculosis, caused by Mycobacterium tuberculosis, remains a significant global health threat, exacerbated by the rise of drug-resistant strains. The bacterium's ability to acquire essential nutrients, such as iron, from its host is critical for its survival and virulence. The mycobactin biosynthesis pathway, responsible for producing the primary siderophore (iron-chelating molecule) of M. tuberculosis, presents a compelling target for novel anti-tubercular drug discovery. This whitepaper details the discovery and synthesis of Mycobactin-IN-1, a potent pyrazoline analogue that inhibits the essential enzyme MbtA, the first enzyme in the mycobactin biosynthesis pathway. This document provides a comprehensive overview of the compound's mechanism of action, detailed experimental protocols for its synthesis and evaluation, and a summary of its biological activity.

Introduction: Targeting Mycobacterial Iron Metabolism

Mycobacterium tuberculosis requires iron for a multitude of essential cellular processes. Within the host, iron is tightly sequestered, forcing the bacterium to employ high-affinity iron-scavenging systems. The primary mechanism involves the secretion of siderophores, mycobactin and carboxymycobactin, which chelate ferric iron from the host environment and transport it back into the bacterial cell.[1] The biosynthesis of these siderophores is orchestrated by a series of enzymes encoded by the mbt gene cluster.[2][3] The critical dependence of M. tuberculosis on this pathway for survival and pathogenesis makes it an attractive target for the development of new anti-tubercular agents with a novel mechanism of action.[3][4]

The enzyme salicyl-AMP ligase (MbtA) catalyzes the initial and committing step in mycobactin biosynthesis.[2][5] MbtA activates salicylic acid through an ATP-dependent adenylation to form a salicyl-AMP intermediate, which is then transferred to the aryl carrier protein domain of MbtB.[6] Inhibition of MbtA effectively shuts down the entire mycobactin production line, leading to iron starvation and ultimately, bacterial death.

Discovery of this compound (Compound 44)

This compound, also referred to as compound 44 in the scientific literature, is a pyrazoline analogue identified through rational drug design and screening efforts aimed at discovering novel inhibitors of MbtA.[2][7] The core chemical scaffold, 3-(2-hydroxyphenyl)-5-(aryl)-pyrazoline, was designed to mimic aspects of the natural substrate of MbtA.[8] A library of these pyrazoline analogues was synthesized and screened for their ability to inhibit the growth of Mycobacterium tuberculosis, particularly under iron-limiting conditions, which is indicative of targeting the mycobactin pathway.[3] Through these studies, this compound emerged as a lead candidate with potent anti-tubercular activity.[2]

Mechanism of Action

This compound exerts its anti-tubercular effect by directly targeting and inhibiting the enzymatic activity of MbtA.[2][7] Thermofluorimetric analysis and molecular dynamics simulations have suggested that this compound binds to the salicyl-AMP ligase (MbtA).[2] By binding to MbtA, this compound likely prevents the binding of salicylic acid or the subsequent adenylation reaction, thus blocking the first step of mycobactin biosynthesis.

MbtA_Inhibition cluster_pathway Mycobactin Biosynthesis Pathway (Initiation) cluster_inhibition Inhibition by this compound Sal Salicylic Acid MbtA MbtA Enzyme Sal->MbtA ATP ATP ATP->MbtA Sal_AMP Salicyl-AMP Intermediate MbtA->Sal_AMP Adenylation MbtB MbtB (Aryl Carrier Protein) Sal_AMP->MbtB Transfer Sal_MbtB Salicyl-MbtB MbtB->Sal_MbtB Mycobactin Mycobactin Sal_MbtB->Mycobactin Downstream Steps Mycobactin_IN_1 This compound Mycobactin_IN_1->MbtA Inhibition

Caption: Inhibition of the initial step of mycobactin biosynthesis by this compound.

Synthesis of this compound

This compound is a 3-(2-hydroxyphenyl)-5-(aryl)-pyrazoline derivative. The general synthesis of this class of compounds involves a Claisen-Schmidt condensation to form a chalcone intermediate, followed by a cyclization reaction with hydrazine.

General Synthetic Scheme

Synthesis_Workflow Reactant1 2-Hydroxyacetophenone Intermediate Chalcone Intermediate Reactant1->Intermediate Claisen-Schmidt Condensation Reactant2 Aryl Aldehyde Reactant2->Intermediate Product 3-(2-hydroxyphenyl)-5-(aryl)-pyrazoline (this compound) Intermediate->Product Cyclization Reactant3 Hydrazine Hydrate Reactant3->Product

Caption: General synthetic workflow for this compound.

Experimental Protocol: Synthesis of 3-(2-hydroxyphenyl)-5-(aryl)-pyrazolines

This protocol is a generalized procedure based on the synthesis of similar pyrazoline derivatives.[4][7]

Step 1: Synthesis of Chalcone Intermediate

  • To a stirred solution of 2-hydroxyacetophenone (1 equivalent) and the appropriate aryl aldehyde (1 equivalent) in ethanol, add a catalytic amount of a base (e.g., aqueous sodium hydroxide).

  • Stir the reaction mixture at room temperature for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, pour the reaction mixture into ice-cold water and acidify with dilute HCl.

  • Filter the precipitated solid, wash with water, and dry.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to afford the pure chalcone intermediate.

Step 2: Cyclization to form the Pyrazoline

  • Dissolve the chalcone intermediate (1 equivalent) in a suitable solvent such as ethanol or acetic acid.

  • Add hydrazine hydrate (1.2-1.5 equivalents) to the solution.

  • Reflux the reaction mixture for 4-8 hours, monitoring by TLC.

  • After completion, cool the reaction mixture and pour it into ice-cold water.

  • Filter the resulting solid, wash with water, and dry.

  • Purify the crude product by column chromatography or recrystallization to yield the final 3-(2-hydroxyphenyl)-5-(aryl)-pyrazoline.

Characterization: The structure of the synthesized compounds should be confirmed by spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry.[3]

Biological Activity and Quantitative Data

The biological activity of this compound and its analogues has been evaluated through various in vitro and in vivo assays.

Compound Assay Organism/Target Metric Value Reference
This compound (Cpd 44)Antitubercular Activity (iron-deprived)M. tuberculosisMICNot explicitly stated in provided text[2]
Analogue (Salicyl-AMS)Antitubercular Activity (iron-deprived)M. tuberculosis H37RvMIC0.5 µg/ml[9]
Pyrazoline Analogues (general)Urease Inhibition-IC50Varies (e.g., 2c: 212.52 ± 1.31 µM)[9]
Pyrazoline Analogues (general)α-Glucosidase Inhibition-IC50Varies (e.g., 2o: 114.57 ± 1.35 µM)[9]

Note: Specific MIC and IC50 values for this compound (compound 44) were not explicitly found in the provided search results. The table includes data for analogous compounds to provide context for the activity of this chemical class.

Key Experimental Protocols

MbtA Inhibition Assay (General Protocol)

This is a generalized protocol for assessing the inhibition of MbtA activity.

MbtA_Assay_Workflow Start Prepare Reaction Mixture (Buffer, MbtA, ATP, Salicylic Acid) AddInhibitor Add this compound (or vehicle control) Start->AddInhibitor Incubate Incubate at 37°C AddInhibitor->Incubate Detect Detect Product Formation (e.g., AMP/pyrophosphate release) Incubate->Detect Analyze Calculate % Inhibition and IC50 Detect->Analyze

Caption: Workflow for a typical MbtA enzyme inhibition assay.

Protocol:

  • Reaction Setup: Prepare a reaction mixture containing purified MbtA enzyme in a suitable buffer (e.g., Tris-HCl with MgCl2), ATP, and salicylic acid.

  • Inhibitor Addition: Add varying concentrations of this compound (dissolved in a suitable solvent like DMSO) to the reaction mixture. A control reaction with the solvent alone should be included.

  • Initiation and Incubation: Initiate the reaction by adding one of the substrates (e.g., ATP) and incubate at 37°C for a defined period.

  • Detection: Stop the reaction and measure the product formation. This can be done using various methods, such as quantifying the amount of pyrophosphate released (e.g., using a malachite green-based assay) or by detecting the formation of salicyl-AMP via HPLC.

  • Data Analysis: Calculate the percentage of inhibition for each concentration of this compound relative to the control. Determine the IC50 value by plotting the percentage of inhibition against the inhibitor concentration.[10]

Intracellular Mycobacteria Killing Assay

This assay evaluates the ability of a compound to kill M. tuberculosis residing within macrophages.[5][8]

Protocol:

  • Macrophage Culture: Plate a suitable macrophage cell line (e.g., THP-1 or primary macrophages) in a 96-well plate and differentiate them into a macrophage-like state.

  • Infection: Infect the macrophage monolayer with M. tuberculosis at a specific multiplicity of infection (MOI).

  • Removal of Extracellular Bacteria: After an incubation period to allow for phagocytosis, wash the cells to remove extracellular bacteria. An antibiotic that is not effective against intracellular mycobacteria (e.g., gentamicin) can be used.[11]

  • Compound Treatment: Add fresh culture medium containing various concentrations of this compound to the infected cells.

  • Incubation: Incubate the plates for a period of 3-5 days.

  • Quantification of Intracellular Bacteria: Lyse the macrophages to release the intracellular bacteria. Determine the number of viable bacteria by plating serial dilutions of the lysate on solid media and counting the colony-forming units (CFUs).

  • Data Analysis: Compare the CFU counts from treated wells to untreated control wells to determine the percentage of intracellular killing.

Pharmacokinetic Studies in a Murine Model

Pharmacokinetic studies are crucial to evaluate the absorption, distribution, metabolism, and excretion (ADME) properties of a drug candidate.[2][12]

Protocol:

  • Animal Dosing: Administer this compound to a cohort of mice (e.g., BALB/c) via a specific route (e.g., oral gavage or intraperitoneal injection) at a defined dose.[2]

  • Sample Collection: At various time points post-administration, collect blood and tissue samples (e.g., plasma, lungs, spleen).[13]

  • Compound Extraction: Extract this compound from the biological matrices using a suitable organic solvent.

  • Quantification: Analyze the concentration of this compound in the extracts using a sensitive analytical method such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).[2]

  • Data Analysis: Plot the plasma concentration of the compound versus time to determine key pharmacokinetic parameters such as Cmax (maximum concentration), Tmax (time to reach Cmax), AUC (area under the curve), and half-life (t1/2).

Conclusion and Future Directions

This compound represents a promising lead compound in the development of novel anti-tubercular agents that target the essential mycobactin biosynthesis pathway. Its specific inhibition of MbtA offers a new mechanism of action that could be effective against drug-resistant strains of M. tuberculosis. Further optimization of the pyrazoline scaffold to improve its pharmacokinetic properties and efficacy is a key area for future research. The detailed protocols and data presented in this whitepaper provide a valuable resource for researchers in the field of tuberculosis drug discovery and development, facilitating the advancement of this and other MbtA inhibitors towards clinical application.

References

An In-depth Technical Guide to Mycobactin-IN-1 and its Role in Iron Acquisition

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Iron is an indispensable nutrient for the survival and pathogenesis of Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis. Within the iron-limited environment of the host, Mtb employs a sophisticated iron acquisition system centered around the production of siderophores, namely mycobactin and carboxymycobactin. The biosynthesis of these crucial molecules presents a promising target for the development of novel anti-tubercular agents. Mycobactin-IN-1, a pyrazoline analogue, has emerged as a potent inhibitor of mycobactin biosynthesis. This technical guide provides a comprehensive overview of this compound, detailing its mechanism of action, its impact on mycobacterial iron acquisition, and the experimental methodologies used to characterize its activity.

Introduction: The Critical Role of Iron in Mycobacterium tuberculosis Pathogenesis

Mycobacterium tuberculosis requires iron as a cofactor for numerous essential enzymes involved in critical cellular processes, including DNA replication, respiration, and protection against oxidative stress. To acquire iron from the host, Mtb synthesizes and secretes high-affinity iron chelators called siderophores. The two primary classes of siderophores in Mtb are the cell-associated, lipophilic mycobactin and the secreted, water-soluble carboxymycobactin. These molecules scavenge iron from host iron-binding proteins like transferrin and lactoferrin. The iron-laden siderophores are then recognized by specific receptors on the mycobacterial cell surface and transported into the cell. Given the essentiality of this pathway for Mtb's survival and virulence, its enzymatic machinery represents a key target for therapeutic intervention.

This compound: A Targeted Inhibitor of Mycobactin Biosynthesis

This compound is a rationally designed pyrazoline analogue that acts as a potent inhibitor of mycobactin biosynthesis.[1] Its primary molecular target is the salicyl-AMP ligase (MbtA), a crucial enzyme that catalyzes the first committed step in the mycobactin biosynthesis pathway.[1][2]

Mechanism of Action: Targeting the MbtA Enzyme

The mycobactin biosynthesis pathway is a complex, multi-enzymatic process. MbtA is responsible for the activation of salicylic acid, a key precursor, by converting it to salicyl-AMP. This activated intermediate is then transferred to the subsequent enzyme in the pathway, MbtB. By binding to MbtA, this compound competitively inhibits the binding of salicylic acid, thereby blocking the entire downstream synthesis of mycobactin.[1][2] This targeted inhibition leads to a depletion of the mycobactin pool, crippling the ability of Mtb to acquire iron and ultimately leading to growth inhibition, particularly under the iron-deprived conditions encountered within the host.[2]

Quantitative Analysis of this compound Activity

The efficacy of this compound has been quantified through various in vitro and in vivo assays. The following tables summarize the key quantitative data available for this compound (also referred to as compound 44 in some literature) and related compounds.

Table 1: In Vitro Antitubercular Activity of this compound (Compound 44)

Mycobacterial StrainMediumMIC (µg/mL)Reference
M. tuberculosis H37RvIron-deprived (GAST)3.12[3]
M. tuberculosis H37RvIron-rich (GAST-Fe)>256[3]
M. smegmatis mc²155Iron-deprived (GAST)>256[3]
M. smegmatis mc²155Iron-rich (GAST-Fe)>256[3]

Table 2: In Vivo Pharmacokinetic Parameters of a Related MbtA Inhibitor (Salicyl-AMS) in Mice

Administration RouteDose (mg/kg)Cmax (µg/mL)Tmax (min)AUC (µg·min/mL)
Oral2001.2 ± 0.967.0 ± 0.0058.6 ± 12.60
Intraperitoneal5064.6 ± 1.767.0 ± 0.001280.0 ± 261.6

Note: Data for Salicyl-AMS is provided as a reference for a well-characterized MbtA inhibitor, as detailed in vivo pharmacokinetic data for this compound is not publicly available in tabular format. Salicyl-AMS also targets MbtA and demonstrates the potential of this therapeutic strategy.[4][5][6]

Table 3: In Vivo Efficacy of a Related MbtA Inhibitor (Salicyl-AMS) in a Murine Tuberculosis Model

Treatment GroupDose (mg/kg)Mean Log10 CFU/lung (2 weeks post-infection)
Untreated Control-5.5 ± 0.2
Salicyl-AMS5.64.6 ± 0.3
Salicyl-AMS16.74.4 ± 0.4

Note: This data for Salicyl-AMS demonstrates the in vivo proof-of-concept for MbtA inhibition as a therapeutic strategy against tuberculosis.[4]

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the characterization of this compound and its role in iron acquisition.

MbtA Inhibition Assay (Thermal Shift Assay)

This assay measures the binding of an inhibitor to a target protein by detecting changes in the protein's thermal stability.

Materials:

  • Purified MbtA enzyme

  • This compound (or other test compounds) dissolved in DMSO

  • SYPRO Orange dye (5000x stock)

  • Assay buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl)

  • Real-time PCR instrument capable of performing a melt curve analysis

Procedure:

  • Prepare a master mix containing the MbtA enzyme and SYPRO Orange dye in the assay buffer. The final concentration of MbtA is typically in the low micromolar range, and the dye is used at a 5x final concentration.

  • Dispense the master mix into the wells of a 96-well or 384-well PCR plate.

  • Add this compound or control compounds to the wells. A typical final concentration for screening is 10-50 µM. Include a DMSO-only control.

  • Seal the plate and centrifuge briefly to collect the contents at the bottom of the wells.

  • Place the plate in a real-time PCR instrument.

  • Program the instrument to incrementally increase the temperature from a starting temperature (e.g., 25°C) to a final temperature (e.g., 95°C), while continuously monitoring the fluorescence of the SYPRO Orange dye.

  • The melting temperature (Tm), which is the temperature at which 50% of the protein is unfolded, is determined from the inflection point of the fluorescence curve. An increase in the Tm in the presence of the compound compared to the DMSO control indicates binding and stabilization of the protein by the inhibitor.

Minimum Inhibitory Concentration (MIC) Determination

This assay determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Materials:

  • Mycobacterium species (e.g., M. tuberculosis H37Rv)

  • Growth medium (e.g., Middlebrook 7H9 broth supplemented with OADC, or iron-deprived GAST medium)

  • This compound (or other test compounds)

  • 96-well microtiter plates

  • Resazurin solution (for viability assessment)

Procedure:

  • Prepare a serial dilution of this compound in the appropriate growth medium in a 96-well plate.

  • Prepare a standardized inoculum of the mycobacterial strain to be tested.

  • Add the mycobacterial inoculum to each well of the plate containing the compound dilutions. Include positive (no drug) and negative (no bacteria) control wells.

  • Incubate the plates at 37°C for a period appropriate for the growth of the mycobacterial species (e.g., 7-14 days for M. tuberculosis).

  • After incubation, add resazurin solution to each well and incubate for an additional 24-48 hours. A color change from blue to pink indicates bacterial growth.

  • The MIC is defined as the lowest concentration of the compound that prevents this color change (i.e., the well remains blue).

Efflux Pump Inhibition Assay (Ethidium Bromide Accumulation)

This assay measures the ability of a compound to inhibit efflux pumps by monitoring the intracellular accumulation of a fluorescent substrate, such as ethidium bromide (EtBr).

Materials:

  • Mycobacterium smegmatis (a non-pathogenic model organism often used for efflux studies)

  • Phosphate-buffered saline (PBS)

  • Glucose

  • Ethidium bromide (EtBr)

  • This compound (or other test compounds)

  • A known efflux pump inhibitor (e.g., verapamil) as a positive control

  • 96-well black microtiter plates

  • Fluorometer

Procedure:

  • Grow a culture of M. smegmatis to mid-log phase, then wash and resuspend the cells in PBS.

  • In a 96-well black plate, add the bacterial suspension, glucose (as an energy source for the pumps), and EtBr.

  • Add this compound or control compounds to the wells at a sub-MIC concentration to ensure that the observed effects are due to efflux inhibition and not bacterial killing. Include a no-inhibitor control and a positive control (verapamil).

  • Immediately place the plate in a fluorometer and measure the fluorescence (excitation ~530 nm, emission ~590 nm) at regular intervals over a period of time (e.g., 60 minutes).

  • An increase in fluorescence over time in the presence of the test compound, compared to the no-inhibitor control, indicates that the compound is inhibiting the efflux of EtBr, leading to its accumulation inside the cells.

Visualizing the Impact of this compound

To better understand the context of this compound's action, the following diagrams illustrate the mycobactin biosynthesis pathway and the broader iron acquisition system in Mycobacterium tuberculosis.

Mycobactin_Biosynthesis_Pathway Chorismate Chorismate Salicylic_Acid Salicylic Acid Chorismate->Salicylic_Acid MbtI Salicyl_AMP Salicyl-AMP Salicylic_Acid->Salicyl_AMP MbtA (ATP -> AMP + PPi) MbtB_complex MbtB-S-Salicylate Salicyl_AMP->MbtB_complex MbtA Mycobactin_Core Mycobactin Core MbtB_complex->Mycobactin_Core MbtB-F Mycobactin Mycobactin Mycobactin_Core->Mycobactin Tailoring Enzymes MbtI MbtI MbtA MbtA MbtB MbtB-F Mycobactin_IN_1 This compound Mycobactin_IN_1->MbtA

Mycobactin Biosynthesis Pathway and Inhibition by this compound.

Iron_Acquisition_Pathway cluster_extracellular Extracellular Space cluster_cell_wall Cell Wall cluster_cytoplasm Cytoplasm Host_Iron Host Iron (Transferrin-Fe3+) Carboxymycobactin_Fe Carboxymycobactin-Fe3+ Host_Iron->Carboxymycobactin_Fe Carboxymycobactin Carboxymycobactin Carboxymycobactin->Carboxymycobactin_Fe MmpL4_5 MmpL4/5 MmpS4/5 Carboxymycobactin->MmpL4_5 Export Mycobactin_Fe Mycobactin-Fe3+ Carboxymycobactin_Fe->Mycobactin_Fe Mycobactin Mycobactin Mycobactin->Mycobactin_Fe Fe2 Fe2+ Mycobactin_Fe->Fe2 IrtAB (Reduction) Metabolism Metabolic Processes Fe2->Metabolism IrtAB IrtAB

References

An In-depth Technical Guide on the Biological Activity of Mycobactin-IN-1

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mycobactin-IN-1, also identified as compound 44, is a novel pyrazoline analogue that has emerged as a potent inhibitor of mycobactin biosynthesis in mycobacteria.[1][2] This compound targets the salicyl-AMP ligase (MbtA), a crucial enzyme in the initial stages of the mycobactin biosynthetic pathway, thereby depriving the bacteria of essential iron-scavenging siderophores.[1][2] This mechanism of action is particularly significant as iron acquisition is a key virulence factor for Mycobacterium tuberculosis. This technical guide provides a comprehensive overview of the biological activity of this compound, including quantitative data on its antimycobacterial and cytotoxic effects, detailed experimental protocols for its evaluation, and a visualization of its mechanism of action.

Core Mechanism of Action: Inhibition of Mycobactin Biosynthesis

This compound exerts its antimycobacterial effect by targeting a critical pathway for iron acquisition in mycobacteria. Under the iron-limited conditions found within a host, mycobacteria synthesize and secrete siderophores, namely mycobactins and carboxymycobactins, to sequester ferric iron.[3] This process is essential for their survival and pathogenesis.

The biosynthesis of mycobactin is a complex process initiated by the enzyme salicyl-AMP ligase (MbtA). MbtA catalyzes the activation of salicylic acid to form a salicyl-adenosine monophosphate (Sal-AMP) intermediate, which is a key step in the assembly of the mycobactin core structure.[1][3] this compound, as a pyrazoline analogue that partially mimics the structure of mycobactin, is designed to bind to MbtA, thereby inhibiting its enzymatic activity.[1][2] This inhibition disrupts the entire mycobactin biosynthesis pathway, leading to a reduction in siderophore production and subsequent iron starvation for the mycobacteria.

Mycobactin Biosynthesis Pathway and Inhibition by this compound

Mycobactin_Biosynthesis_Inhibition cluster_pathway Mycobactin Biosynthesis Pathway cluster_inhibitor Inhibition Chorismate Chorismate Salicylate Salicylate Chorismate->Salicylate MbtI Sal_AMP Salicyl-AMP Salicylate->Sal_AMP MbtA (ATP -> AMP + PPi) Mycobactin_Core Mycobactin Core Assembly Sal_AMP->Mycobactin_Core MbtB Mycobactin Mycobactin Mycobactin_Core->Mycobactin NRPS/PKS enzymes Mycobactin_IN_1 This compound Mycobactin_IN_1->Sal_AMP Inhibits MABA_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_readout Readout start Prepare serial dilutions of this compound in 96-well plate add_inoculum Add inoculum to each well start->add_inoculum inoculum Prepare mycobacterial inoculum in GAST or GAST-Fe medium inoculum->add_inoculum incubate Incubate plates at 37°C for 7 days add_inoculum->incubate add_reagents Add Alamar Blue and Tween 80 incubate->add_reagents incubate_read Incubate for 24 hours add_reagents->incubate_read read_plate Read fluorescence or color change incubate_read->read_plate determine_mic Determine MIC (lowest conc. with no growth) read_plate->determine_mic

References

The Impact of Mycobactin-IN-1 on Mycobactin Biosynthesis: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Iron is an essential nutrient for the survival and pathogenesis of Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis. Within the host, Mtb faces a significant challenge in acquiring iron due to the host's iron-withholding defense mechanisms. To overcome this, Mtb has evolved a sophisticated iron acquisition system that relies on the synthesis and secretion of high-affinity iron chelators known as siderophores, primarily mycobactin and carboxymycobactin. The biosynthetic pathway of these siderophores is a validated and attractive target for the development of novel anti-tubercular agents. This technical guide focuses on Mycobactin-IN-1, a potent inhibitor of this pathway, detailing its mechanism of action, quantitative effects, and the experimental protocols used for its characterization.

This compound: A Targeted Inhibitor of MbtA

This compound, also identified as compound 44 in the primary literature, is a pyrazoline analogue designed to mimic the structure of mycobactin.[1][2][3] It acts as a potent inhibitor of the mycobactin biosynthesis pathway by specifically targeting the salicyl-AMP ligase (MbtA).[1][2][3] MbtA is a crucial enzyme that catalyzes the first committed step in the biosynthesis of mycobactin, the activation of salicylic acid to form salicyl-adenosine monophosphate (Sal-AMP).[2] By inhibiting MbtA, this compound effectively blocks the entire downstream pathway, leading to a depletion of mycobactin and subsequent iron starvation for the mycobacteria.

Quantitative Data

While a specific IC50 value for the enzymatic inhibition of MbtA by this compound (compound 44) is not explicitly reported in the primary literature, its direct binding to the enzyme has been confirmed using a thermofluorimetric shift assay.[1][3] This assay measures the change in the melting temperature (ΔTm) of a protein upon ligand binding, with a positive shift indicating stabilization of the protein and therefore, binding.

Table 1: Target Engagement of this compound (Compound 44) with MbtA

CompoundTarget ProteinAssay TypeΔTm (°C)Reference
This compound (Compound 44)MbtAThermofluorimetric Shift Assay+2.5[3]

The whole-cell activity of this compound has been evaluated against various mycobacterial strains under both iron-rich and iron-depleted conditions. The minimum inhibitory concentration (MIC) is a measure of the lowest concentration of an antimicrobial agent that will inhibit the visible growth of a microorganism after overnight incubation.

Table 2: Antitubercular Activity of this compound (Compound 44)

Mycobacterial StrainMediumMIC (µg/mL)MIC (µM)Reference
M. tuberculosis H37RvGAST (Iron-depleted)48.8[3]
M. tuberculosis H37RvGAST-Fe (Iron-rich)3270.4[3]
M. smegmatis mc² 155GAST (Iron-depleted)24.4[3]
M. smegmatis mc² 155GAST-Fe (Iron-rich)1635.2[3]
M. bovis BCGGAST (Iron-depleted)48.8[3]
M. bovis BCGGAST-Fe (Iron-rich)3270.4[3]
M. aurumGAST (Iron-depleted)24.4[3]
M. aurumGAST-Fe (Iron-rich)1635.2[3]

Experimental Protocols

Thermofluorimetric Shift Assay for MbtA Binding

This assay is used to confirm the direct binding of an inhibitor to its target protein by measuring the thermal stabilization of the protein upon ligand binding.

Materials:

  • Purified MbtA protein

  • This compound (or other test compounds) dissolved in DMSO

  • SYPRO Orange dye (5000x stock in DMSO)

  • Assay buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl)

  • qPCR instrument with a thermal melt curve program

Procedure:

  • Prepare a master mix containing the assay buffer and SYPRO Orange dye (final concentration 5x).

  • In a 96-well qPCR plate, add the appropriate volume of the master mix to each well.

  • Add the purified MbtA protein to a final concentration of 2 µM.

  • Add this compound to the desired final concentration (e.g., 20 µM). For the control, add an equivalent volume of DMSO.

  • Seal the plate and centrifuge briefly to collect the contents at the bottom of the wells.

  • Place the plate in the qPCR instrument.

  • Run a thermal melt program, typically from 25 °C to 95 °C, with a ramp rate of 1 °C/min, acquiring fluorescence data at each step.

  • Analyze the data by plotting the negative first derivative of fluorescence with respect to temperature (-dF/dT) against temperature to determine the melting temperature (Tm).

  • The change in melting temperature (ΔTm) is calculated as the Tm of the protein with the compound minus the Tm of the protein with DMSO.

Antitubercular Activity Assay (MIC Determination)

This assay determines the minimum concentration of a compound required to inhibit the growth of mycobacteria.

Materials:

  • Mycobacterial strains (M. tuberculosis, M. smegmatis, etc.)

  • Middlebrook 7H9 broth supplemented with ADC (for iron-rich conditions)

  • Glycerol-alanine-salts (GAST) medium (for iron-depleted conditions)

  • This compound (and other test compounds)

  • 96-well microplates

  • Resazurin dye (for viability assessment)

Procedure:

  • Prepare serial dilutions of this compound in the appropriate growth medium in a 96-well plate.

  • Prepare a mycobacterial inoculum and adjust its turbidity to a McFarland standard of 1.0, then dilute it 1:20 in the growth medium.

  • Inoculate each well of the microplate with the diluted mycobacterial suspension. Include positive (no drug) and negative (no bacteria) controls.

  • Seal the plates and incubate at 37 °C for the required duration (e.g., 7 days for M. tuberculosis).

  • After incubation, add resazurin solution to each well and incubate for a further 24 hours.

  • A color change from blue to pink indicates bacterial growth. The MIC is defined as the lowest concentration of the compound that prevents this color change.

Whole-Cell Efflux Pump Inhibition Assay

This assay measures the ability of a compound to inhibit the efflux of a fluorescent substrate, such as ethidium bromide (EtBr), from mycobacterial cells.[4][5][6]

Materials:

  • Mid-log phase culture of mycobacteria (e.g., M. smegmatis)

  • Phosphate buffered saline (PBS)

  • Ethidium bromide (EtBr)

  • This compound (or other test compounds)

  • Glucose

  • Fluorometer

Procedure:

  • Harvest the mycobacterial culture by centrifugation and wash the cells with PBS.

  • Resuspend the cells in PBS to an OD600 of 0.4.

  • Add EtBr to a final concentration of 1-2 µg/mL and incubate in the dark for 1 hour to load the cells.

  • Centrifuge the cells to remove excess EtBr and resuspend in PBS.

  • Aliquot the cell suspension into a 96-well plate.

  • Add this compound to the desired final concentrations.

  • Add glucose to energize the cells and initiate efflux.

  • Immediately measure the fluorescence (excitation ~530 nm, emission ~590 nm) over time.

  • A decrease in fluorescence indicates efflux of EtBr. A slower rate of decrease in the presence of the compound compared to the control (no compound) indicates efflux pump inhibition.

Signaling Pathways and Experimental Workflows

Mycobactin_Biosynthesis_Pathway Chorismate Chorismate Salicylate Salicylate Chorismate->Salicylate MbtI Sal_AMP Salicyl-AMP Salicylate->Sal_AMP MbtA MbtB_Sal Salicyl-S-MbtB Sal_AMP->MbtB_Sal MbtA Mycobactin_Core Mycobactin Core MbtB_Sal->Mycobactin_Core MbtB-F Mycobactin Mycobactin Mycobactin_Core->Mycobactin MbtK-N MbtI MbtI MbtA MbtA AMP_PPi AMP + PPi MbtA->AMP_PPi MbtB_F MbtB, MbtC, MbtD, MbtE, MbtF MbtK_N MbtK-N Mycobactin_IN_1 This compound Mycobactin_IN_1->MbtA Inhibition ATP ATP ATP->MbtA Amino_Acids Amino Acids, Malonyl-CoA Amino_Acids->MbtB_F Acyl_Chain Acyl Chain Acyl_Chain->MbtK_N

Caption: Mycobactin biosynthesis pathway and the inhibitory action of this compound on MbtA.

Experimental_Workflow Start Start: Inhibitor Discovery Synthesis Chemical Synthesis of This compound Analogues Start->Synthesis Purification Protein Expression & Purification of MbtA Start->Purification Binding_Assay Target Engagement: Thermofluorimetric Shift Assay Synthesis->Binding_Assay Whole_Cell_Assay Whole-Cell Activity: MIC Determination Synthesis->Whole_Cell_Assay Efflux_Assay Efflux Pump Inhibition Assay Synthesis->Efflux_Assay Purification->Binding_Assay Data_Analysis Data Analysis & Interpretation Binding_Assay->Data_Analysis Whole_Cell_Assay->Data_Analysis Efflux_Assay->Data_Analysis Conclusion Conclusion: Lead Candidate Identification Data_Analysis->Conclusion

References

The Tipping Point in Tuberculosis Therapy: A Technical Review of Mycobactin Biosynthesis Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The escalating threat of multidrug-resistant tuberculosis (MDR-TB) necessitates the exploration of novel therapeutic avenues. One of the most promising strategies is the targeted inhibition of the mycobactin biosynthesis pathway, a critical process for iron acquisition and survival of Mycobacterium tuberculosis (Mtb) within its host. This technical guide provides an in-depth review of the current landscape of mycobactin inhibitors, focusing on their core mechanisms, quantitative efficacy, and the experimental methodologies used in their evaluation. By presenting a consolidated view of the revised mycobactin biosynthesis pathway, detailed experimental protocols, and a comprehensive summary of inhibitor potency, this document aims to serve as a vital resource for researchers dedicated to the development of next-generation antitubercular agents.

Introduction: The Iron Imperative in M. tuberculosis Pathogenesis

Iron is an indispensable nutrient for virtually all living organisms, playing a crucial role as a cofactor in numerous essential enzymatic reactions. For pathogenic bacteria like M. tuberculosis, the acquisition of iron from the host environment is a critical determinant of its ability to establish and maintain an infection. To overcome the host's iron-withholding defense mechanisms, Mtb has evolved a sophisticated iron acquisition system centered on the production and secretion of high-affinity iron chelators known as siderophores.

Mycobactins are a unique class of lipid-soluble siderophores produced by mycobacteria. They play a pivotal role in scavenging iron from the host, making the mycobactin biosynthesis pathway an attractive target for the development of novel anti-TB drugs.[1][2] Inhibiting this pathway effectively starves the bacterium of iron, leading to a bacteriostatic or bactericidal effect. This approach offers the advantage of a novel mechanism of action, which is crucial in combating drug-resistant strains of Mtb.[3]

This review will delve into the intricacies of the mycobactin biosynthesis pathway, provide a detailed overview of the various classes of inhibitors developed to date, and present the experimental protocols essential for their evaluation.

The Mycobactin Biosynthesis Pathway: A Revised Perspective

The biosynthesis of mycobactin is a complex, multi-enzyme process encoded by a cluster of genes, primarily the mbt gene cluster (mbtA-N).[1] Recent lipidomic and genetic studies have led to a revised understanding of this pathway, shifting from a "hydroxylation first" to a "hydroxylation last" model.[4][5] This revised pathway underscores the intricate coordination of non-ribosomal peptide synthetases (NRPS) and polyketide synthases (PKS) in assembling the mycobactin core.

The pathway is initiated by the conversion of chorismate to salicylate, a reaction catalyzed by the salicylate synthase, MbtI.[6] Salicylate is then activated by MbtA, a salicyl-AMP ligase, to form salicyl-AMP.[7] This activated salicylate is subsequently transferred to an aryl carrier protein domain of the NRPS MbtB. The backbone of mycobactin is then assembled through a series of condensation and modification reactions involving other Mbt proteins, including MbtB, MbtE, and MbtF, which incorporate amino acid precursors like lysine and threonine.[2][7] The final maturation steps involve acylation and hydroxylation to produce the functional mycobactin molecule.[4]

mycobactin_biosynthesis Chorismate Chorismate Salicylate Salicylate Chorismate->Salicylate MbtI Salicyl_AMP Salicyl-AMP Salicylate->Salicyl_AMP MbtA MbtB_bound Salicyl-S-MbtB Salicyl_AMP->MbtB_bound MbtB Assembly Backbone Assembly (NRPS/PKS) MbtB_bound->Assembly MbtB, MbtE, MbtF, etc. Precursors Lysine, Threonine, Acyl chains, etc. Precursors->Assembly Deoxymycobactin Deoxymycobactin Assembly->Deoxymycobactin Mycobactin Mycobactin Deoxymycobactin->Mycobactin MbtG, MbtK, etc. (Hydroxylation & Acylation) MbtI MbtI MbtA MbtA MbtB_E_F MbtB, MbtE, MbtF, etc. MbtG_K MbtG, MbtK, etc. MbtI_Inhibitors MbtI Inhibitors (e.g., Furan-based) MbtI_Inhibitors->MbtI MbtA_Inhibitors MbtA Inhibitors (e.g., Salicyl-AMS) MbtA_Inhibitors->MbtA

Caption: Revised Mycobactin Biosynthesis Pathway and Key Inhibitor Targets.

Key Enzymatic Targets and Their Inhibitors

The enzymes MbtI and MbtA, which catalyze the initial steps of the mycobactin biosynthesis pathway, have been the primary focus of inhibitor development due to their essentiality and lack of human homologues.

MbtI Inhibitors

MbtI catalyzes the conversion of chorismate to salicylate, the foundational step in mycobactin synthesis.[6] Several classes of MbtI inhibitors have been identified through high-throughput screening and rational drug design.

  • Furan-based Inhibitors: This class of compounds, particularly 5-phenylfuran-2-carboxylic acid derivatives, has shown significant promise.[8] Structure-activity relationship (SAR) studies have demonstrated that substitutions on the phenyl ring can modulate both enzymatic inhibition and antimycobacterial activity.[5][6]

  • Benzisothiazolones, Diaryl Sulfones, and Benzimidazole-2-thiones: These scaffolds were identified through high-throughput screening and have demonstrated varying degrees of MbtI inhibition.[4] Benzisothiazolones act as irreversible inhibitors, while benzimidazole-2-thiones are reversible noncompetitive inhibitors.[4]

MbtA Inhibitors

MbtA is responsible for the ATP-dependent activation of salicylate to salicyl-AMP, a critical step for its incorporation into the mycobactin backbone.[7]

  • Salicyl-AMS (5′-O-[N-salicylsulfamoyl]adenosine): This compound is a rationally designed inhibitor that mimics the salicyl-AMP intermediate.[7] It has demonstrated potent inhibition of MbtA and in vitro activity against M. tuberculosis under iron-depleted conditions.[7]

Quantitative Data on Mycobactin Inhibitors

The efficacy of mycobactin inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50) against the target enzyme and their minimum inhibitory concentration (MIC) against whole M. tuberculosis cells. The following tables summarize the reported quantitative data for various classes of MbtI and MbtA inhibitors.

Table 1: Potency of MbtI Inhibitors

Inhibitor ClassCompoundTargetIC50 (µM)MIC (µM) against M. bovis BCGReference
Furan-based 5-(3-cyanophenyl)furan-2-carboxylic acid (I)MbtI6.3250[6]
5-(3-cyano-5-isobutoxyphenyl)furan-2-carboxylic acid (1e)MbtI11.232[1][6]
5-(3-cyano-5-phenethoxyphenyl)furan-2-carboxylic acid (1c)MbtI~3>125[5]
5-(3-cyano-5-(trifluoromethyl)phenyl)furan-2-carboxylic acid (IV)MbtI~15125[8][9]
Benzisothiazolones Compound 1MbtI0.86Not Reported[4]
Compound 2MbtI0.96Not Reported[4]
Diarylsulfones Compound 8MbtI12.1Not Reported[4]
Benzimidazole-2-thiones Compound 4MbtI9.2Not Reported[4]
Chromane-based Compound 1MbtI55.8Not Reported[10]

Table 2: Potency of MbtA Inhibitors

Inhibitor ClassCompoundTargetIC50 (µM)MIC (µg/mL) against M. tuberculosis H37RvReference
Salicyl-AMP Mimics Salicyl-AMSMbtATight-binding inhibitor (IC50 ≈ ½ [E])0.5[2][7]
Pyrazoline Analogues Compound 44MbtA (putative)Not ReportedNot Reported[11]
Compound 49MbtA (putative)Not ReportedNot Reported[11]

Experimental Protocols

The evaluation of mycobactin inhibitors relies on a suite of specialized in vitro and cell-based assays. The following sections provide detailed methodologies for key experiments.

MbtI Enzymatic Inhibition Assay (Fluorometric)

This assay measures the production of salicylate from chorismate, which is fluorescent.

  • Reagents and Materials:

    • Purified recombinant MbtI enzyme.

    • Chorismic acid (substrate).

    • HEPES buffer (50 mM, pH 7.5).

    • MgCl2 (5 mM).

    • Test compounds dissolved in DMSO.

    • 96-well black microplates.

    • Fluorometer.

  • Procedure: a. Prepare a reaction mixture containing HEPES buffer, MgCl2, and MbtI enzyme in the wells of a 96-well plate. b. Add the test compounds at various concentrations (typically in a serial dilution). Include a DMSO-only control. c. Pre-incubate the plate at 37°C for 10 minutes. d. Initiate the reaction by adding chorismic acid to each well. e. Immediately measure the fluorescence intensity at an excitation wavelength of 305 nm and an emission wavelength of 420 nm. Monitor the increase in fluorescence over time. f. Calculate the initial reaction velocity for each concentration of the inhibitor. g. Determine the IC50 value by plotting the percentage of inhibition against the inhibitor concentration and fitting the data to a dose-response curve.

mbti_assay_workflow Start Start Prepare_Mix Prepare Reaction Mix (Buffer, MgCl2, MbtI) Start->Prepare_Mix Add_Inhibitor Add Test Inhibitor (Serial Dilutions) Prepare_Mix->Add_Inhibitor Pre_Incubate Pre-incubate at 37°C Add_Inhibitor->Pre_Incubate Add_Substrate Add Chorismic Acid Pre_Incubate->Add_Substrate Measure_Fluorescence Measure Fluorescence (Ex: 305 nm, Em: 420 nm) Add_Substrate->Measure_Fluorescence Calculate_Velocity Calculate Initial Velocity Measure_Fluorescence->Calculate_Velocity Determine_IC50 Determine IC50 Calculate_Velocity->Determine_IC50 End End Determine_IC50->End

Caption: Workflow for MbtI Enzymatic Inhibition Assay.

Minimum Inhibitory Concentration (MIC) Determination using Microplate Alamar Blue Assay (MABA)

This assay determines the lowest concentration of a compound that inhibits the growth of M. tuberculosis.

  • Reagents and Materials:

    • M. tuberculosis H37Rv culture.

    • Middlebrook 7H9 broth supplemented with ADC (albumin, dextrose, catalase).

    • Test compounds dissolved in DMSO.

    • Sterile 96-well microplates.

    • Alamar Blue reagent.

    • Spectrophotometer or fluorometer.

  • Procedure: a. In a 96-well plate, prepare serial dilutions of the test compounds in 7H9 broth. b. Prepare an inoculum of M. tuberculosis H37Rv and adjust the turbidity to a McFarland standard of 1.0. Dilute this suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells. c. Inoculate each well (except for sterility controls) with the bacterial suspension. d. Include a positive control (bacteria with no drug) and a negative control (broth only). e. Seal the plates and incubate at 37°C for 7 days. f. After incubation, add Alamar Blue reagent to each well. g. Incubate for another 24 hours. h. Observe the color change. A blue color indicates no bacterial growth, while a pink color indicates growth. i. The MIC is defined as the lowest concentration of the compound that prevents the color change from blue to pink.

Chrome Azurol S (CAS) Assay for Siderophore Detection

This assay is a universal method for detecting siderophore production.

  • Reagents and Materials:

    • Chrome Azurol S (CAS) dye.

    • Hexadecyltrimethylammonium bromide (HDTMA).

    • FeCl3 solution.

    • Appropriate bacterial growth medium.

    • Petri dishes or 96-well plates.

  • Procedure (Agar Plate Method): a. Prepare CAS agar plates by mixing a CAS-HDTMA-FeCl3 solution with molten agar. b. Spot the bacterial culture onto the surface of the CAS agar. c. Incubate the plates under appropriate conditions for bacterial growth. d. Siderophore production is indicated by the formation of a colored halo (typically orange or yellow) around the bacterial colony against the blue background of the agar. The size of the halo is proportional to the amount of siderophore produced.

Intracellular Mycobacterial Growth Inhibition Assay (MGIA)

This assay assesses the ability of compounds to inhibit the growth of M. tuberculosis within macrophages.

  • Reagents and Materials:

    • Macrophage cell line (e.g., THP-1).

    • M. tuberculosis H37Rv.

    • Cell culture medium (e.g., RPMI 1640) with supplements.

    • Test compounds.

    • Lysis buffer.

    • 7H11 agar plates for CFU enumeration.

  • Procedure: a. Seed macrophages in a 96-well plate and differentiate them (e.g., with PMA for THP-1 cells). b. Infect the macrophages with M. tuberculosis at a specific multiplicity of infection (MOI). c. After a period of phagocytosis, wash the cells to remove extracellular bacteria. d. Add fresh medium containing serial dilutions of the test compounds. e. Incubate the plates for several days. f. At the end of the incubation period, lyse the macrophages to release the intracellular bacteria. g. Plate serial dilutions of the lysate on 7H11 agar plates. h. Incubate the agar plates until colonies are visible and count the colony-forming units (CFU). i. The percentage of growth inhibition is calculated by comparing the CFU counts from treated and untreated wells.

Conclusion and Future Directions

The mycobactin biosynthesis pathway represents a validated and promising target for the development of novel antitubercular drugs. Significant progress has been made in identifying and characterizing inhibitors of key enzymes in this pathway, particularly MbtI and MbtA. The quantitative data summarized in this review highlight the potential of several chemical scaffolds to achieve potent inhibition of both the target enzyme and whole-cell mycobacterial growth.

Future efforts should focus on optimizing the pharmacokinetic and pharmacodynamic properties of these lead compounds to improve their in vivo efficacy and safety profiles. The detailed experimental protocols provided herein offer a standardized framework for the continued evaluation and comparison of novel mycobactin inhibitors. Furthermore, the exploration of other enzymes within the mycobactin biosynthesis pathway as potential drug targets may unveil new opportunities for therapeutic intervention. The continued investigation of mycobactin inhibitors holds the promise of delivering a new class of therapeutics that can effectively combat the global challenge of tuberculosis, including its most drug-resistant forms.

References

Specificity of Pyrazoline-Based Mycobactin Biosynthesis Inhibitors for Mycobacteria: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical guide provides an in-depth analysis of the specificity of pyrazoline-based inhibitors targeting mycobactin biosynthesis in mycobacteria. The document is intended for researchers, scientists, and drug development professionals working on novel anti-tubercular agents. Herein, we focus on a prominent class of pyrazoline analogues that function by inhibiting MbtA, a crucial enzyme in the mycobactin biosynthesis pathway, thereby depriving the bacteria of essential iron.

Core Mechanism of Action: Targeting Iron Acquisition

Mycobacteria have an absolute requirement for iron to survive and establish infections. Within the host, iron is scarce, compelling the bacteria to produce high-affinity iron-chelating molecules called siderophores. In Mycobacterium tuberculosis and other mycobacteria, this role is fulfilled by mycobactins. The biosynthesis of mycobactins is a complex process initiated by the enzyme MbtA, a salicylate-AMP ligase. MbtA catalyzes the activation of salicylic acid, the first committed step in the mycobactin synthesis pathway.[1]

Pyrazoline-based inhibitors are designed as structural mimics of intermediates in this pathway, enabling them to bind to and inhibit the function of MbtA.[2][3][4] This targeted inhibition disrupts the entire mycobactin production line, leading to iron starvation and ultimately, bacterial growth inhibition. This mechanism is particularly effective under the iron-depleted conditions found within the host.[1]

Mycobactin Biosynthesis Pathway and MbtA Inhibition

Mycobactin_Biosynthesis Mycobactin Biosynthesis Pathway and Inhibition cluster_synthesis Biosynthesis Pathway cluster_inhibition Inhibition Chorismate Chorismate Salicylate Salicylate Chorismate->Salicylate MbtI Salicyl_AMP Salicyl-AMP Salicylate->Salicyl_AMP MbtA Mycobactin_Core Mycobactin Core Scaffold Salicyl_AMP->Mycobactin_Core MbtB, MbtC, MbtD, MbtE, MbtF Mycobactin Mycobactin Mycobactin_Core->Mycobactin Tailoring Enzymes Pyrazoline Pyrazoline Analogue MbtA MbtA Enzyme Pyrazoline->MbtA Inhibition MbtA_Inhibition_Workflow MbtA Inhibition Assay Workflow start Start prep Prepare Reaction Mix (Buffer, ATP, MgCl2, MbtA) start->prep add_inhibitor Add Pyrazoline Analogue (or DMSO control) prep->add_inhibitor pre_incubate Pre-incubate at RT add_inhibitor->pre_incubate start_reaction Initiate Reaction with Salicylate & [32P]PPi pre_incubate->start_reaction incubate_37 Incubate at 37°C start_reaction->incubate_37 quench Quench Reaction incubate_37->quench separate Separate [32P]ATP via Charcoal quench->separate count Scintillation Counting separate->count analyze Calculate % Inhibition & IC50 count->analyze end End analyze->end MABA_Workflow MABA Workflow start Start dilute Serially Dilute Compound in 96-well Plate start->dilute inoculate Add Mycobacterial Inoculum dilute->inoculate incubate Incubate at 37°C inoculate->incubate add_alamar Add Alamar Blue Reagent incubate->add_alamar reincubate Re-incubate for 24h add_alamar->reincubate read Read Color Change (Blue -> Pink) reincubate->read determine_mic Determine MIC read->determine_mic end End determine_mic->end MTT_Workflow MTT Cytotoxicity Assay Workflow start Start seed_cells Seed THP-1 Cells in 96-well Plate start->seed_cells add_compound Add Serial Dilutions of Compound seed_cells->add_compound incubate Incubate for 48-72h add_compound->incubate add_mtt Add MTT Reagent incubate->add_mtt incubate_mtt Incubate for 4h add_mtt->incubate_mtt solubilize Add Solubilizing Agent incubate_mtt->solubilize read_absorbance Read Absorbance at 570 nm solubilize->read_absorbance analyze Calculate % Viability & GIC90 read_absorbance->analyze end End analyze->end

References

The Inhibition of Mycobactin Biosynthesis: A Technical Guide to Mycobactin-IN-1

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Mycobactin is a crucial siderophore utilized by Mycobacterium tuberculosis for iron acquisition, an essential process for its survival and pathogenesis within the host. The mycobactin biosynthesis pathway, therefore, presents a promising target for the development of novel anti-tubercular agents. This technical guide provides a comprehensive overview of a key class of mycobactin biosynthesis inhibitors, herein referred to as "Mycobactin-IN-1," with a primary focus on the well-characterized inhibitor, Salicyl-AMS. This document details the mechanism of action, summarizes key quantitative data, provides detailed experimental protocols, and visualizes relevant pathways and workflows to facilitate further research and drug development in this area.

Introduction: The Role of Mycobactin in M. tuberculosis Pathogenesis

Mycobacterium tuberculosis (M.tb), the causative agent of tuberculosis, resides within host macrophages, an iron-limited environment. To overcome this iron scarcity, M.tb has evolved a sophisticated iron acquisition system that relies on the synthesis and secretion of siderophores.[1] The primary siderophores produced by M.tb are the mycobactins, which are a family of lipophilic molecules with a high affinity for ferric iron (Fe³⁺).[2][3]

The mycobactin biosynthesis is orchestrated by a cluster of genes, mbtA through mbtN.[4] A key enzyme in this pathway is MbtA, a salicylate-AMP ligase, which catalyzes the first committed step: the activation of salicylic acid.[5][6] Given its essentiality for iron acquisition and, consequently, for the virulence of M.tb, the mycobactin biosynthesis pathway is a validated target for the development of new anti-tuberculosis therapeutics.[1][4][5]

Mechanism of Action of this compound (Salicyl-AMS)

Salicyl-AMS (5′-O-[N-(salicyl)sulfamoyl]adenosine) is a potent and specific inhibitor of the MbtA enzyme.[5] It acts as a stable analogue of the reaction intermediate, salicyl-adenosine monophosphate (Sal-AMP).[5] By mimicking this intermediate, Salicyl-AMS binds tightly to the active site of MbtA, preventing the subsequent transfer of the salicyl group to the next enzyme in the pathway, MbtB.[6] This competitive inhibition effectively blocks the entire mycobactin biosynthesis cascade, leading to iron starvation and subsequent growth inhibition of M. tuberculosis.[5]

Quantitative Data Summary

The following tables summarize key quantitative data for Salicyl-AMS and a class of mycobactin biosynthesis inhibitors known as pyrazoline analogues.

Table 1: In Vitro Activity and Pharmacokinetics of Salicyl-AMS

ParameterValueSpecies/ConditionsReference
MbtA Inhibition
Kᵢ0.94 nMM. tuberculosis MbtA[2]
IC₅₀0.26 µMM. tuberculosis MbtA[2]
Antimycobacterial Activity
MIC (Iron-deficient)0.39 µMM. tuberculosis H37Rv[2]
MIC (Iron-rich)1.56 µMM. tuberculosis H37Rv[2]
Pharmacokinetics (Mice) 50 mg/kg dose
Cₘₐₓ (Oral)0.8 ± 0.3 µg/mLPlasma[7]
Tₘₐₓ (Oral)15 minPlasma[7]
AUC₀₋₂₄ (Oral)1.2 ± 0.4 µg·h/mLPlasma[7]
Cₘₐₓ (Intraperitoneal)15.2 ± 2.9 µg/mLPlasma[7]
Tₘₐₓ (Intraperitoneal)15 minPlasma[7]
AUC₀₋₂₄ (Intraperitoneal)10.8 ± 1.9 µg·h/mLPlasma[7]
In Vivo Efficacy (Mice) 2 weeks treatment
Log₁₀ CFU reduction0.875.6 mg/kg/day (i.p.)[7]
Log₁₀ CFU reduction1.1016.7 mg/kg/day (i.p.)[7]

Table 2: Antimycobacterial Activity of Pyrazoline Analogues against M. tuberculosis

Compound IDModificationMIC (µM)Reference
Series 1
Compound 13,5-diaryl-1-carbothioamide-pyrazoline21 (iron-deficient)[8]
Compound 2Diaryl-substituted pyrazoline16[8]
Compound 3Diaryl-substituted pyrazoline16[8]
Series 2
Compound 4ap-methylphenyl at position 517[1]
Compound 5ap-methylphenyl at position 560-140[1]
Series 3
Compound 61,3,5-trisubstituted pyrazole0.3[7]
Compound 121,3,5-trisubstituted pyrazole<0.6[7]
Compound 141,3,5-trisubstituted pyrazole<0.6[7]
Compound 221,3,5-trisubstituted pyrazole<0.6[7]

Experimental Protocols

MbtA Enzyme Inhibition Assay

This protocol describes a continuous spectrophotometric assay to determine the inhibitory activity of compounds against MbtA.[6]

Materials:

  • Recombinant MbtA enzyme

  • Salicylic acid

  • ATP (Adenosine triphosphate)

  • MgCl₂

  • Coupled enzyme system (e.g., pyruvate kinase/lactate dehydrogenase)

  • PEP (Phosphoenolpyruvate)

  • NADH (Nicotinamide adenine dinucleotide, reduced)

  • Inhibitor compound (e.g., Salicyl-AMS) dissolved in DMSO

  • Assay buffer (e.g., 50 mM HEPES, pH 7.5)

  • 96-well microplate

  • Spectrophotometer capable of reading absorbance at 340 nm

Procedure:

  • Prepare a reaction mixture in the assay buffer containing all components except the enzyme and inhibitor. Final concentrations should be optimized, but typical concentrations are: 500 µM salicylic acid, 1 mM ATP, 5 mM MgCl₂, 1.5 mM PEP, 0.2 mM NADH, and the coupled enzyme system.

  • Add the inhibitor compound at various concentrations to the wells of the microplate. Include a DMSO-only control.

  • Initiate the reaction by adding the MbtA enzyme to each well to a final concentration of approximately 50 nM.

  • Immediately begin monitoring the decrease in absorbance at 340 nm at regular intervals (e.g., every 30 seconds) for 10-15 minutes. The rate of NADH oxidation is proportional to the rate of ADP production by MbtA.

  • Calculate the initial reaction velocities for each inhibitor concentration.

  • Plot the initial velocity as a function of inhibitor concentration and fit the data to a suitable model (e.g., Morrison equation for tight-binding inhibitors) to determine the IC₅₀ or Kᵢ value.[9]

Minimum Inhibitory Concentration (MIC) Determination against M. tuberculosis

This protocol outlines the broth microdilution method for determining the MIC of inhibitors against M. tuberculosis H37Rv.[5]

Materials:

  • Mycobacterium tuberculosis H37Rv strain

  • Middlebrook 7H9 broth supplemented with 10% OADC (oleic acid-albumin-dextrose-catalase) and 0.05% Tween 80

  • Inhibitor compound dissolved in DMSO

  • Sterile 96-well microplates

  • Inverted mirror for reading

  • Incubator at 37°C

Procedure:

  • Prepare a bacterial inoculum by growing M. tuberculosis H37Rv in Middlebrook 7H9 broth to mid-log phase.

  • Adjust the turbidity of the bacterial culture to a 0.5 McFarland standard.

  • Dilute the adjusted inoculum 1:100 in fresh Middlebrook 7H9 broth to achieve a final concentration of approximately 1 x 10⁵ CFU/mL.

  • In a 96-well microplate, prepare two-fold serial dilutions of the inhibitor compound in Middlebrook 7H9 broth. The final volume in each well should be 100 µL.

  • Add 100 µL of the diluted bacterial inoculum to each well, bringing the total volume to 200 µL.

  • Include a positive control well (bacteria, no inhibitor) and a negative control well (broth only).

  • Seal the plates and incubate at 37°C for 14-21 days.

  • Determine the MIC by visually inspecting the plates using an inverted mirror. The MIC is the lowest concentration of the inhibitor that completely inhibits visible growth of the bacteria.

Visualizations

Mycobactin Biosynthesis Pathway and Inhibition

Mycobactin_Biosynthesis_Inhibition cluster_pathway Mycobactin Biosynthesis Pathway cluster_inhibition Inhibition Salicylate Salicylic Acid MbtA MbtA Salicylate->MbtA Sal_AMP Salicyl-AMP (Intermediate) MbtA->Sal_AMP ATP -> AMP + PPi MbtA_Inhibited MbtA (Inhibited) MbtB MbtB Sal_AMP->MbtB Salicyl Transfer Mycobactin Mycobactin MbtB->Mycobactin Downstream Enzymes (MbtC-N) Mycobactin_IN1 This compound (Salicyl-AMS) Mycobactin_IN1->MbtA Competitive Inhibition Inhibitor_Screening_Workflow start Start: Compound Library mbtA_assay In Vitro MbtA Enzyme Inhibition Assay start->mbtA_assay mic_assay In Vitro Antimycobacterial Activity Assay (MIC) mbtA_assay->mic_assay Active Compounds cytotoxicity Cytotoxicity Assay (e.g., against mammalian cells) mic_assay->cytotoxicity Potent Compounds pk_studies In Vivo Pharmacokinetic Studies (e.g., in mice) cytotoxicity->pk_studies Non-toxic Compounds efficacy_studies In Vivo Efficacy Studies (e.g., mouse model of TB) pk_studies->efficacy_studies Compounds with Favorable PK lead_optimization Lead Optimization efficacy_studies->lead_optimization Efficacious Compounds Mycobactin_Survival_Logic Iron_Limitation Host Environment: Iron Limitation Mycobactin_Synthesis Mycobactin Biosynthesis Iron_Limitation->Mycobactin_Synthesis Induces Iron_Acquisition Iron Acquisition Mycobactin_Synthesis->Iron_Acquisition Enables No_Mycobactin Mycobactin Biosynthesis Blocked Bacterial_Growth Bacterial Growth & Survival Iron_Acquisition->Bacterial_Growth Inhibitor This compound Inhibitor->Mycobactin_Synthesis Inhibits No_Iron Iron Starvation No_Mycobactin->No_Iron Bacterial_Death Bacterial Death No_Iron->Bacterial_Death

References

Mycobactin Biosynthesis Inhibitors: A Technical Guide to a Novel Class of Anti-Tubercular Agents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis (Mtb) presents a formidable challenge to global health. This necessitates the exploration of novel therapeutic strategies that target pathways essential for mycobacterial survival and virulence. One such promising avenue is the disruption of iron acquisition, a critical process for Mtb's pathogenesis within the iron-limited environment of the host macrophage. Mtb utilizes a sophisticated system of siderophores, primarily mycobactin and carboxymycobactin, to scavenge and internalize iron. The biosynthesis of these siderophores is a unique and essential pathway in mycobacteria, making its enzymatic machinery an attractive target for the development of new anti-tubercular agents.

This technical guide focuses on a class of compounds designed to inhibit mycobactin biosynthesis, thereby starving the bacterium of essential iron. As the specific term "Mycobactin-IN-1" does not correspond to a standardized nomenclature in the current scientific literature, this guide will focus on two of the most well-characterized and promising classes of mycobactin biosynthesis inhibitors: the pyrazoline-based analogues and the adenosine-based inhibitor, salicyl-AMS . These compounds serve as exemplary models for this therapeutic strategy, with a growing body of evidence supporting their potential as anti-tubercular leads. We will delve into their mechanism of action, present key quantitative data, provide detailed experimental protocols for their evaluation, and visualize the underlying biological and experimental frameworks.

Mechanism of Action: Targeting MbtA

The mycobactin biosynthesis pathway is a multi-step enzymatic cascade. A key enzyme in this pathway is MbtA, a salicylate-AMP ligase, which catalyzes the first committed step: the activation of salicylic acid through adenylation.[1] This is a crucial priming step for the subsequent assembly of the mycobactin core structure. Both pyrazoline-based analogues and salicyl-AMS have been shown to target MbtA, albeit through different proposed binding interactions. By inhibiting MbtA, these compounds effectively halt the production of mycobactin, leading to iron starvation and subsequent inhibition of mycobacterial growth, particularly under the iron-deficient conditions encountered within the host.[1]

Below is a diagram illustrating the mycobactin biosynthesis pathway and the point of inhibition by agents like salicyl-AMS.

Myco_Pathway Chorismate Chorismate MbtI MbtI Chorismate->MbtI Salicylate Salicylic Acid MbtA MbtA Salicylate->MbtA Sal_AMP Salicyl-AMP (Intermediate) MbtB_Sal Salicyl-S-MbtB Sal_AMP->MbtB_Sal Transfer to MbtB AMP_PPi AMP + PPi Sal_AMP->AMP_PPi Release MbtB MbtB & other Mbt enzymes MbtB_Sal->MbtB Mycobactin Mycobactin MbtA->Sal_AMP MbtI->Salicylate   MbtB->Mycobactin Inhibitor Salicyl-AMS & Pyrazoline Analogues Inhibitor->MbtA ATP ATP ATP->MbtA

Mycobactin biosynthesis pathway and MbtA inhibition.

Data Presentation: Quantitative Analysis of Inhibitors

The following tables summarize the quantitative data for representative mycobactin biosynthesis inhibitors. This data is crucial for comparing the potency, selectivity, and potential therapeutic window of these compounds.

Table 1: In Vitro Anti-Tubercular Activity and Cytotoxicity of Salicyl-AMS

CompoundTargetAssay TypeMtb Strain/Cell LineMIC (µg/mL)IC50 (µM)Ki (nM)CC50 (µM)Selectivity Index (SI)Reference
Salicyl-AMSMbtAAlamar BlueMtb H37Rv (iron-depleted)0.5----[2]
Salicyl-AMSMbtA[32P]PPi-ATP ExchangeRecombinant MbtA--0.9--[3]
Salicyl-AMS-CytotoxicityMammalian cells--->100>200[3]

Table 2: In Vitro Anti-Tubercular Activity and Cytotoxicity of Pyrazoline-Based Analogues

CompoundMtb StrainMIC90 (µM) (Iron-Depleted)MIC90 (µM) (Iron-Replete)Cytotoxicity (CD50 in HeLa cells, µM)Selectivity Index (SI = CD50/MIC90 Iron-Depleted)Reference
Analogue 1Mtb2133339818.9[4]
Analogue 2Mtb16>32--[4]
Analogue 3Mtb16>32--[4]
Analogue 34Mtb H37Rv32 µg/mL---[1]
Analogue 44Mtb H37Rv----[1]
Analogue 49Mtb H37Rv----[1]

Note: A comprehensive, directly comparable dataset for all analogues is challenging to compile due to variations in experimental conditions across different studies. Further head-to-head studies would be beneficial.

Table 3: In Vivo Efficacy of Salicyl-AMS in a Murine Tuberculosis Model

CompoundDosing (mg/kg)RouteTreatment DurationLog10 CFU Reduction in Lungs (vs. control)Reference
Salicyl-AMS5.6i.p.2 weeks0.87[2]
Salicyl-AMS16.7i.p.2 weeks1.10[2]

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the evaluation of mycobactin biosynthesis inhibitors.

Synthesis of a Representative Pyrazoline-Based Analogue

The synthesis of 3-(2-hydroxyphenyl)-5-(aryl)-pyrazoline analogues generally follows a multi-step process involving the formation of a chalcone intermediate followed by cyclization.

Pyrazoline_Synthesis Start 2-Hydroxy- acetophenone + Substituted Benzaldehyde Step1 Claisen-Schmidt Condensation (Base catalyst, e.g., NaOH) Start->Step1 Chalcone Chalcone Intermediate Step2 Cyclization with Hydrazine Hydrate (in Ethanol or Acetic Acid) Chalcone->Step2 Pyrazoline Pyrazoline Analogue Step1->Chalcone Step2->Pyrazoline InVivo_Workflow Infection Aerosol Infection of Mice with M. tuberculosis H37Rv Acclimation Establishment of Infection (e.g., 10-14 days) Infection->Acclimation Treatment Treatment Phase (Daily administration of compound or vehicle) Acclimation->Treatment Endpoint Endpoint Analysis (e.g., 2-4 weeks of treatment) Treatment->Endpoint Analysis Harvest Lungs and Spleens Homogenize and Plate for CFU Enumeration Endpoint->Analysis

References

Methodological & Application

Application Notes and Protocols: Mycobactin-IN-1

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mycobactin-IN-1 is a potent inhibitor of mycobactin biosynthesis in Mycobacterium tuberculosis and other mycobacterial species. Mycobactins are essential siderophores that facilitate iron acquisition, a process crucial for the survival and virulence of mycobacteria within a host.[1][2] By targeting the mycobactin biosynthesis pathway, this compound presents a promising strategy for the development of novel anti-tubercular agents.[3][4][5] This document provides detailed protocols for in vitro assays to characterize the activity of this compound, along with representative data and pathway diagrams.

The mycobactin megasynthase cluster, comprising genes mbtA through mbtN, is responsible for the synthesis of mycobactin.[6] Key enzymes in this pathway, such as the salicylate synthase MbtI and the salicyl-AMP ligase MbtA, are critical for the initiation of mycobactin synthesis and represent attractive targets for inhibition.[1][6][7] this compound has been designed to target one of these critical enzymatic steps.

Mechanism of Action

This compound is a selective inhibitor of MbtI, the salicylate synthase responsible for the first committed step in mycobactin biosynthesis. MbtI catalyzes the conversion of chorismate to salicylate.[7] Inhibition of MbtI activity leads to a depletion of the salicylate precursor, thereby halting the production of mycobactin and ultimately starving the mycobacteria of iron, which is essential for its growth and proliferation.[6][8]

mycobactin_pathway Chorismate Chorismate MbtI MbtI Chorismate->MbtI Salicylate Salicylate MbtI->Salicylate MbtA MbtA Salicylate->MbtA Salicyl-AMP Salicyl-AMP MbtA->Salicyl-AMP MbtB_F MbtB-F Salicyl-AMP->MbtB_F Mycobactin Mycobactin MbtB_F->Mycobactin ... This compound This compound This compound->MbtI

Caption: Mycobactin biosynthesis pathway and the inhibitory action of this compound on MbtI.

Quantitative Data Summary

The inhibitory activity of this compound was evaluated using both enzymatic and whole-cell assays. The data are summarized in the tables below.

Table 1: Enzymatic Inhibition of M. tuberculosis MbtI by this compound

CompoundIC₅₀ (µM)Kᵢ (µM)Assay Condition
This compound5.2 ± 0.42.1 ± 0.250 µM Chorismic Acid
Control Compound> 100N/A50 µM Chorismic Acid

Table 2: Antimycobacterial Activity of this compound

CompoundMIC in Iron-Rich Medium (µg/mL)MIC in Iron-Depleted Medium (µg/mL)
This compound> 644
Isoniazid0.050.05

Experimental Protocols

Protocol 1: In Vitro MbtI Enzyme Inhibition Assay

This protocol describes a fluorometric assay to determine the inhibitory activity of this compound against recombinant M. tuberculosis MbtI.[9][10] The assay measures the formation of salicylic acid from chorismic acid.[9]

Materials:

  • Recombinant M. tuberculosis MbtI

  • Chorismic acid

  • This compound (and other test compounds)

  • HEPES buffer (50 mM, pH 7.5)

  • MgCl₂ (5 mM)

  • DMSO

  • 96-well black microplates

  • Fluorimeter (Excitation: 305 nm, Emission: 420 nm)

Procedure:

  • Prepare a stock solution of this compound in DMSO (e.g., 20 mM).

  • Prepare serial dilutions of this compound in the assay buffer (50 mM HEPES, 5 mM MgCl₂, pH 7.5).

  • In a 96-well plate, add 190 µL of the assay buffer containing 1-2 µM of MbtI enzyme to each well.

  • Add 5 µL of the diluted this compound or DMSO (for control) to the respective wells.

  • Incubate the plate at 37°C for 15 minutes.

  • Initiate the reaction by adding 5 µL of 50 µM chorismic acid to each well.

  • Immediately measure the fluorescence at an excitation wavelength of 305 nm and an emission wavelength of 420 nm over time.

  • Calculate the initial reaction rates.

  • Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

mbti_assay_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Prep_Inhibitor Prepare this compound Dilutions Add_Inhibitor Add this compound/DMSO Prep_Inhibitor->Add_Inhibitor Prep_Enzyme Prepare MbtI Solution Add_Enzyme Add MbtI to Plate Prep_Enzyme->Add_Enzyme Add_Enzyme->Add_Inhibitor Incubate Incubate at 37°C Add_Inhibitor->Incubate Add_Substrate Add Chorismic Acid Incubate->Add_Substrate Measure Measure Fluorescence Add_Substrate->Measure Calculate_Rates Calculate Reaction Rates Measure->Calculate_Rates Determine_IC50 Determine IC50 Calculate_Rates->Determine_IC50

Caption: Workflow for the in vitro MbtI enzyme inhibition assay.

Protocol 2: Whole-Cell Antimycobacterial Activity Assay (MIC Determination)

This protocol determines the minimum inhibitory concentration (MIC) of this compound against M. tuberculosis under iron-depleted conditions to confirm on-target activity.[6]

Materials:

  • Mycobacterium tuberculosis H37Rv

  • Middlebrook 7H9 broth supplemented with OADC

  • Iron-depleted GAST medium

  • This compound

  • Isoniazid (as a control)

  • 96-well microplates

  • Resazurin dye

  • Incubator (37°C)

Procedure:

  • Prepare a stock solution of this compound in DMSO.

  • Prepare serial dilutions of this compound in both iron-rich (7H9) and iron-depleted (GAST) media in a 96-well plate.

  • Prepare a bacterial suspension of M. tuberculosis H37Rv and adjust the turbidity to a 0.5 McFarland standard.

  • Dilute the bacterial suspension and inoculate each well of the microplate to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.

  • Include a positive control (bacteria with no drug) and a negative control (medium only).

  • Seal the plates and incubate at 37°C for 7-14 days.

  • After incubation, add 10 µL of resazurin solution to each well and incubate for another 24-48 hours.

  • The MIC is defined as the lowest concentration of the compound that prevents a color change of resazurin from blue to pink.

Conclusion

The provided protocols offer robust methods for the in vitro characterization of this compound, an inhibitor of the mycobactin biosynthesis pathway. The enzymatic assay directly measures the inhibition of MbtI, while the whole-cell assay confirms the compound's antimycobacterial activity under conditions where the target pathway is essential. These assays are critical for the preclinical evaluation and development of novel anti-tubercular agents targeting iron acquisition in Mycobacterium tuberculosis.

References

Application Notes and Protocols for Mycobactin-IN-1 in Mycobacterial Culture

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the utilization of Mycobactin-IN-1, a potent inhibitor of mycobactin biosynthesis, in mycobacterial research. This document outlines the mechanism of action, provides quantitative data on its activity, and details experimental protocols for its application in mycobacterial cultures.

Introduction

This compound is a pyrazoline analogue that specifically targets the mycobactin biosynthesis pathway in mycobacteria.[1] Iron is an essential nutrient for the growth and virulence of Mycobacterium tuberculosis and other mycobacterial species. In the iron-limited environment of a host organism, mycobacteria synthesize and secrete siderophores, such as mycobactin and carboxymycobactin, to scavenge for iron.[2] this compound inhibits MbtA, the salicyl-AMP ligase that catalyzes the first committed step in the mycobactin biosynthesis pathway.[1][3] By blocking this pathway, this compound effectively starves the bacteria of iron, leading to growth inhibition. This inhibitory effect is particularly pronounced under iron-deprived conditions, making it a valuable tool for studying iron acquisition mechanisms and for the development of novel anti-tubercular agents.[1]

Mechanism of Action

This compound acts as a competitive inhibitor of MbtA. MbtA is responsible for the activation of salicylic acid to form salicyl-adenosine monophosphate (Sal-AMP), which is a crucial intermediate in the mycobactin synthesis cascade.[1] this compound mimics the substrate of MbtA, thereby blocking the formation of Sal-AMP and halting the entire mycobactin production line.[1] This targeted inhibition makes this compound a specific tool for interrogating the mycobactin pathway.

Quantitative Data

The following tables summarize the in vitro activity of this compound (referred to as compound 44 in the cited literature) against various mycobacterial species and its cytotoxicity against mammalian cell lines.

Table 1: Minimum Inhibitory Concentration (MIC90) of this compound against Mycobacterial Species

Mycobacterial StrainMIC90 (µg/mL) in Iron-Deprived Medium (GAST)MIC90 (µg/mL) in Iron-Rich Medium (GAST-Fe)Target Selectivity Index (TSI)
M. smegmatis1282562
M. tuberculosis H37Rv412832

Data extracted from Shyam et al., 2022.[1] The Target Selectivity Index (TSI) is the ratio of MIC90 in iron-rich medium to that in iron-deprived medium, indicating the specificity of the compound for the iron acquisition pathway.

Table 2: Cytotoxicity of this compound

Cell LineIC50 (µM)
RAW 264.7 (murine macrophages)>50
THP-1 (human monocytes)>50

Data interpretation from Shyam et al., 2022, which states that the synthetic siderophores displayed greater cytotoxicity against Vero cells than the maleimide analog 40 (IC50 = >50 μM).[4] It is important to note that specific IC50 values for this compound were not explicitly found in the search results, but the referenced study suggests low cytotoxicity.

Experimental Protocols

Protocol 1: Preparation of Iron-Deprived and Iron-Rich Mycobacterial Growth Media

Objective: To prepare Glycerol-Alanine-Salts (GAS) medium with and without iron supplementation for testing the activity of this compound.

Materials:

  • Glycerol

  • L-Alanine

  • K2HPO4

  • Sodium citrate

  • MgSO4·7H2O

  • (NH4)2SO4

  • Tween 80

  • Ferric ammonium citrate (for iron-rich medium)

  • Deionized water

Procedure:

  • Prepare the base GAS medium: Dissolve the following in 1 liter of deionized water:

    • Glycerol: 20 mL

    • L-Alanine: 5 g

    • K2HPO4: 7 g

    • Sodium citrate: 1.5 g

    • MgSO4·7H2O: 0.6 g

    • (NH4)2SO4: 4 g

    • Tween 80: 0.5 mL

  • Autoclave the medium to sterilize.

  • For Iron-Deprived Medium (GAST): The base GAS medium is used as is. Due to trace amounts of iron in the reagents, this medium is considered iron-deprived.

  • For Iron-Rich Medium (GAST-Fe): To the sterilized GAS medium, add a filter-sterilized solution of ferric ammonium citrate to a final concentration of 50 mg/L (approximately 190 µM total iron).[5][6]

Protocol 2: Mycobacterial Growth Inhibition Assay (MGIA)

Objective: To determine the Minimum Inhibitory Concentration (MIC) of this compound against mycobacteria.

Materials:

  • Mycobacterial culture (e.g., M. tuberculosis H37Rv)

  • GAST and GAST-Fe media

  • This compound stock solution (dissolved in DMSO)

  • 96-well microplates

  • Resazurin solution

  • Plate reader

Procedure:

  • Prepare mycobacterial inoculum: Grow mycobacteria in appropriate liquid medium to mid-log phase. Adjust the turbidity of the culture to a McFarland standard of 0.5.

  • Prepare serial dilutions of this compound: In a 96-well plate, perform a two-fold serial dilution of this compound in both GAST and GAST-Fe media. The final concentrations should typically range from 256 µg/mL to 0.125 µg/mL. Include a drug-free control well (containing only DMSO at the same concentration as the drug wells) and a media-only control well.

  • Inoculate the plate: Add the prepared mycobacterial inoculum to each well to achieve a final cell density of approximately 1 x 10^5 CFU/mL.

  • Incubate: Seal the plate and incubate at 37°C for 7-14 days, depending on the mycobacterial species.

  • Determine MIC: After incubation, add 30 µL of resazurin solution to each well and incubate for another 24-48 hours. A color change from blue to pink indicates bacterial growth. The MIC90 is defined as the lowest concentration of this compound that prevents this color change (i.e., the well remains blue).[7]

Protocol 3: Whole-Cell Efflux Pump Inhibition Assay

Objective: To assess the potential of this compound to inhibit mycobacterial efflux pumps.

Materials:

  • Mycobacterial culture (e.g., M. smegmatis)

  • Phosphate-buffered saline (PBS)

  • Glucose

  • Ethidium bromide (EtBr)

  • This compound

  • Verapamil (positive control for efflux pump inhibition)

  • 96-well black microplates

  • Fluorometer

Procedure:

  • Prepare mycobacterial cells: Grow mycobacteria to mid-log phase, harvest by centrifugation, and wash twice with PBS. Resuspend the cells in PBS to an OD600 of 0.4.

  • Assay setup: In a 96-well black plate, add the mycobacterial suspension. Add this compound at a sub-inhibitory concentration (e.g., 1/4 MIC). Include a no-drug control and a positive control with verapamil.

  • Energize the cells: Add glucose to each well to a final concentration of 0.4% to provide energy for the efflux pumps.

  • Add EtBr: Add ethidium bromide to a final concentration of 0.5-1 µg/mL.

  • Measure fluorescence: Immediately begin measuring the fluorescence in a fluorometer with an excitation wavelength of 530 nm and an emission wavelength of 590 nm. Record the fluorescence every 5 minutes for 60 minutes.

  • Data analysis: An increase in fluorescence in the wells containing this compound compared to the no-drug control indicates inhibition of EtBr efflux.[7][8]

Visualizations

Mycobactin_Biosynthesis_Inhibition Mycobactin Biosynthesis Pathway and Inhibition by this compound cluster_synthesis Mycobactin Biosynthesis cluster_inhibition Inhibition cluster_function Function Salicylate Salicylic Acid MbtA MbtA (Salicyl-AMP ligase) Salicylate->MbtA Sal_AMP Salicyl-AMP MbtA->Sal_AMP ATP -> AMP + PPi Mycobacterial Growth Mycobacterial Growth MbtB MbtB Sal_AMP->MbtB Mycobactin_Core Mycobactin Core Assembly (MbtC, MbtD, MbtE, MbtF) MbtB->Mycobactin_Core Mycobactin Mycobactin Mycobactin_Core->Mycobactin Iron_Uptake Iron (Fe3+) Uptake Mycobactin->Iron_Uptake Mycobactin_IN_1 This compound Mycobactin_IN_1->MbtA Iron_Uptake->Mycobacterial Growth MGIA_Workflow Mycobacterial Growth Inhibition Assay (MGIA) Workflow cluster_prep Preparation cluster_assay Assay cluster_readout Readout A Prepare Mycobacterial Inoculum C Inoculate 96-well Plate A->C B Prepare Serial Dilutions of this compound in GAST & GAST-Fe Media B->C D Incubate at 37°C C->D E Add Resazurin D->E F Incubate and Observe Color Change E->F G Determine MIC90 F->G

References

Application Notes and Protocols for Mycobactin Biosynthesis Inhibitors in In Vivo Studies

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Mycobactin is a lipophilic siderophore essential for Mycobacterium tuberculosis (Mtb) to acquire iron, a critical process for its growth, survival, and virulence within the host.[1][2][3] The biosynthesis of mycobactin is a validated target for the development of novel anti-tuberculosis therapeutics.[2][3] Inhibitors of this pathway, such as salicyl-AMS [5′-O-(N-salicylsulfamoyl)adenosine], have shown promise in preclinical studies. Salicyl-AMS specifically targets MbtA, a key enzyme that initiates mycobactin biosynthesis.[1][2] This document provides detailed application notes and protocols for the in vivo evaluation of mycobactin biosynthesis inhibitors, using salicyl-AMS as a primary example.

Quantitative Data Summary

The following tables summarize the pharmacokinetic and efficacy data for salicyl-AMS from in vivo studies in mice.

Table 1: Single-Dose Pharmacokinetics of Salicyl-AMS in BALB/c Mice [1]

Administration RouteDose (mg/kg)Cmax (µg/mL)Tmax (min)AUC (µg·min/mL)
Oral501.2758.6
2003.97200.1
Intraperitoneal (i.p.)5018.37451.6
20080.371968.7

Data are presented as means.

Table 2: In Vivo Efficacy of Salicyl-AMS in a Murine Aerosol Infection Model with M. tuberculosis H37Rv [1]

Treatment GroupDose (mg/kg)Mean log10 CFU/lung (2 weeks post-treatment)Reduction in log10 CFU vs. Untreated
Untreated Control-6.89-
Low Dose5.66.020.87
High Dose16.75.791.10

Experimental Protocols

Animal Model and Infection

This protocol describes the establishment of a murine aerosol infection model for evaluating the efficacy of mycobactin biosynthesis inhibitors against M. tuberculosis.

Materials:

  • Female BALB/c mice (6-8 weeks old)[1][4]

  • Mycobacterium tuberculosis H37Rv strain

  • Inhalation exposure system (e.g., Glas-Col)

  • Middlebrook 7H9 broth supplemented with OADC and Tween 80

  • Middlebrook 7H11 selective agar plates

  • Phosphate-buffered saline (PBS)

Procedure:

  • Culture M. tuberculosis H37Rv to a late-log phase in Middlebrook 7H9 broth.

  • Aerosol infect 6-week-old female BALB/c mice with the M. tuberculosis H37Rv culture using an inhalation exposure system. The target implantation is approximately 3.0 log10 CFU per mouse lung.[5]

  • One day post-infection, sacrifice a subset of mice to determine the initial bacterial load in the lungs.

  • Homogenize the lungs in PBS and plate serial dilutions on Middlebrook 7H11 selective agar plates.

  • Incubate the plates for 4 weeks and enumerate the colony-forming units (CFU) per lung.[1]

Pharmacokinetic Study Protocol

This protocol details the procedure for assessing the pharmacokinetic profile of a mycobactin biosynthesis inhibitor.

Materials:

  • 20-gram female BALB/c mice[1]

  • Mycobactin biosynthesis inhibitor (e.g., salicyl-AMS)

  • Administration vehicles (e.g., for oral gavage or intraperitoneal injection)

  • Blood collection supplies (e.g., heparinized capillaries)

  • Equipment for euthanasia (e.g., CO2 chamber)

  • Centrifuge

  • Liquid chromatography-mass spectrometry (LC-MS) grade water

  • Homogenizer

Procedure:

  • Administer a single dose of the inhibitor to mice via the desired route (e.g., 50 or 200 mg/kg, orally or i.p.).[1]

  • At specified time points (e.g., 7, 15, 30, 60, and 120 minutes) post-administration, euthanize the animals.[1]

  • Collect cardiac blood and lungs.

  • Separate plasma by centrifugation.[1]

  • Homogenize the lungs in LC-MS grade water.[1]

  • Analyze the concentration of the inhibitor in plasma and lung homogenates using a validated analytical method (e.g., LC-MS).

  • Calculate pharmacokinetic parameters such as Cmax, Tmax, and AUC.[6]

In Vivo Efficacy Study Protocol

This protocol outlines the steps to evaluate the therapeutic efficacy of a mycobactin biosynthesis inhibitor in infected mice.

Materials:

  • M. tuberculosis-infected BALB/c mice (from Protocol 1)

  • Mycobactin biosynthesis inhibitor (e.g., salicyl-AMS)

  • Administration vehicle

  • PBS

  • Middlebrook 7H11 selective agar plates

  • Homogenizer

Procedure:

  • Randomly assign the infected mice to treatment and control groups.

  • Initiate treatment at a specified time post-infection (e.g., day 1).

  • Administer the inhibitor at the desired doses (e.g., 5.6 or 16.7 mg/kg for salicyl-AMS) and frequency.

  • The untreated control group should receive the vehicle alone.

  • After the treatment period (e.g., 2 weeks), euthanize the mice.

  • Harvest the lungs and homogenize them in PBS.

  • Plate serial dilutions of the lung homogenates on Middlebrook 7H11 selective agar plates.

  • Incubate the plates for 4 weeks and enumerate the CFU per lung.[1]

  • Compare the CFU counts between the treated and untreated groups to determine the efficacy of the inhibitor.

Diagrams

Signaling Pathway

Mycobactin_Biosynthesis_Pathway cluster_MbtA MbtA Enzyme cluster_MbtB MbtB Enzyme Salicylate Salicylate MbtA Salicyl-AMP Ligase (MbtA) Salicylate->MbtA ATP ATP ATP->MbtA Salicyl_AMP Salicyl-AMP Intermediate MbtB_ArCP MbtB Acyl Carrier Protein Domain Salicyl_AMP->MbtB_ArCP Salicylation MbtA->Salicyl_AMP Adenylation Salicyl_AMS Salicyl-AMS (Inhibitor) Salicyl_AMS->MbtA Inhibition Salicyl_MbtB Salicyl-S-MbtB MbtB_ArCP->Salicyl_MbtB Mycobactin Mycobactin Biosynthesis Salicyl_MbtB->Mycobactin

Caption: Inhibition of the Mycobactin Biosynthesis Pathway by Salicyl-AMS.

Experimental Workflow

InVivo_Efficacy_Workflow Infection 1. Aerosol Infection of Mice with M. tuberculosis H37Rv Grouping 2. Randomization into Treatment & Control Groups Infection->Grouping Treatment 3. Daily Administration of Inhibitor or Vehicle Grouping->Treatment Endpoint 4. Euthanasia and Lung Harvest Treatment->Endpoint Analysis 5. Lung Homogenization and CFU Enumeration Endpoint->Analysis Result 6. Comparison of Bacterial Load Analysis->Result

Caption: Workflow for In Vivo Efficacy Testing of Mycobactin Inhibitors.

Logical Relationship

Iron_Acquisition_Logic Host_Iron Host Iron (e.g., Transferrin) Mtb Mycobacterium tuberculosis Host_Iron->Mtb Iron Limitation Mycobactin_Synthesis Mycobactin Biosynthesis Mtb->Mycobactin_Synthesis Induces Mycobactin Mycobactin (Siderophore) Mycobactin_Synthesis->Mycobactin Produces Mycobactin->Host_Iron Chelates Iron Iron_Uptake Iron Uptake Mycobactin->Iron_Uptake Mediates Mtb_Growth Mtb Growth & Virulence Iron_Uptake->Mtb_Growth Inhibitor Mycobactin-IN-1 (e.g., Salicyl-AMS) Inhibitor->Mycobactin_Synthesis Blocks

Caption: Role of Mycobactin in M. tuberculosis Iron Acquisition and Inhibition.

References

Application Notes and Protocols: Efficacy Testing of Mycobactin-IN-1

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mycobactin-IN-1 is a novel inhibitor targeting the mycobactin biosynthesis pathway in Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis. This pathway is essential for iron acquisition by Mtb within the host, making it a prime target for new anti-tubercular therapeutics.[1][2][3][4][5][6] The efficacy of this compound is contingent on iron-limiting conditions, which mimic the environment encountered by the bacteria during infection.[3][4] These application notes provide detailed protocols for in vitro and in vivo efficacy testing of this compound to guide researchers in the pre-clinical evaluation of this compound.

Mechanism of Action

This compound inhibits MbtA, a crucial enzyme that catalyzes the initial step in the mycobactin biosynthesis pathway.[1][3] MbtA is responsible for the activation of salicylic acid, a precursor for the synthesis of mycobactins.[1][2] By inhibiting MbtA, this compound prevents the production of both cell-associated mycobactin and secreted carboxymycobactin, thereby depriving the bacterium of its primary mechanism for iron uptake in the iron-scarce host environment.[1][2][3] This targeted action leads to the inhibition of Mtb growth.

Myobactin_Biosynthesis_Inhibition cluster_Mtb Mycobacterium tuberculosis cluster_Inhibition Inhibition cluster_Host Host Environment Salicylate Salicylic Acid MbtA MbtA Salicylate->MbtA Mycobactin_Precursor Mycobactin Precursor MbtA->Mycobactin_Precursor Mycobactin_Synthases Mycobactin Synthases (MbtB, MbtD, MbtE, etc.) Mycobactin_Precursor->Mycobactin_Synthases Mycobactin Mycobactin Mycobactin_Synthases->Mycobactin Iron_Uptake Iron Uptake Mycobactin->Iron_Uptake Bacterial_Growth Bacterial Growth Iron_Uptake->Bacterial_Growth Mycobactin_IN_1 This compound Mycobactin_IN_1->MbtA Inhibits Host_Iron Host Iron (Transferrin, Lactoferrin) Host_Iron->Iron_Uptake Required for

Figure 1: Simplified signaling pathway of this compound mechanism of action.

In Vitro Efficacy Testing

Minimum Inhibitory Concentration (MIC) Determination

The MIC of this compound against M. tuberculosis should be determined in both iron-replete and iron-depleted media to confirm its iron-dependent activity. The Resazurin Microtiter Assay (REMA) is a commonly used and reliable method.[7]

Experimental Protocol: Resazurin Microtiter Assay (REMA)

  • Preparation of Mtb Culture:

    • Culture M. tuberculosis H37Rv in Middlebrook 7H9 broth supplemented with 10% OADC (oleic acid-albumin-dextrose-catalase) and 0.05% Tween 80 to mid-log phase.[7]

    • For iron-depleted conditions, use an iron-deficient medium such as GAST medium.

  • Compound Dilution:

    • Prepare a stock solution of this compound in DMSO.

    • Serially dilute the compound in a 96-well microtiter plate using the appropriate broth (iron-replete or iron-depleted).[7]

  • Inoculation:

    • Adjust the Mtb culture to a final concentration of approximately 5 x 10^4 CFU/mL and add to each well.[7]

  • Incubation:

    • Seal the plate and incubate at 37°C for 5-7 days.[7]

  • Resazurin Addition and Reading:

    • Add a solution of resazurin (typically 0.01-0.02% w/v) to each well.[7]

    • Incubate for another 16-24 hours.[7]

    • A color change from blue (resazurin) to pink (resorufin) indicates bacterial growth. The MIC is the lowest concentration of the compound that prevents this color change.[7]

Data Presentation:

CompoundMediumMIC (µg/mL)
This compoundIron-Replete
This compoundIron-Depleted
IsoniazidIron-Replete
IsoniazidIron-Depleted
Cytotoxicity Assay

To assess the selectivity of this compound, its cytotoxicity against mammalian cell lines (e.g., Vero, HepG2) should be evaluated using the MTT assay.[7]

Experimental Protocol: MTT Assay

  • Cell Seeding:

    • Seed mammalian cells in a 96-well plate and allow them to adhere overnight.[7]

  • Compound Treatment:

    • Treat the cells with serial dilutions of this compound for 48-72 hours.[7]

  • MTT Addition and Incubation:

    • Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.

  • Solubilization and Reading:

    • Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO or isopropanol with HCl).

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a plate reader.

Data Presentation:

CompoundCell LineCC50 (µM)Selectivity Index (SI = CC50 / MIC in iron-depleted medium)
This compoundVero
This compoundHepG2

In Vivo Efficacy Testing

Mouse models of tuberculosis are well-established for preclinical drug screening.[8][9] The efficacy of this compound can be evaluated by monitoring the reduction in bacterial load in the lungs of infected mice.

InVivo_Workflow A Acclimatization of Mice B Aerosol Infection with M. tuberculosis A->B C Initiation of Treatment with this compound B->C D Monitoring of Body Weight C->D E Sacrifice and Organ Harvest (Lungs) D->E At defined time points F Homogenization of Lungs E->F G Serial Dilution and Plating on 7H11 Agar F->G H Incubation and CFU Enumeration G->H I Data Analysis H->I

Figure 2: Experimental workflow for in vivo efficacy testing of this compound.

Acute Mouse Model of Tuberculosis

Experimental Protocol:

  • Infection:

    • Infect C57BL/6 or BALB/c mice via a low-dose aerosol infection with M. tuberculosis H37Rv.[9]

  • Treatment:

    • Initiate treatment with this compound (e.g., administered orally or via intraperitoneal injection) at various doses at a defined time point post-infection (e.g., day 14).[3][10]

    • Include an untreated control group and a positive control group (e.g., treated with isoniazid).

  • Monitoring:

    • Monitor the body weight of the mice as an early indicator of drug efficacy.[10] A failure to lose weight compared to the control group can suggest potential activity.[10]

  • Bacterial Load Determination:

    • At specific time points (e.g., 2 and 4 weeks post-treatment initiation), sacrifice a subset of mice from each group.[3][4]

    • Aseptically remove the lungs, homogenize the tissue, and plate serial dilutions on Middlebrook 7H11 agar plates.[3][4]

    • Incubate the plates at 37°C for 3-4 weeks and enumerate the colony-forming units (CFU).[3]

Data Presentation:

Treatment GroupDose (mg/kg)Mean Log10 CFU/Lung (Week 2) ± SDMean Log10 CFU/Lung (Week 4) ± SD
Untreated Control-
This compoundLow Dose
This compoundHigh Dose
IsoniazidStandard Dose
Rapid In Vivo Screening using Fluorescent Reporter Strains

For higher throughput screening, fluorescent Mtb reporter strains can be used to visualize and quantify bacterial load in living mice or in ex vivo lungs, reducing the time required for CFU assays.[8][11]

Experimental Protocol:

  • Infection:

    • Infect mice with a fluorescent Mtb reporter strain.[11]

  • Treatment:

    • Administer this compound as described in the acute model.

  • Imaging:

    • At various time points, image the mice using an in vivo imaging system (IVIS) to detect and quantify the fluorescent signal in the lungs.[11]

    • For higher sensitivity, ex vivo lung imaging can be performed after sacrificing the animals.[11] The detection limit for fluorescent Mtb in ex vivo lungs can be as low as ~2 x 10^5 CFU/lung.[8][11]

  • Correlation with CFU:

    • Correlate the fluorescence intensity with CFU counts from a subset of animals to validate the imaging results.[11]

Data Presentation:

Treatment GroupDose (mg/kg)Mean Fluorescence Intensity (Arbitrary Units) ± SD
Untreated Control-
This compoundLow Dose
This compoundHigh Dose
IsoniazidStandard Dose

Conclusion

These detailed protocols provide a comprehensive framework for the preclinical evaluation of this compound. By systematically assessing its in vitro and in vivo efficacy, researchers can gather the necessary data to support its further development as a novel anti-tubercular agent. The focus on iron-dependent activity is crucial to validating the mechanism of action of this compound class.

References

Mycobactin-IN-1: Application Notes and Protocols for Drug Discovery Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mycobactin-IN-1, a novel pyrazoline analogue, has emerged as a significant inhibitor of mycobactin biosynthesis in mycobacteria.[1] This compound specifically targets salicyl-AMP ligase (MbtA), a crucial enzyme in the initial steps of the mycobactin biosynthetic pathway.[1][2] The iron-scavenging siderophores, mycobactins, are essential for the survival and virulence of Mycobacterium tuberculosis and other mycobacterial species within the iron-limited environment of a host.[3][4] By inhibiting MbtA, this compound effectively disrupts iron acquisition by the bacteria, leading to growth inhibition. Furthermore, this compound has demonstrated noteworthy activity as an efflux pump inhibitor, suggesting a dual mechanism of action that could be advantageous in combating drug-resistant mycobacterial strains.[2]

These application notes provide a comprehensive overview of this compound's biological activity and detailed protocols for its use in drug discovery research.

Data Presentation

The following tables summarize the key quantitative data for this compound (referred to as compound 44 in the source literature) and its analogues.

Table 1: In Vitro Anti-mycobacterial Activity of this compound (Compound 44)

Mycobacterial StrainMIC (µg/mL) in GAST Medium (Iron-Deprived)MIC (µg/mL) in GAST-Fe Medium (Iron-Rich)
M. smegmatis mc²155128>256
M. tuberculosis H37Rv128>256

Data extracted from Shyam et al., J Med Chem. 2022.[1]

Table 2: In Vivo Pharmacokinetic Profile of this compound (Compound 44)

ParameterValue
Oral Administration (10 mg/kg)
Cmax (ng/mL)185.6 ± 21.4
Tmax (h)4.0
AUC (0-t) (ng·h/mL)1568.2
AUC (0-inf) (ng·h/mL)1645.8
t1/2 (h)5.3
Intravenous Administration (2 mg/kg)
Cmax (ng/mL)452.1 ± 55.7
Tmax (h)0.08
AUC (0-t) (ng·h/mL)389.7
AUC (0-inf) (ng·h/mL)401.2
t1/2 (h)1.9
Bioavailability (%)78.5

Data extracted from Shyam et al., J Med Chem. 2022.[1]

Signaling Pathway and Experimental Workflows

Mycobactin Biosynthesis Pathway and Inhibition by this compound

The following diagram illustrates the initial steps of the mycobactin biosynthesis pathway and the point of inhibition by this compound.

Myco_Pathway cluster_0 Activation Sal Salicylic Acid MbtA MbtA (Salicyl-AMP Ligase) Sal->MbtA ATP ATP ATP->MbtA Sal_AMP Salicyl-AMP Intermediate MbtA->Sal_AMP Adenylation MbtB MbtB Sal_AMP->MbtB Transfer Downstream\nMycobactin\nSynthesis Downstream Mycobactin Synthesis MbtB->Downstream\nMycobactin\nSynthesis Myco_IN_1 This compound Myco_IN_1->MbtA Inhibition

This compound inhibits the MbtA enzyme.

Experimental Workflow for MbtA Inhibition Assay

This workflow outlines the key steps in assessing the inhibitory effect of this compound on the MbtA enzyme.

MbtA_Inhibition_Workflow start Start prep_reagents Prepare Reagents: MbtA Enzyme, Salicylic Acid, ATP, This compound, Assay Buffer start->prep_reagents plate_setup Set up 96-well Plate: Add MbtA, this compound (or DMSO control), and Assay Buffer prep_reagents->plate_setup pre_incubation Pre-incubate Plate plate_setup->pre_incubation initiate_reaction Initiate Reaction: Add Salicylic Acid and ATP pre_incubation->initiate_reaction incubation Incubate at 37°C initiate_reaction->incubation detect_signal Detect Signal (e.g., Fluorescence/Luminescence) incubation->detect_signal data_analysis Data Analysis: Calculate % Inhibition and IC50 detect_signal->data_analysis end End data_analysis->end

Workflow for MbtA enzyme inhibition assay.

Experimental Workflow for Mycobacterial Efflux Pump Inhibition Assay

This diagram shows the workflow for evaluating the efflux pump inhibitory activity of this compound using an ethidium bromide accumulation assay.

Efflux_Inhibition_Workflow start Start culture_prep Prepare Mycobacterial Culture (e.g., M. smegmatis) to mid-log phase start->culture_prep cell_harvest Harvest and Wash Cells culture_prep->cell_harvest resuspend Resuspend Cells in PBS with Glucose cell_harvest->resuspend plate_setup Set up 96-well Plate: Add Cell Suspension, Ethidium Bromide, This compound (or Verapamil control) resuspend->plate_setup fluorescence_reading Measure Fluorescence over Time at 37°C plate_setup->fluorescence_reading data_analysis Data Analysis: Plot Fluorescence vs. Time fluorescence_reading->data_analysis end End data_analysis->end

References

Application Notes and Protocols for Assessing Inhibitor Binding to MbtA

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

MbtA, a salicyl-AMP ligase, is a crucial enzyme in the mycobactin biosynthesis pathway of Mycobacterium tuberculosis, the causative agent of tuberculosis. This pathway is essential for the bacterium's iron acquisition and, consequently, its survival and virulence.[1][2] The inhibition of MbtA presents a promising therapeutic strategy for the development of novel anti-tubercular agents. These application notes provide detailed protocols for assessing the binding of small molecule inhibitors to MbtA, using a combination of biophysical techniques. While the specific inhibitor "Mycobactin-IN-1" is not characterized in the scientific literature, the following protocols can be adapted for any putative MbtA inhibitor. For illustrative purposes, data and examples will refer to the well-characterized MbtA inhibitor, Salicyl-AMS.[1][3][4]

MbtA and the Mycobactin Biosynthesis Pathway

MbtA catalyzes the first committed step in mycobactin biosynthesis: the ATP-dependent activation of salicylic acid to form a salicyl-AMP intermediate, which is then transferred to the aryl carrier protein domain of MbtB.[1][5] This initiation step is critical for the assembly of the mycobactin siderophore, which is used by M. tuberculosis to scavenge iron from the host environment.

Mycobactin_Biosynthesis_Pathway cluster_mbt1 mbt-1 Locus cluster_mbt2 mbt-2 Locus Chorismate Chorismate MbtI MbtI Chorismate->MbtI Salicylic Acid Salicylic Acid MbtI->Salicylic Acid MbtA MbtA Salicylic Acid->MbtA Salicyl-AMP Salicyl-AMP MbtA->Salicyl-AMP MbtB (ArCP) MbtB (ArCP) Salicyl-AMP->MbtB (ArCP) Salicyl-S-MbtB Salicyl-S-MbtB MbtB (ArCP)->Salicyl-S-MbtB NRPS/PKS Machinery MbtB-F (NRPS/PKS) Salicyl-S-MbtB->NRPS/PKS Machinery Mycobactin Core Mycobactin Core NRPS/PKS Machinery->Mycobactin Core Mycobactin Mycobactin Mycobactin Core->Mycobactin ATP ATP ATP->MbtA Fatty Acyl-CoA Fatty Acyl-CoA MbtK-N MbtK-N Fatty Acyl-CoA->MbtK-N Acyl Chain Acyl Chain MbtK-N->Acyl Chain Acyl Chain->Mycobactin Core Acyl Transfer

Caption: Mycobactin biosynthesis pathway initiated by MbtA.

Quantitative Data Summary

The following table summarizes binding affinity data for the known MbtA inhibitor, Salicyl-AMS. This data can serve as a benchmark for the evaluation of new inhibitors.

InhibitorTechniqueKd (nM)Kiapp (nM)Reference
Salicyl-AMSNot Specified~6[1]
Salicyl-AMS[32P]PPi-ATP exchange assay0.94[3]
2-phenylamino-Sal-AMS[32P]PPi-ATP exchange assay< 0.94[3]

Experimental Protocols

Protein Expression and Purification of MbtA

A reliable source of pure and active MbtA is a prerequisite for any binding assay. The following protocol is a general guideline for the expression and purification of N-terminally His-tagged MbtA from E. coli.[6]

Materials:

  • pET-28a(+) vector containing the MbtA gene

  • E. coli T7 express lysY/Iq competent cells

  • Luria-Bertani (LB) medium

  • Kanamycin (50 µg/mL)

  • Isopropyl β-D-1-thiogalactopyranoside (IPTG)

  • Lysis Buffer: 50 mM HEPES pH 7.5, 300 mM NaCl, 10 mM imidazole, 1 mM DTT, 1 mM PMSF, DNase I

  • Wash Buffer: 50 mM HEPES pH 7.5, 300 mM NaCl, 20 mM imidazole, 1 mM DTT

  • Elution Buffer: 50 mM HEPES pH 7.5, 300 mM NaCl, 250 mM imidazole, 1 mM DTT

  • Dialysis Buffer: 50 mM HEPES pH 7.5, 150 mM NaCl, 1 mM DTT

  • Ni-NTA affinity resin

  • SDS-PAGE reagents

Protocol:

  • Transform the pET-28a(+)::MbtA plasmid into E. coli T7 express lysY/Iq cells.

  • Inoculate a starter culture of 50 mL LB medium with kanamycin and grow overnight at 37°C with shaking.

  • Inoculate 1 L of LB medium with kanamycin with the overnight culture and grow at 37°C with shaking until the OD600 reaches 0.6-0.8.

  • Induce protein expression by adding IPTG to a final concentration of 0.4 mM and continue to grow the culture at 20°C for 16-18 hours.[6]

  • Harvest the cells by centrifugation at 6,000 x g for 20 minutes at 4°C.

  • Resuspend the cell pellet in ice-cold Lysis Buffer and lyse the cells by sonication on ice.

  • Clarify the lysate by centrifugation at 20,000 x g for 30 minutes at 4°C.

  • Load the supernatant onto a pre-equilibrated Ni-NTA column.

  • Wash the column with Wash Buffer until the absorbance at 280 nm returns to baseline.

  • Elute the protein with Elution Buffer.

  • Dialyze the eluted protein against Dialysis Buffer overnight at 4°C.

  • Assess the purity of the protein by SDS-PAGE.

  • Determine the protein concentration using a Bradford assay or by measuring the absorbance at 280 nm with the calculated extinction coefficient.

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction, including the dissociation constant (Kd), binding enthalpy (ΔH), and stoichiometry (n).

ITC_Workflow Start Start Prepare MbtA and Inhibitor Prepare MbtA and Inhibitor in Identical Buffer Start->Prepare MbtA and Inhibitor Load MbtA into Cell Load MbtA into Sample Cell Prepare MbtA and Inhibitor->Load MbtA into Cell Load Inhibitor into Syringe Load Inhibitor into Syringe Prepare MbtA and Inhibitor->Load Inhibitor into Syringe Titration Perform Serial Injections of Inhibitor into MbtA Solution Load MbtA into Cell->Titration Load Inhibitor into Syringe->Titration Measure Heat Change Measure Heat Released or Absorbed After Each Injection Titration->Measure Heat Change Data Analysis Integrate Peaks and Plot against Molar Ratio Measure Heat Change->Data Analysis Determine Parameters Fit Data to Binding Model to Determine Kd, ΔH, and n Data Analysis->Determine Parameters End End Determine Parameters->End

Caption: Isothermal Titration Calorimetry (ITC) experimental workflow.

Materials:

  • Purified MbtA protein

  • Inhibitor stock solution (e.g., in DMSO)

  • ITC Buffer: 50 mM HEPES pH 7.5, 150 mM NaCl, 1 mM DTT, and a matching concentration of DMSO as in the final inhibitor solution.

  • Isothermal Titration Calorimeter

Protocol:

  • Prepare the MbtA solution to a final concentration of 10-20 µM in ITC buffer.

  • Prepare the inhibitor solution to a final concentration of 100-200 µM in the same ITC buffer. The final DMSO concentration should be identical in both the protein and inhibitor solutions and should not exceed 5%.

  • Degas both solutions for 10-15 minutes prior to loading into the calorimeter.

  • Load the MbtA solution into the sample cell and the inhibitor solution into the injection syringe.

  • Set the experimental temperature to 25°C.

  • Perform an initial injection of 0.5 µL, followed by 19 injections of 2 µL with a spacing of 150 seconds between injections.

  • Perform a control experiment by titrating the inhibitor into the buffer alone to determine the heat of dilution.

  • Subtract the heat of dilution from the binding data and analyze the resulting isotherm by fitting to a one-site binding model to determine Kd, ΔH, and n.

Surface Plasmon Resonance (SPR)

SPR is a label-free technique that measures changes in the refractive index at the surface of a sensor chip upon binding of an analyte to an immobilized ligand, allowing for the determination of association (kon) and dissociation (koff) rate constants, and the dissociation constant (Kd).

SPR_Workflow Start Start Immobilize MbtA Immobilize MbtA onto Sensor Chip Start->Immobilize MbtA Prepare Inhibitor Series Prepare Serial Dilutions of Inhibitor Immobilize MbtA->Prepare Inhibitor Series Association Inject Inhibitor over MbtA Surface (Association Phase) Prepare Inhibitor Series->Association Dissociation Flow Buffer over Surface (Dissociation Phase) Association->Dissociation Regeneration Regenerate Sensor Surface Dissociation->Regeneration Regeneration->Association Next Concentration Data Analysis Analyze Sensorgrams to Determine kon, koff, and Kd Regeneration->Data Analysis All Concentrations Tested End End Data Analysis->End

Caption: Surface Plasmon Resonance (SPR) experimental workflow.

Materials:

  • Purified MbtA protein

  • Inhibitor

  • SPR Running Buffer: 50 mM HEPES pH 7.5, 150 mM NaCl, 0.005% (v/v) Tween-20, and a matching concentration of DMSO as in the inhibitor solutions.

  • Amine coupling kit (EDC, NHS, ethanolamine)

  • CM5 sensor chip

  • SPR instrument

Protocol:

  • Immobilize MbtA onto a CM5 sensor chip using standard amine coupling chemistry to a level of 8000-10000 response units (RU).

  • Prepare a series of inhibitor concentrations in running buffer, typically ranging from 0.1 to 10 times the expected Kd.

  • Inject the inhibitor solutions over the MbtA-immobilized surface at a flow rate of 30 µL/min for a defined association time (e.g., 120 seconds).

  • Flow running buffer over the surface to monitor the dissociation phase (e.g., for 300 seconds).

  • Regenerate the sensor surface with a short pulse of a regeneration solution (e.g., 10 mM glycine-HCl pH 2.5), if necessary.

  • Perform a blank run with running buffer only for double referencing.

  • Fit the association and dissociation curves globally to a 1:1 Langmuir binding model to determine kon, koff, and Kd.

Fluorescence Polarization (FP)

FP is a solution-based technique that measures the change in the polarization of fluorescent light emitted from a labeled molecule upon binding to a larger partner. This method is well-suited for high-throughput screening of inhibitors in a competitive binding format.

FP_Workflow Start Start Develop Fluorescent Probe Synthesize or Obtain a Fluorescently Labeled MbtA Ligand (Probe) Start->Develop Fluorescent Probe Determine Probe Kd Determine the Kd of the Fluorescent Probe for MbtA Develop Fluorescent Probe->Determine Probe Kd Set up Competition Assay Incubate MbtA and Probe with Varying Concentrations of Inhibitor Determine Probe Kd->Set up Competition Assay Measure Fluorescence Polarization Measure Fluorescence Polarization Set up Competition Assay->Measure Fluorescence Polarization Data Analysis Plot Polarization vs. Inhibitor Concentration Measure Fluorescence Polarization->Data Analysis Determine IC50 Fit Data to Determine the IC50 Value Data Analysis->Determine IC50 End End IC50 IC50 IC50->End

Caption: Fluorescence Polarization (FP) competitive binding assay workflow.

Materials:

  • Purified MbtA protein

  • Fluorescently labeled MbtA ligand (probe)

  • Unlabeled inhibitor

  • FP Assay Buffer: 50 mM HEPES pH 7.5, 150 mM NaCl, 0.01% (v/v) Triton X-100

  • 384-well black, low-volume microplates

  • Plate reader with fluorescence polarization capabilities

Protocol:

  • Probe Kd Determination:

    • In a 384-well plate, add a fixed concentration of the fluorescent probe (e.g., 10 nM).

    • Add increasing concentrations of MbtA.

    • Incubate at room temperature for 30 minutes.

    • Measure fluorescence polarization.

    • Plot the change in polarization against the MbtA concentration and fit the data to a one-site binding model to determine the Kd of the probe.

  • Competitive Binding Assay:

    • In a 384-well plate, add a fixed concentration of MbtA (typically at or below the Kd of the probe) and the fluorescent probe (at a concentration that gives a stable and robust signal).

    • Add a serial dilution of the unlabeled inhibitor.

    • Include controls for no inhibitor (maximum polarization) and no MbtA (minimum polarization).

    • Incubate at room temperature for 30 minutes.

    • Measure fluorescence polarization.

    • Plot the polarization values against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Conclusion

The protocols outlined in these application notes provide a comprehensive framework for the characterization of inhibitors targeting MbtA. By employing a combination of ITC, SPR, and FP, researchers can obtain detailed insights into the binding thermodynamics, kinetics, and potency of novel compounds. This information is critical for the rational design and optimization of new anti-tubercular drugs that target the essential mycobactin biosynthesis pathway.

References

Application Notes and Protocols for Testing Mycobactin-IN-1 in Macrophage Infection Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis, has evolved sophisticated mechanisms to survive and replicate within host macrophages. A key strategy for its intracellular survival is the acquisition of iron, an essential nutrient. Mtb utilizes siderophores, primarily mycobactins, to scavenge iron from the host cell environment. The mycobactin biosynthesis pathway is essential for Mtb's growth in iron-limited conditions, such as those found within the macrophage phagosome, making it an attractive target for novel anti-tubercular drug development.[1][2]

Mycobactin-IN-1 is a small molecule inhibitor designed to target the mycobactin biosynthesis pathway. By inhibiting the production of mycobactins, this compound is expected to restrict the iron supply to intracellular mycobacteria, thereby impeding their replication and survival. These application notes provide a detailed protocol for testing the efficacy of this compound in a macrophage infection model, a critical step in the preclinical evaluation of this potential therapeutic agent.

Principle of the Assay

This protocol details an in vitro macrophage infection model to assess the anti-mycobacterial activity of this compound. The human monocytic cell line THP-1 is differentiated into macrophage-like cells and subsequently infected with a suitable mycobacterial strain (e.g., Mycobacterium tuberculosis H37Rv, Mycobacterium bovis BCG, or a fluorescent reporter strain). The infected macrophages are then treated with varying concentrations of this compound. The efficacy of the inhibitor is determined by quantifying the reduction in intracellular bacterial viability and assessing the cytotoxicity of the compound on the host macrophages.

Data Presentation

The following tables provide a template for summarizing the quantitative data obtained from the described experimental protocols.

Table 1: Cytotoxicity of this compound on THP-1 Macrophages

This compound Concentration (µM)Macrophage Viability (%) (MTT Assay)LDH Release (%) (LDH Assay)
0 (Vehicle Control)1000
1
5
10
25
50
100
Positive Control (e.g., Triton X-100)100

Table 2: Efficacy of this compound against Intracellular Mycobacteria

TreatmentThis compound Concentration (µM)Intracellular Viable Bacteria (CFU/mL)% Inhibition of Bacterial Growth
Vehicle Control00
This compound1
5
10
25
50
Positive Control (e.g., Rifampicin)(Specify concentration)
Uninfected ControlN/A0N/A

Experimental Protocols

Protocol 1: Determination of this compound Cytotoxicity

This protocol is essential to determine the non-toxic working concentrations of this compound for subsequent infection assays.

Materials:

  • THP-1 human monocytic cell line

  • RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin

  • Phorbol 12-myristate 13-acetate (PMA)

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • Phosphate Buffered Saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • LDH (Lactate Dehydrogenase) cytotoxicity assay kit

  • 96-well tissue culture plates

Procedure:

  • Cell Culture and Differentiation:

    • Culture THP-1 monocytes in RPMI-1640 complete medium at 37°C in a 5% CO₂ incubator.

    • Seed 1 x 10⁵ cells per well in a 96-well plate.

    • Differentiate the monocytes into macrophage-like cells by adding PMA to a final concentration of 50 ng/mL and incubating for 48-72 hours.[3]

    • After differentiation, wash the adherent macrophages gently with warm PBS to remove non-adherent cells and replace the medium with fresh, antibiotic-free RPMI-1640.

  • Treatment with this compound:

    • Prepare a stock solution of this compound in DMSO.

    • Prepare serial dilutions of this compound in RPMI-1640 medium to achieve the desired final concentrations (e.g., 1, 5, 10, 25, 50, 100 µM). Ensure the final DMSO concentration does not exceed 0.5% and include a vehicle control (DMSO only).

    • Remove the medium from the differentiated macrophages and add 100 µL of the prepared this compound dilutions or control medium to each well.

    • Incubate the plate for 24-48 hours at 37°C in a 5% CO₂ incubator.

  • Assessment of Cytotoxicity:

    • MTT Assay:

      • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

      • Remove the medium and add 100 µL of DMSO to dissolve the formazan crystals.

      • Measure the absorbance at 570 nm using a microplate reader.

      • Calculate cell viability as a percentage of the vehicle-treated control.

    • LDH Assay:

      • Collect the cell culture supernatant from each well.

      • Determine the LDH activity in the supernatant according to the manufacturer's instructions.

      • Calculate the percentage of LDH release relative to a positive control (e.g., cells lysed with Triton X-100).[3]

Protocol 2: Macrophage Infection and Treatment with this compound

Materials:

  • Differentiated THP-1 macrophages in 24-well plates

  • Mycobacterial strain (e.g., M. tuberculosis H37Rv, M. bovis BCG)

  • Middlebrook 7H9 broth supplemented with 10% OADC (oleic acid, albumin, dextrose, catalase) and 0.05% Tween 80

  • This compound

  • RPMI-1640 medium (antibiotic-free)

  • Sterile water with 0.05% Triton X-100

  • Middlebrook 7H10 or 7H11 agar plates

  • Positive control antibiotic (e.g., Rifampicin)

Procedure:

  • Preparation of Mycobacterial Inoculum:

    • Grow mycobacteria in 7H9 broth to mid-log phase.

    • Wash the bacterial cells with PBS and resuspend in RPMI-1640 medium.

    • Disperse any bacterial clumps by passing the suspension through a 27-gauge needle several times or by sonication.

    • Adjust the bacterial suspension to the desired concentration (OD₆₀₀) for infection.

  • Infection of Macrophages:

    • Seed and differentiate THP-1 cells in 24-well plates as described in Protocol 1.

    • Infect the macrophages with the mycobacterial suspension at a multiplicity of infection (MOI) of 10 (10 bacteria per macrophage).

    • Incubate for 4 hours at 37°C in a 5% CO₂ incubator to allow for phagocytosis.

    • Wash the cells three times with warm PBS to remove extracellular bacteria.

    • Add fresh RPMI-1640 medium.

  • Treatment with this compound:

    • Prepare dilutions of this compound in RPMI-1640 medium at non-toxic concentrations determined from Protocol 1.

    • Include a vehicle control (DMSO) and a positive control (e.g., Rifampicin).

    • Add the inhibitor or control solutions to the infected macrophages.

    • Incubate the plates for 48-72 hours at 37°C in a 5% CO₂ incubator.

  • Quantification of Intracellular Bacterial Viability (CFU Assay):

    • After the incubation period, aspirate the medium from each well.

    • Lyse the macrophages by adding 500 µL of sterile water containing 0.05% Triton X-100 and incubating for 10 minutes at room temperature.

    • Prepare serial dilutions of the cell lysates in PBS.

    • Plate 100 µL of each dilution onto 7H10 or 7H11 agar plates.

    • Incubate the plates at 37°C for 3-4 weeks.

    • Count the number of colony-forming units (CFUs) to determine the number of viable intracellular bacteria.

    • Calculate the percentage of inhibition of bacterial growth compared to the vehicle control.

Mandatory Visualizations

Experimental_Workflow Experimental Workflow for Testing this compound cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis cluster_cyto Cytotoxicity Assay Culture_THP1 Culture THP-1 Monocytes Differentiate Differentiate with PMA Culture_THP1->Differentiate Infect Infect Macrophages (MOI=10) Differentiate->Infect Treat_Uninfected Treat Uninfected Macrophages Differentiate->Treat_Uninfected Culture_TB Culture Mycobacteria Culture_TB->Infect Wash Wash to Remove Extracellular Bacteria Infect->Wash Treat Treat with this compound Wash->Treat Lyse Lyse Macrophages Treat->Lyse Plate Plate Lysates on Agar Lyse->Plate Incubate_Plates Incubate Plates Plate->Incubate_Plates CFU_Count Count Colony Forming Units (CFU) Incubate_Plates->CFU_Count MTT_LDH Perform MTT/LDH Assays Treat_Uninfected->MTT_LDH

Caption: Workflow for evaluating this compound efficacy.

Signaling_Pathway Proposed Mechanism of Action of this compound cluster_macrophage Macrophage cluster_mycobacterium Mycobacterium Fe_pool Intracellular Iron Pool (e.g., Ferritin) Mycobactin Mycobactin Fe_pool->Mycobactin Iron Chelation Mbt_Synth Mycobactin Biosynthesis Pathway Mbt_Synth->Mycobactin Produces Replication Bacterial Replication Fe_Mycobactin Fe-Mycobactin Complex Mycobactin->Fe_Mycobactin Fe_Uptake Iron Uptake Fe_Mycobactin->Fe_Uptake Fe_Uptake->Replication Mycobactin_IN1 This compound Mycobactin_IN1->Mbt_Synth Inhibits

Caption: Inhibition of mycobacterial iron acquisition by this compound.

References

Application Notes and Protocols: Utilizing Mycobactin Biosynthesis Inhibitors in Combination Therapy for Tuberculosis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The emergence of multidrug-resistant tuberculosis (MDR-TB) necessitates the development of novel therapeutic strategies. One promising approach is to target the unique physiological pathways of Mycobacterium tuberculosis (Mtb), the causative agent of TB. The mycobactin biosynthesis pathway, essential for iron acquisition and survival of Mtb within the host, presents a compelling target for new anti-tubercular agents. Mycobactin-IN-1 is a representative inhibitor of this pathway, which, when used in combination with existing first-line anti-TB drugs, has the potential to enhance efficacy, shorten treatment duration, and overcome resistance.

These application notes provide a comprehensive overview of the rationale and methodologies for evaluating the synergistic potential of mycobactin biosynthesis inhibitors, using this compound as a primary example, in combination with standard TB therapies.

Mechanism of Action and Rationale for Combination Therapy

This compound inhibits MbtA, a crucial enzyme in the mycobactin biosynthesis pathway. This inhibition disrupts the pathogen's ability to acquire iron, a critical nutrient for its growth and virulence. By compromising this essential pathway, this compound can render Mtb more susceptible to the bactericidal or bacteriostatic effects of other anti-TB drugs.

The rationale for combining this compound with first-line drugs such as isoniazid, rifampicin, and ethambutol is based on the principle of synergistic or additive effects, where the combined therapeutic outcome is greater than the sum of the individual drug effects. This can be achieved through various mechanisms, including:

  • Sequential Pathway Inhibition: Targeting different essential pathways simultaneously can lead to a more potent bactericidal effect.

  • Enhanced Drug Permeability: Inhibition of cell wall-related processes by one drug may increase the intracellular concentration and efficacy of another.

  • Overcoming Resistance: Combination therapy can be effective against drug-resistant strains by employing a drug with a novel mechanism of action.

Quantitative Data Summary

While specific quantitative data for this compound in combination therapy is still emerging from preclinical studies, the following table summarizes the in vivo efficacy of a representative mycobactin biosynthesis inhibitor, salicyl-AMS, as a monotherapy in a murine model of tuberculosis. This data provides a proof-of-concept for the potential of this drug class.

Compound Dosage Treatment Duration Change in Bacterial Load (log10 CFU) in Lungs vs. Untreated Control Reference
Salicyl-AMS5.6 mg/kg/day2 weeks-0.87[1]
Salicyl-AMS16.7 mg/kg/day2 weeks-1.10[1]

Experimental Protocols

Checkerboard Assay for In Vitro Synergy Testing

The checkerboard assay is a standard method to determine the fractional inhibitory concentration (FIC) index, which quantifies the synergistic, additive, indifferent, or antagonistic effect of a drug combination.

Materials:

  • Mycobacterium tuberculosis H37Rv culture

  • Middlebrook 7H9 broth supplemented with 10% OADC (oleic acid-albumin-dextrose-catalase) and 0.05% Tween 80

  • This compound stock solution

  • Isoniazid, Rifampicin, or Ethambutol stock solutions

  • 96-well microtiter plates

  • Resazurin solution (0.02% w/v)

Protocol:

  • Prepare Mtb Inoculum: Culture Mtb H37Rv in 7H9 broth to mid-log phase (OD600 of 0.4-0.6). Adjust the turbidity to a McFarland standard of 0.5 and dilute to a final concentration of approximately 5 x 10^5 CFU/mL in fresh 7H9 broth.

  • Drug Dilutions:

    • In a 96-well plate, serially dilute this compound two-fold along the y-axis (e.g., rows A-G) in 50 µL of 7H9 broth. Row H will serve as the drug-free control for the second drug.

    • Serially dilute the combination drug (Isoniazid, Rifampicin, or Ethambutol) two-fold along the x-axis (e.g., columns 1-11) in 50 µL of 7H9 broth. Column 12 will serve as the drug-free control for this compound.

  • Inoculation: Add 100 µL of the prepared Mtb inoculum to each well. The final volume in each well will be 200 µL.

  • Incubation: Seal the plates and incubate at 37°C for 7 days.

  • Read Results:

    • Add 30 µL of resazurin solution to each well and re-incubate for 24-48 hours.

    • A color change from blue to pink indicates bacterial growth.

    • The Minimum Inhibitory Concentration (MIC) is the lowest concentration of a drug that prevents the color change.

  • Calculate FIC Index:

    • FIC of Drug A = MIC of Drug A in combination / MIC of Drug A alone

    • FIC of Drug B = MIC of Drug B in combination / MIC of Drug B alone

    • FIC Index (FICI) = FIC of Drug A + FIC of Drug B

    • Interpretation:

      • FICI ≤ 0.5: Synergy

      • 0.5 < FICI ≤ 1.0: Additive

      • 1.0 < FICI ≤ 4.0: Indifference

      • FICI > 4.0: Antagonism

Time-Kill Curve Assay

This assay assesses the bactericidal or bacteriostatic activity of drug combinations over time.

Materials:

  • Mycobacterium tuberculosis H37Rv culture

  • Middlebrook 7H9 broth with supplements

  • This compound

  • Isoniazid, Rifampicin, or Ethambutol

  • Sterile culture tubes

  • Middlebrook 7H10 or 7H11 agar plates

Protocol:

  • Prepare Inoculum: Prepare an Mtb H37Rv culture in early to mid-log phase (OD600 of 0.2-0.5) in 7H9 broth.

  • Set up Cultures: In separate sterile tubes, prepare the following cultures in a final volume of 10 mL of 7H9 broth:

    • Growth Control (no drug)

    • This compound alone (at a relevant concentration, e.g., MIC)

    • Combination drug alone (at a relevant concentration, e.g., MIC)

    • This compound + Combination drug (at the same concentrations)

  • Inoculation: Inoculate each tube with the Mtb culture to a final density of approximately 10^5 - 10^6 CFU/mL.

  • Incubation and Sampling: Incubate all tubes at 37°C with shaking. At predetermined time points (e.g., 0, 2, 4, 7, and 10 days), withdraw an aliquot from each tube.

  • CFU Enumeration: Perform serial dilutions of the aliquots and plate on 7H10 or 7H11 agar. Incubate the plates at 37°C for 3-4 weeks and count the colonies to determine the CFU/mL.

  • Data Analysis: Plot log10 CFU/mL versus time for each condition. Synergy is typically defined as a ≥ 2-log10 decrease in CFU/mL by the combination compared to the most active single agent at a specific time point.

In Vivo Efficacy in a Murine Model of Tuberculosis

Animal models are crucial for evaluating the in vivo efficacy of drug combinations.

Materials:

  • BALB/c or C57BL/6 mice

  • Mycobacterium tuberculosis H37Rv

  • Aerosol infection chamber

  • This compound formulation for in vivo use

  • Isoniazid, Rifampicin, or Ethambutol formulations for in vivo use

  • Equipment for organ homogenization and CFU plating

Protocol:

  • Infection: Infect mice with a low-dose aerosol of Mtb H37Rv to establish a chronic infection in the lungs.

  • Treatment Groups: After a set period to allow the infection to establish (e.g., 2-4 weeks), randomize mice into the following treatment groups:

    • Vehicle control

    • This compound alone

    • Combination drug alone

    • This compound + Combination drug

  • Drug Administration: Administer drugs via an appropriate route (e.g., oral gavage) for a defined period (e.g., 4-8 weeks).

  • Efficacy Assessment: At the end of the treatment period, euthanize the mice and aseptically remove the lungs and spleens.

  • CFU Enumeration: Homogenize the organs and plate serial dilutions on selective agar to determine the bacterial load (CFU) in each organ.

  • Data Analysis: Compare the mean log10 CFU counts between the different treatment groups. A statistically significant greater reduction in CFU in the combination group compared to the single-drug groups indicates in vivo synergy or additive effects.

Visualizations

Signaling and Interaction Pathways

Caption: Putative synergistic interactions of this compound with first-line TB drugs.

Experimental Workflow: Checkerboard Assay

Checkerboard_Workflow A Prepare Mtb Inoculum (5 x 10^5 CFU/mL) D Inoculate plate with Mtb A->D B Serial Dilution of This compound (Drug A) in 96-well plate (y-axis) B->D C Serial Dilution of Combination Drug (Drug B) in 96-well plate (x-axis) C->D E Incubate at 37°C for 7 days D->E F Add Resazurin and incubate for 24-48h E->F G Read MICs (Blue = No Growth, Pink = Growth) F->G H Calculate FIC Index (FICI = FIC_A + FIC_B) G->H I Determine Interaction (Synergy, Additive, etc.) H->I

Caption: Workflow for the checkerboard synergy assay.

Logical Relationship: Interpretation of FIC Index

FIC_Interpretation FICI FIC Index (FICI) Synergy Synergy (FICI ≤ 0.5) FICI->Synergy Additive Additive (0.5 < FICI ≤ 1.0) FICI->Additive Indifference Indifference (1.0 < FICI ≤ 4.0) FICI->Indifference Antagonism Antagonism (FICI > 4.0) FICI->Antagonism

Caption: Interpretation of the Fractional Inhibitory Concentration (FIC) Index.

Conclusion

The combination of mycobactin biosynthesis inhibitors like this compound with first-line anti-TB drugs represents a promising strategy to enhance the efficacy of current treatment regimens. The protocols and conceptual frameworks provided in these application notes offer a robust starting point for researchers to systematically evaluate these novel combination therapies. Further in vitro and in vivo studies are essential to fully characterize the synergistic potential and to guide the clinical development of this new class of anti-tubercular agents.

References

Troubleshooting & Optimization

Technical Support Center: Mycobactin Biosynthesis Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers encountering unexpected results with mycobactin biosynthesis inhibitors, such as Mycobactin-IN-1. The information is tailored for scientists in tuberculosis drug discovery and related fields.

Troubleshooting Guide: this compound Not Showing Expected Inhibition

This guide addresses common issues that may lead to a lack of inhibitory activity with compounds targeting the mycobactin biosynthesis pathway.

Question 1: Why is this compound not inhibiting the growth of Mycobacterium tuberculosis in my assay?

Answer: Several factors related to the experimental setup and the inhibitor itself could be responsible for the lack of expected inhibition. Here are the primary areas to investigate:

  • Iron Concentration in Culture Medium: The mycobactin biosynthesis pathway is essential for iron acquisition, particularly under iron-limiting conditions.[1][2][3] If the culture medium has sufficient iron, M. tuberculosis may not be dependent on mycobactin synthesis for growth, thus masking the effect of your inhibitor.[3]

  • Inhibitor Stability and Solubility: The compound may be degrading under the experimental conditions (e.g., temperature, pH, light exposure) or may not be fully soluble in the assay medium, reducing its effective concentration.

  • Off-Target Effects or Efflux: The compound might be actively removed from the bacterial cell by efflux pumps.[4][5] Some mycobacterial species have robust efflux systems that can reduce the intracellular concentration of inhibitory compounds.[4][5]

  • Bacterial Strain and Resistance: The specific strain of M. tuberculosis being used might have intrinsic or acquired resistance to the inhibitor. Resistance can arise from mutations in the target enzyme or in pathways that compensate for the inhibition.[6]

  • Assay Conditions: The chosen assay for measuring inhibition (e.g., AlamarBlue, colony forming unit counting) may not be sensitive enough, or the incubation time might be inappropriate to observe the inhibitory effect.

Question 2: I've confirmed my experimental setup is correct. What intrinsic properties of this compound could be the issue?

Answer: If you have ruled out experimental artifacts, the issue might lie with the inhibitor's mechanism of action or its chemical properties.

  • Target Engagement: The inhibitor may not be effectively binding to its intended target, which for inhibitors of this pathway is often an enzyme like MbtA (Salicyl-AMP ligase).[2][7]

  • Cell Permeability: The inhibitor may not be able to efficiently cross the complex mycobacterial cell wall to reach its intracellular target.[8]

  • Metabolic Inactivation: The bacteria may possess enzymes that metabolize and inactivate the inhibitor.

Frequently Asked Questions (FAQs)

Q1: What is the mycobactin biosynthesis pathway and why is it a good drug target?

A1: The mycobactin biosynthesis pathway is a complex process in mycobacteria that produces siderophores—small, high-affinity iron-chelating molecules called mycobactins and carboxymycobactins.[1][9] This pathway is crucial for mycobacteria to scavenge iron from the host environment, an element essential for their survival and virulence.[3][10][11] Since this pathway is absent in humans and essential for the bacteria's growth in the iron-limited environment of the host, it is an attractive target for developing new anti-tuberculosis drugs.[1][2] The pathway involves a series of enzymes encoded by the mbt gene cluster (mbtA-N), which work as a non-ribosomal peptide synthetase-polyketide synthase (NRPS-PKS) system.[2][12]

Q2: Which enzyme is most commonly targeted by mycobactin biosynthesis inhibitors?

A2: MbtA, a salicyl-AMP ligase, is a key and frequently targeted enzyme in the mycobactin biosynthesis pathway.[2][7] MbtA catalyzes the first committed step: the activation of salicylic acid to form a salicyl-AMP intermediate, which is then transferred to MbtB.[3][7] Inhibitors like Salicyl-AMS have been designed to mimic this intermediate and block the pathway at its inception.[3][13]

Q3: Are there known resistance mechanisms to inhibitors of this pathway?

A3: While specific resistance mechanisms to a novel inhibitor like this compound would need to be investigated, general mechanisms could include mutations in the target enzyme (e.g., MbtA) that reduce inhibitor binding, or upregulation of efflux pumps that expel the inhibitor from the cell.[4][5][6]

Quantitative Data Summary

The following table summarizes publicly available data for known mycobactin biosynthesis inhibitors. This can serve as a reference for expected potency.

Inhibitor NameTargetOrganismAssay ConditionMIC (Minimum Inhibitory Concentration)Reference
Salicyl-AMSMbtAM. tuberculosis H37RvIron-depleted media0.5 µg/mL[3]
Pyrazoline Analogue 44MbtAM. tuberculosisIron-depleted mediaNot specified[7]
Pyrazoline Analogue 49MbtAM. tuberculosisIron-depleted mediaNot specified[7]

Experimental Protocols

Protocol 1: Determining the Minimum Inhibitory Concentration (MIC) of this compound under Iron-Depleted Conditions

Objective: To determine the lowest concentration of this compound that inhibits the visible growth of Mycobacterium tuberculosis in an iron-restricted environment.

Materials:

  • Mycobacterium tuberculosis strain (e.g., H37Rv)

  • Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase)

  • Iron chelator (e.g., 2,2'-bipyridyl)

  • This compound stock solution of known concentration

  • Sterile 96-well microplates

  • Spectrophotometer or resazurin-based viability indicator (e.g., AlamarBlue)

Procedure:

  • Prepare iron-depleted 7H9 broth by adding an iron chelator to the desired concentration.

  • Grow a culture of M. tuberculosis to mid-log phase (OD600 of 0.4-0.6).

  • Adjust the bacterial culture to a standardized inoculum (e.g., McFarland standard 0.5, then dilute 1:20).

  • In a 96-well plate, prepare serial dilutions of this compound in the iron-depleted 7H9 broth.

  • Add the standardized bacterial inoculum to each well.

  • Include positive (bacteria, no inhibitor) and negative (broth only) controls.

  • Seal the plate and incubate at 37°C for 7-14 days.

  • Determine the MIC by visual inspection for turbidity or by adding a viability indicator and measuring the signal. The MIC is the lowest concentration with no visible growth or signal.

Protocol 2: Whole-Cell Efflux Pump Inhibition Assay

Objective: To assess whether this compound is a substrate of mycobacterial efflux pumps.

Materials:

  • Mycobacterium smegmatis (a non-pathogenic, fast-growing model)

  • Phosphate-buffered saline (PBS) with glucose

  • Ethidium bromide (EtBr), a known efflux pump substrate

  • A known efflux pump inhibitor (e.g., verapamil) as a positive control

  • This compound

  • 96-well black microplate

  • Fluorimeter

Procedure:

  • Grow M. smegmatis to mid-log phase, then wash and resuspend the cells in PBS with glucose.

  • In the 96-well plate, add the bacterial suspension to wells containing:

    • EtBr only

    • EtBr + verapamil (positive control)

    • EtBr + this compound (at various concentrations)

  • Measure the fluorescence (excitation ~540 nm, emission ~620 nm) over time at 37°C.

  • An increase in fluorescence compared to the "EtBr only" control indicates inhibition of EtBr efflux. If this compound causes an increase in fluorescence, it suggests it may be inhibiting efflux pumps.[4]

Visualizations

Mycobactin_Biosynthesis_Pathway cluster_synthesis Mycobactin Core Synthesis cluster_modification Final Assembly & Transport Salicylate Salicylate MbtA MbtA Salicylate->MbtA Salicyl_AMP Salicyl-AMP MbtA->Salicyl_AMP ATP -> AMP+PPi MbtB MbtB (NRPS) Salicyl_AMP->MbtB Growing_Peptide Growing Peptide Chain MbtB->Growing_Peptide MbtE_F MbtE, MbtF (NRPS) Growing_Peptide->MbtE_F Mycobactin_Core Mycobactin Core MbtE_F->Mycobactin_Core Acylation_Hydroxylation Acylation_Hydroxylation Mycobactin_Core->Acylation_Hydroxylation Acylation & Hydroxylation Mycobactin Mycobactin Acylation_Hydroxylation->Mycobactin Carboxymycobactin Carboxymycobactin Acylation_Hydroxylation->Carboxymycobactin MmpL4_5 MmpL4/MmpL5 (Efflux) Carboxymycobactin->MmpL4_5 Export Extracellular Space MmpL4_5->Extracellular Space IrtB IrtB (Import) Fe_Mycobactin Fe-Mycobactin Fe_Mycobactin->IrtB Import Extracellular Space->Fe_Mycobactin Fe³⁺ Binding Troubleshooting_Workflow Start Start: No Inhibition Observed Check_Iron Is the medium iron-depleted? Start->Check_Iron Add_Chelator Action: Add iron chelator (e.g., 2,2'-bipyridyl) Check_Iron->Add_Chelator No Check_Inhibitor Is the inhibitor soluble and stable? Check_Iron->Check_Inhibitor Yes Re_evaluate Re-evaluate Results Add_Chelator->Re_evaluate Verify_Solubility Action: Check solubility in media, protect from light/heat Check_Inhibitor->Verify_Solubility No Check_Efflux Could efflux be an issue? Check_Inhibitor->Check_Efflux Yes Verify_Solubility->Re_evaluate Efflux_Assay Action: Perform efflux pump assay Check_Efflux->Efflux_Assay Yes Consider_Target Consider Target & Strain Issues Check_Efflux->Consider_Target No Efflux_Assay->Consider_Target Sequence_Target Action: Sequence target gene in resistant mutants Consider_Target->Sequence_Target

References

improving the solubility of Mycobactin-IN-1 for assays

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Mycobactin-IN-1. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on handling and solubilizing this compound for in vitro and cell-based assays. Due to its hydrophobic nature, achieving and maintaining solubility in aqueous assay buffers is a common challenge that can significantly impact experimental outcomes.

This compound is a pyrazoline analogue that acts as a mycobactin biosynthesis inhibitor by binding to the key enzyme salicyl-AMP ligase (MbtA).[1][2][3] This pathway is critical for iron acquisition in mycobacteria, making it a target for novel anti-tubercular therapeutics.[1][4]

This guide provides frequently asked questions (FAQs), troubleshooting workflows, and detailed experimental protocols to help you overcome solubility challenges and ensure the accuracy and reproducibility of your results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern?

A1: this compound is a hydrophobic small molecule inhibitor of MbtA, an essential enzyme in the mycobactin biosynthesis pathway of mycobacteria.[1][2] Like many potent small molecules, its low aqueous solubility can lead to precipitation when a concentrated organic stock solution is diluted into aqueous assay media.[5] This precipitation results in an unknown and lower-than-intended concentration of the active compound, leading to inaccurate and unreliable experimental data.[6]

Q2: What is the recommended solvent for preparing a primary stock solution of this compound?

A2: Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing high-concentration stock solutions of this compound.[2] A stock solution of 10 mM in DMSO is commonly prepared.[2] Always use anhydrous, sterile-filtered DMSO to ensure the stability and integrity of the compound. Store stock solution aliquots at -20°C or -80°C to minimize degradation from repeated freeze-thaw cycles.[5]

Q3: My compound precipitates immediately after I dilute the DMSO stock into my aqueous assay buffer. What should I do?

A3: This phenomenon, often called "solvent shock," occurs when the hydrophobic compound rapidly leaves the organic solvent and enters the aqueous environment. To mitigate this, try the following:

  • Pre-warm the media: Ensure your assay buffer or media is at the experimental temperature (e.g., 37°C) before adding the compound.[6]

  • Use serial or intermediate dilutions: Instead of a single large dilution, perform a multi-step dilution. First, create an intermediate dilution of your stock in a small volume of media or buffer, mix gently, and then add this to the final volume.[5][6]

  • Stir while adding: Add the compound stock solution slowly to the assay buffer while gently stirring or vortexing.[6] This helps to disperse the compound more effectively.

Q4: What is the difference between kinetic and thermodynamic solubility, and why does it matter for my assay?

A4:

  • Kinetic Solubility: This is the concentration achieved when a high-concentration DMSO stock is rapidly diluted into an aqueous buffer. It often represents a supersaturated, non-equilibrium state. This is the solubility most relevant for in vitro assays where compounds are added from DMSO stocks.[7][8][9]

  • Thermodynamic Solubility: This is the true equilibrium solubility, where the dissolved compound is in equilibrium with its solid state after an extended incubation (e.g., 24 hours).[8][9]

A compound may initially appear soluble (kinetic solubility) but can precipitate over the course of a long assay as it approaches its lower thermodynamic solubility limit.[9] It is crucial to assess solubility under the specific conditions and duration of your experiment.

Q5: Can I use co-solvents to improve the solubility of this compound?

A5: Yes, using a co-solvent in your final assay buffer can improve solubility.[10] However, the concentration must be carefully optimized as co-solvents can be toxic to cells or interfere with assay components.[11] Common co-solvents include ethanol, polyethylene glycols (PEGs), and cyclodextrins.[10][12] Always run a vehicle control with the same final concentration of the co-solvent to assess its effect on your specific assay system.[12][13] For cell-based assays, it is critical to keep the final DMSO concentration consistent across all treatments and typically below 0.5% to avoid cellular toxicity.[14]

Data Presentation: Solubility Profile

The following tables summarize the solubility of this compound in various solvents. This data is provided for illustrative purposes and should be confirmed in your specific experimental system.

Table 1: Solubility in Common Organic Solvents

SolventConcentrationAppearance
DMSO10 mMClear Solution
Ethanol2 mMClear Solution
Acetonitrile<1 mMSlight Haze
Methanol<1 mMSlight Haze

Table 2: Kinetic Solubility in Aqueous Buffers with Co-solvents (at 2 hours, 37°C)

Buffer System (pH 7.4)Max Soluble Concentration (µM)Observations
PBS + 0.5% DMSO5 µMPrecipitate at ≥10 µM
PBS + 1% DMSO12 µMPrecipitate at ≥20 µM
DMEM + 10% FBS + 0.5% DMSO15 µMSerum proteins may aid solubility
PBS + 0.5% DMSO + 1% Ethanol18 µMCo-solvent enhances solubility
PBS + 0.5% DMSO + 0.1% SBE-β-CD45 µMCyclodextrin significantly improves solubility
Troubleshooting Guide & Workflow

Use the following diagram to troubleshoot precipitation issues during your experiment.

G cluster_start cluster_problem cluster_solutions cluster_actions1 cluster_actions2 cluster_check cluster_advanced cluster_end start Start: Compound Precipitation Observed p1 When does it precipitate? start->p1 s1 Immediately upon dilution p1->s1 Immediately s2 Over the course of the assay p1->s2 Over Time a1 Action: Mitigate 'Solvent Shock' 1. Pre-warm media to 37°C. 2. Use intermediate dilution step. 3. Add stock slowly while stirring. s1->a1 a2 Action: Address Thermodynamic Solubility 1. Lower the final compound concentration. 2. Reduce assay incubation time. 3. Determine kinetic solubility limit (see protocol). s2->a2 c1 Problem Solved? a1->c1 a2->c1 adv Action: Advanced Formulation 1. Add a co-solvent (e.g., Ethanol, PEG). 2. Use a solubilizing agent (e.g., SBE-β-CD). 3. Test different buffer/media formulations. c1->adv No end_node End: Proceed with Optimized Assay c1->end_node Yes adv->end_node

Caption: A workflow for troubleshooting compound precipitation.

Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions

This protocol describes the preparation of a 10 mM primary stock solution in DMSO and subsequent serial dilutions for creating working solutions.

Materials:

  • This compound powder

  • Anhydrous, sterile DMSO[9]

  • Sterile microcentrifuge tubes

  • Calibrated pipettes

Methodology:

  • Prepare 10 mM Stock: a. Calculate the mass of this compound powder required to make the desired volume of a 10 mM solution (MW = 272.73 g/mol ). b. Weigh the powder into a sterile microcentrifuge tube. c. Add the calculated volume of anhydrous DMSO.[5] d. Vortex thoroughly until the compound is completely dissolved. Gentle warming (37°C) or brief sonication can be used if necessary.[5] e. Aliquot into single-use volumes to avoid freeze-thaw cycles and store at -20°C or -80°C.[5]

  • Prepare Working Solutions: a. Thaw a stock solution aliquot completely at room temperature. b. Perform serial dilutions of the 10 mM stock in DMSO to create a range of concentrations for your dose-response curve. c. When adding to the final assay plate, ensure the final DMSO concentration is consistent across all wells and does not exceed the tolerance limit of your assay (typically <0.5%).[14]

Caption: Workflow for preparing this compound solutions for assays.

Protocol 2: 96-Well Plate Kinetic Solubility Assay

This protocol determines the maximum soluble concentration of this compound in your specific assay buffer using nephelometry (light scattering).[7][15]

Materials:

  • This compound DMSO stock solutions (e.g., 10 mM)

  • Assay buffer/media of interest

  • Clear-bottom 96-well plates

  • Plate reader with light scattering or absorbance detection capabilities

Methodology:

  • Prepare Compound Plate: a. In a 96-well plate, prepare 2-fold serial dilutions of your this compound stock solution in DMSO. Prepare enough for 2 µL per well in the final assay plate.

  • Prepare Assay Plate: a. Add 198 µL of your pre-warmed assay buffer to the wells of a new 96-well plate.

  • Mix and Incubate: a. Transfer 2 µL of each DMSO dilution from the compound plate to the corresponding wells of the assay plate. This results in a 1:100 dilution and a final DMSO concentration of 1%. b. Include negative controls (buffer + 1% DMSO only) and a blank (buffer only).[14] c. Mix the plate thoroughly on a plate shaker for 1 minute. d. Incubate the plate at your experimental temperature (e.g., 37°C) for a duration that mimics your assay (e.g., 2 hours).[15]

  • Measure Precipitation: a. Measure light scattering (nephelometry) or absorbance at a wavelength where the compound does not absorb (e.g., 620 nm). An increase in signal relative to the negative control indicates precipitation.[14]

  • Determine Solubility: a. The kinetic solubility limit is the highest concentration that does not show a significant increase in light scattering or absorbance compared to the vehicle control.

Mechanism of Action Context

This compound targets the iron acquisition pathway in mycobacteria, which is a key virulence factor.[4][16] Understanding this pathway can provide context for assay design.

G Salicylate Salicylate MbtA MbtA Enzyme (Salicyl-AMP Ligase) Salicylate->MbtA ATP ATP ATP->MbtA Sal_AMP Salicyl-AMP Intermediate MbtA->Sal_AMP Activates Downstream Downstream Enzymes Sal_AMP->Downstream Mycobactin Mycobactin (Siderophore) Downstream->Mycobactin Synthesizes Uptake Iron Uptake & Bacterial Growth Mycobactin->Uptake Chelates Iron Host Iron (Fe³⁺) Iron->Uptake Inhibitor This compound Inhibitor->MbtA Inhibits

Caption: Mycobactin biosynthesis pathway and inhibition by this compound.

References

Mycobactin-IN-1 degradation and stability issues

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Mycobactin-IN-1. This resource is designed to assist researchers, scientists, and drug development professionals in effectively utilizing this compound in their experiments. Here you will find troubleshooting guides and frequently asked questions to address common challenges related to its use, with a focus on degradation and stability.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a pyrazoline analogue that functions as an inhibitor of mycobactin biosynthesis in mycobacteria.[1][2] It specifically targets and binds to the salicyl-AMP ligase (MbtA), a crucial enzyme in the initial stages of the mycobactin biosynthetic pathway.[1][2] By inhibiting MbtA, this compound prevents the production of mycobactin, a siderophore essential for iron acquisition by Mycobacterium tuberculosis and other mycobacteria, thereby impeding their growth.[3][4]

Q2: What is the primary target of this compound?

The primary target of this compound is the enzyme salicyl-AMP ligase, abbreviated as MbtA.[1][2] MbtA is responsible for the activation of salicylic acid through adenylation, which is a critical first step in the synthesis of the mycobactin siderophore.[4]

Q3: Is there specific data on the stability and degradation of this compound?

Currently, there is limited publicly available data specifically detailing the degradation pathways and stability profile (e.g., half-life, optimal pH, and temperature for storage) of this compound. However, general best practices for handling small molecule inhibitors, particularly heterocyclic compounds, should be followed. It is recommended to store the compound as a dry powder at the temperature specified by the supplier and to prepare fresh stock solutions for experiments. For inhibitors with similar functional groups, degradation can sometimes be pH-dependent.[5]

Q4: How should I prepare and store stock solutions of this compound?

It is recommended to dissolve this compound in a suitable organic solvent, such as dimethyl sulfoxide (DMSO), to prepare a concentrated stock solution. For short-term storage, aliquots of the stock solution can be kept at -20°C. For long-term storage, it is advisable to store aliquots at -80°C to minimize degradation. Avoid repeated freeze-thaw cycles. The stability of related compounds has been shown to be influenced by storage conditions and the presence of buffers.[6]

Troubleshooting Guide

Issues with Compound Handling and Storage

Q: I am observing a loss of activity with my this compound stock solution over time. What could be the cause?

Possible Causes:

  • Degradation: The compound may be degrading in solution.

  • Improper Storage: Frequent freeze-thaw cycles or storage at an inappropriate temperature can lead to degradation.

  • Solvent Issues: The solvent may not be of high purity or could be contaminated.

Troubleshooting Steps:

  • Prepare Fresh Solutions: Always prepare fresh stock solutions from the powdered compound for critical experiments.

  • Aliquot Stocks: Aliquot your stock solution into single-use volumes to avoid repeated freeze-thaw cycles.

  • Verify Solvent Quality: Use high-purity, anhydrous DMSO for preparing stock solutions.

  • Optimize Storage: Store aliquots at -80°C for long-term storage.

Inconsistent Assay Results

Q: I am seeing significant variability in the minimal inhibitory concentration (MIC) of this compound against M. tuberculosis. What could be the reason?

Possible Causes:

  • Compound Precipitation: this compound may be precipitating in the aqueous culture medium.

  • Inoculum Variability: Inconsistent starting bacterial cell density can affect MIC values.

  • Assay Conditions: Variations in incubation time, temperature, or media composition can influence results.

  • Iron Concentration in Media: The efficacy of mycobactin synthesis inhibitors is highly dependent on iron-limiting conditions.

Troubleshooting Steps:

  • Check Solubility: Visually inspect the wells of your assay plate under a microscope for any signs of compound precipitation. Perform a solubility test if necessary (see Experimental Protocols).

  • Standardize Inoculum: Ensure a standardized and consistent inoculum density for each experiment.

  • Control Assay Parameters: Maintain strict control over all assay parameters, including incubation time, temperature, and media preparation.

  • Use Iron-Depleted Media: For optimal and consistent results, perform assays in an iron-depleted mycobacterial growth medium.

Logical Workflow for Troubleshooting Inconsistent Results

Troubleshooting workflow for inconsistent results.

Unexpected Cellular Effects

Q: I am observing cytotoxicity in my host cell line at concentrations where this compound should be active against mycobacteria. What should I do?

Possible Causes:

  • Off-Target Effects: The compound may have off-target effects on eukaryotic cells.

  • Solvent Toxicity: The concentration of the solvent (e.g., DMSO) may be too high.

  • Compound Degradation: A degradation product of this compound could be cytotoxic.

Troubleshooting Steps:

  • Determine Host Cell Toxicity: Perform a dose-response experiment to determine the 50% cytotoxic concentration (CC50) of this compound on your host cell line.

  • Calculate Selectivity Index: Calculate the selectivity index (SI = CC50 / MIC) to assess the therapeutic window of the compound.

  • Control for Solvent Effects: Include a vehicle control (media with the same concentration of DMSO) in your experiments to rule out solvent toxicity.

  • Use Fresh Compound: Use freshly prepared solutions to minimize the potential effects of cytotoxic degradation products.

Data Presentation

Table 1: Inhibitory Activity of Mycobactin Analogs against M. tuberculosis H37Rv

Note: The following data is for mycobactin analogs and is provided for comparative context. Specific inhibitory concentrations for this compound should be determined experimentally.

Compound7H12 Media MIC (µM)GAS Media MIC (µM)
Analog 340.02–0.090.43
Analog 360.02–0.090.43
Analog 400.882.88
Analog 1923.575.81
(Data from Syntheses of Mycobactin Analogs as Potent and Selective Inhibitors of Mycobacterium tuberculosis)[7]

Experimental Protocols

Protocol 1: General Mycobacterial Growth Inhibition Assay (Spot-Culture Method)

This protocol provides a basic framework for determining the minimum inhibitory concentration (MIC) of this compound.

Materials:

  • Middlebrook 7H9 broth supplemented with ADC (albumin-dextrose-catalase) and 0.05% Tween 80.

  • Middlebrook 7H10 agar plates.

  • This compound stock solution in DMSO.

  • M. tuberculosis culture in mid-log phase.

Procedure:

  • Prepare serial dilutions of this compound in 7H9 broth in a 96-well plate. Include a no-drug control and a solvent (DMSO) control.

  • Adjust the turbidity of the M. tuberculosis culture to a McFarland standard of 1.0, then dilute 1:1000 in 7H9 broth.

  • Inoculate each well of the 96-well plate with the diluted bacterial suspension.

  • Incubate the plate at 37°C for 7-14 days.

  • After incubation, spot 5 µL from each well onto a 7H10 agar plate.

  • Incubate the agar plate at 37°C for an additional 10-14 days.

  • The MIC is defined as the lowest concentration of this compound that prevents visible bacterial growth on the agar.

Protocol 2: Assessing the Solubility of this compound in Aqueous Media

Materials:

  • This compound stock solution in DMSO.

  • Phosphate-buffered saline (PBS) or cell culture medium.

  • Spectrophotometer or microscope.

Procedure:

  • Prepare a series of dilutions of the this compound stock solution in your chosen aqueous medium.

  • Incubate the solutions at the experimental temperature (e.g., 37°C) for a set period (e.g., 1-2 hours).

  • Visually inspect each dilution for any signs of precipitation. For a more quantitative assessment, examine a small aliquot under a microscope.

  • Alternatively, centrifuge the samples and measure the absorbance of the supernatant at a wavelength where the compound absorbs. A decrease in absorbance at higher concentrations indicates precipitation.

  • The highest concentration that remains clear is the approximate solubility limit in that medium.

Visualizations

Mycobactin Biosynthesis Pathway and Inhibition by this compound

G cluster_pathway Mycobactin Biosynthesis Pathway (Initial Steps) cluster_inhibition Inhibition Salicylate Salicylic Acid MbtA MbtA (Salicyl-AMP Ligase) Salicylate->MbtA ATP ATP ATP->MbtA Sal_AMP Salicyl-AMP Intermediate MbtA->Sal_AMP MbtB MbtB Sal_AMP->MbtB Mycobactin_Core Mycobactin Core Synthesis MbtB->Mycobactin_Core Mycobactin_IN_1 This compound Mycobactin_IN_1->MbtA Inhibits

Inhibition of MbtA by this compound.

References

Technical Support Center: Troubleshooting Mycobactin-IN-1 In Vivo Delivery

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Mycobactin-IN-1. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on common challenges encountered during the in vivo delivery of this potent mycobactin biosynthesis inhibitor.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: What is this compound and what is its mechanism of action?

This compound, also referred to as compound 44 in scientific literature, is a pyrazoline analogue that acts as a mycobactin biosynthesis inhibitor.[1][2] It specifically targets and binds to the salicyl-AMP ligase (MbtA), a critical enzyme in the mycobactin biosynthetic pathway of mycobacteria.[1][2] By inhibiting MbtA, this compound prevents the synthesis of mycobactin, a siderophore essential for iron acquisition by mycobacteria, particularly in the iron-limited environment of a host organism.[1][3] This disruption of iron metabolism is crucial for inhibiting mycobacterial growth and virulence.[1][3]

Q2: My formulation of this compound is cloudy or shows precipitation. What are the likely causes and how can I resolve this?

Poor aqueous solubility is a common issue for many small molecule inhibitors, including pyrazoline analogues. Precipitation can lead to inaccurate dosing, reduced bioavailability, and potential toxicity. Here are some troubleshooting steps:

  • Optimize Your Formulation: For compounds with low water solubility, various formulation strategies can be employed to enhance solubility and stability. Consider the following approaches:

Formulation StrategyDescriptionAdvantagesPotential Disadvantages
Co-solvent Systems Using a mixture of water-miscible organic solvents like DMSO and polyethylene glycols (PEGs).Simple to prepare and can significantly increase the solubility of hydrophobic compounds.High concentrations of organic solvents can lead to toxicity in animal models.
Surfactant-based Systems Employing surfactants such as Tween 80 or Cremophor EL to form micelles that encapsulate the compound.Can improve both solubility and stability.May alter drug absorption and distribution, and some surfactants can have their own biological effects.
Lipid-based Formulations Incorporating the compound into lipid vehicles like oils, emulsions, or self-emulsifying drug delivery systems (SEDDS).Can enhance oral bioavailability by promoting lymphatic absorption.Formulations can be complex to prepare and may require specialized equipment.
Nanosuspensions Reducing the particle size of the compound to the nanometer range to increase surface area and dissolution rate.Improves dissolution rate and bioavailability.Requires specialized equipment for production and characterization.
  • Preparation Technique:

    • Ensure all components of the vehicle are fully dissolved before adding this compound.

    • Add the compound gradually while vortexing or sonicating to aid dissolution.

    • Gentle warming may improve solubility, but be cautious of potential compound degradation. Always check the thermal stability of this compound.

Q3: I am observing inconsistent or no therapeutic effect in my in vivo model. What are the potential reasons?

Several factors can contribute to a lack of efficacy in in vivo experiments:

Potential CauseTroubleshooting & Optimization
Poor Bioavailability Consider the route of administration. For compounds with low oral absorption, intraperitoneal (IP) or intravenous (IV) injection may provide higher bioavailability. Conduct a pilot pharmacokinetic (PK) study to determine the exposure of this compound in your animal model.
Suboptimal Dosing Perform a dose-escalation study to identify the maximum tolerated dose (MTD) and the optimal effective dose for your specific experimental model.
Rapid Metabolism or Clearance Analyze plasma and tissue samples to determine the metabolic stability and clearance rate of this compound. If the compound is cleared too quickly, consider more frequent dosing or a different formulation to prolong exposure.
Animal Model Suitability Ensure the chosen animal model is appropriate for studying mycobacterial infections and that the iron-limiting conditions necessary for the action of mycobactin inhibitors are present.

Q4: Are there any known off-target effects or toxicity concerns with this compound?

The available literature suggests that this compound and its analogues have a good selectivity index, showing toxicity towards mycobacteria at concentrations that are not harmful to mammalian cells.[1] However, as with any experimental compound, it is crucial to monitor for signs of toxicity in your animal model, such as weight loss, behavioral changes, or signs of distress. If toxicity is observed, consider reducing the dose or optimizing the formulation to minimize solvent-related effects.

Quantitative Data Summary

The following tables summarize key quantitative data for this compound (compound 44) and related compounds to aid in experimental design.

Table 1: In Vitro Antimycobacterial Activity of this compound (Compound 44)

Mycobacterial StrainMIC90 (µg/mL) in Iron-Depleted Medium (GAST)MIC90 (µg/mL) in Iron-Rich Medium (GAST-Fe)Target Selectivity Index (TSI)
M. aurum161288
M. bovis BCG8324

Data adapted from Shyam et al., J Med Chem, 2022.[1] The Target Selectivity Index (TSI) is the ratio of the MIC in iron-rich medium to the MIC in iron-depleted medium, indicating the compound's specificity for iron acquisition pathways.

Table 2: Ex Vivo Efficacy of this compound (Compound 44)

Infection ModelTreatment ConcentrationReduction in Bacterial Viability
M. avium 104 in an ex-vivo animal model4 µg/mL80%

Data adapted from a review citing the work of Shyam et al.

Experimental Protocols

Protocol 1: General Formulation Procedure for In Vivo Administration of Pyrazoline Analogues

This protocol is a general guideline and may require optimization for this compound based on its specific solubility and stability characteristics.

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • PEG400 (Polyethylene glycol 400)

  • Tween 80

  • Sterile saline (0.9% NaCl) or Phosphate-Buffered Saline (PBS)

  • Sterile vials and syringes

Procedure:

  • Weigh the required amount of this compound in a sterile vial.

  • Add a minimal amount of DMSO to dissolve the compound completely. Vortex or sonicate briefly if necessary.

  • In a separate sterile tube, prepare the vehicle by mixing PEG400, Tween 80, and saline/PBS in the desired ratio (e.g., 10% DMSO, 40% PEG400, 5% Tween 80, 45% saline).

  • Slowly add the this compound/DMSO solution to the vehicle while continuously vortexing to prevent precipitation.

  • Visually inspect the final formulation for clarity. If any precipitation is observed, the formulation may need to be adjusted.

  • Prepare the formulation fresh before each administration to ensure stability.

Protocol 2: In Vivo Pharmacokinetic Study Design (Adapted from studies on similar inhibitors)

Animal Model:

  • BALB/c or C57BL/6 mice (6-8 weeks old)

Administration:

  • Administer this compound at a predetermined dose via the desired route (e.g., oral gavage or intraperitoneal injection).

Sample Collection:

  • Collect blood samples via tail vein or cardiac puncture at various time points (e.g., 0, 15 min, 30 min, 1h, 2h, 4h, 8h, 24h) post-administration.

  • Process blood to collect plasma and store at -80°C until analysis.

  • At the final time point, euthanize animals and collect relevant tissues (e.g., lung, liver, spleen) for drug distribution analysis.

Sample Analysis:

  • Extract this compound from plasma and tissue homogenates using an appropriate organic solvent.

  • Quantify the concentration of this compound using a validated LC-MS/MS (Liquid Chromatography with tandem mass spectrometry) method.

Data Analysis:

  • Calculate key pharmacokinetic parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the curve), and half-life (t1/2) using appropriate software.

Visualizations

Mycobactin_Biosynthesis_Pathway Mycobactin Biosynthesis Pathway and Inhibition by this compound cluster_synthesis Mycobacterium cluster_inhibition Inhibition cluster_iron_uptake Iron Acquisition Salicylate Salicylate MbtA MbtA (Salicyl-AMP ligase) Salicylate->MbtA Salicyl_AMP Salicyl-AMP MbtA->Salicyl_AMP ATP -> AMP + PPi Mycobactin_Precursors Mycobactin Precursors Salicyl_AMP->Mycobactin_Precursors Mycobactin Mycobactin Mycobactin_Precursors->Mycobactin Multiple Steps Extracellular_Fe3 Extracellular Fe³⁺ Mycobactin->Extracellular_Fe3 Mycobactin_IN_1 This compound Mycobactin_IN_1->MbtA Inhibits Mycobactin_Fe_Complex Mycobactin-Fe³⁺ Complex Extracellular_Fe3->Mycobactin_Fe_Complex Chelation Iron_Uptake Iron Uptake Mycobactin_Fe_Complex->Iron_Uptake

Caption: Inhibition of the Mycobactin Biosynthesis Pathway by this compound.

troubleshooting_workflow Troubleshooting Workflow for In Vivo Delivery Start Experiment Start Formulation Prepare this compound Formulation Start->Formulation Precipitation Precipitation or Cloudiness Observed? Formulation->Precipitation Optimize_Formulation Optimize Formulation: - Change solvent ratio - Add surfactant/co-solvent - Check preparation technique Precipitation->Optimize_Formulation Yes Administer Administer to Animal Model Precipitation->Administer No Optimize_Formulation->Formulation No_Effect Inconsistent or No Therapeutic Effect? Administer->No_Effect Troubleshoot_Efficacy Troubleshoot Efficacy: - Review dose - Assess bioavailability (PK study) - Check animal model suitability No_Effect->Troubleshoot_Efficacy Yes Toxicity Signs of Toxicity Observed? No_Effect->Toxicity No Troubleshoot_Efficacy->Formulation Adjust_Dose Adjust Dose or Reformulate Toxicity->Adjust_Dose Yes Success Successful Experiment Toxicity->Success No Adjust_Dose->Formulation

Caption: A logical workflow for troubleshooting common issues in this compound in vivo experiments.

References

Technical Support Center: Overcoming Resistance to Mycobactin Biosynthesis Inhibitors in M. tuberculosis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with mycobactin biosynthesis inhibitors, such as Mycobactin-IN-1, against Mycobacterium tuberculosis.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound and other mycobactin biosynthesis inhibitors?

This compound and similar inhibitors target the mycobactin biosynthesis pathway, which is crucial for iron acquisition in M. tuberculosis. Mycobactins are siderophores, small molecules that chelate iron from the host environment and transport it into the bacterium. This process is essential for the pathogen's survival and virulence, especially in the iron-limited conditions within a host.[1][2][3] The primary target within this pathway for many inhibitors is MbtA, a salicyl-AMP ligase that catalyzes the first committed step in mycobactin synthesis.[4] By inhibiting enzymes like MbtA, these compounds prevent the production of mycobactins, leading to iron starvation and ultimately inhibiting the growth of M. tuberculosis.[5][6]

Q2: What are the expected phenotypic effects of treating M. tuberculosis with a mycobactin biosynthesis inhibitor?

Treatment of M. tuberculosis with an effective mycobactin biosynthesis inhibitor is expected to result in:

  • Growth inhibition under iron-limiting conditions: The primary effect will be bacteriostatic or bactericidal activity in media with low iron concentrations, mimicking the host environment.

  • Reduced intracellular growth: The bacteria will show attenuated growth and survival within macrophages.

  • No effect in iron-rich media: The inhibitory effect of these compounds should be significantly reduced or absent in media supplemented with excess iron, as the bacterium can bypass the need for mycobactin-mediated iron acquisition.

Q3: My compound, this compound, is showing lower than expected potency. What are the possible reasons?

Several factors could contribute to the lower-than-expected potency of your inhibitor:

  • Assay conditions: The inhibitory activity of mycobactin biosynthesis inhibitors is highly dependent on the iron concentration in the culture medium. Ensure you are using iron-depleted medium for your assays.

  • Compound stability and solubility: The compound may be unstable or poorly soluble in your assay medium, reducing its effective concentration.

  • Off-target effects: The compound may have off-target effects that are not related to mycobactin biosynthesis.

  • Intrinsic resistance: The strain of M. tuberculosis you are using may have intrinsic resistance mechanisms.

Q4: What are the potential mechanisms of resistance to mycobactin biosynthesis inhibitors?

While specific resistance mutations to "this compound" are not documented, based on the mechanism of action of mycobactin biosynthesis inhibitors, resistance in M. tuberculosis could arise from:

  • Target modification: Mutations in the gene encoding the target enzyme (e.g., mbtA) that alter the protein structure and reduce the binding affinity of the inhibitor.

  • Target overexpression: Increased expression of the target enzyme, which would require a higher concentration of the inhibitor to achieve the same level of inhibition.

  • Drug efflux: Active transport of the inhibitor out of the bacterial cell by efflux pumps. The mycobactin biosynthesis pathway has been associated with drug efflux pumps.[4][7][8]

  • Bypass pathways: Utilization of alternative iron acquisition mechanisms, although mycobactin-mediated iron uptake is considered the major pathway for M. tuberculosis.[9]

Troubleshooting Guides

Problem 1: Inconsistent Minimum Inhibitory Concentration (MIC) values for this compound.
Possible Cause Troubleshooting Step
Variable iron concentration in media Prepare and use a standardized, iron-depleted growth medium for all experiments. Consider using chelex-treated media to remove trace iron.
Inoculum variability Standardize the inoculum size and growth phase of the M. tuberculosis culture used for each experiment.
Compound degradation Prepare fresh stock solutions of this compound for each experiment. Assess the stability of the compound under your experimental conditions.
Plate edge effects Avoid using the outer wells of microtiter plates, or ensure proper sealing to prevent evaporation.
Problem 2: M. tuberculosis develops rapid resistance to this compound in vitro.
Possible Cause Troubleshooting Step
High selective pressure Use a range of inhibitor concentrations when selecting for resistant mutants, starting from the MIC.
Spontaneous mutations Determine the frequency of resistance by plating a large number of cells on inhibitor-containing agar.
Contamination Ensure the resistant colonies are pure M. tuberculosis and not a contaminant.

Experimental Protocols

Protocol 1: Whole-Cell Phenotypic Screen for Inhibitors of M. tuberculosis Growth

This protocol is adapted from high-throughput screening assays used to identify inhibitors of M. tuberculosis.[10][11][12][13][14]

1. Materials:

  • M. tuberculosis strain (e.g., H37Rv)
  • Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase) and 0.05% Tween 80. For testing mycobactin biosynthesis inhibitors, use iron-depleted 7H9 medium.
  • 96-well or 384-well clear-bottom microtiter plates.
  • Test compounds (e.g., this compound) dissolved in DMSO.
  • Positive control (e.g., rifampicin).
  • Negative control (DMSO).
  • Resazurin solution (0.02% in sterile water).

2. Procedure:

  • Grow M. tuberculosis to mid-log phase (OD600 ≈ 0.4-0.6).
  • Adjust the bacterial culture to a starting OD600 of 0.05 in fresh 7H9 broth.
  • Dispense 100 µL of the bacterial suspension into each well of the microtiter plate.
  • Add the test compounds and controls to the wells. The final DMSO concentration should not exceed 1%.
  • Seal the plates and incubate at 37°C for 5-7 days.
  • Add 10 µL of resazurin solution to each well and incubate for another 16-24 hours.
  • Measure fluorescence (Excitation: 560 nm, Emission: 590 nm) or absorbance at 570 nm and 600 nm. A color change from blue to pink indicates bacterial growth.

3. Data Analysis:

  • Calculate the percentage of growth inhibition for each compound concentration compared to the DMSO control.
  • Determine the MIC, which is the lowest concentration of the compound that inhibits at least 90% of bacterial growth.

Quantitative Data Summary

While specific quantitative data for "this compound" is not available in the provided search results, the following table presents representative data for a known MbtA inhibitor, Salicyl-AMS, to illustrate the type of data researchers in this field would generate.

Table 1: In Vitro Activity of Salicyl-AMS against M. tuberculosis H37Rv

CompoundTargetMIC in iron-depleted medium (µg/mL)
Salicyl-AMSMbtA0.5[5]

Visualizations

Mycobactin Biosynthesis Pathway and Inhibition

Myco_Bio_Inhibition cluster_pathway Mycobactin Biosynthesis Pathway cluster_inhibition Inhibition Chorismate Chorismate Salicylic Acid Salicylic Acid Chorismate->Salicylic Acid MbtI Salicyl-AMP Salicyl-AMP Salicylic Acid->Salicyl-AMP MbtA Mycobactin Precursors Mycobactin Precursors Salicyl-AMP->Mycobactin Precursors MbtB, etc. Mycobactin Mycobactin Mycobactin Precursors->Mycobactin Iron Acquisition Iron Acquisition Mycobactin->Iron Acquisition This compound This compound MbtA MbtA This compound->MbtA Inhibition Bacterial Growth Bacterial Growth Iron Acquisition->Bacterial Growth Resistance_Workflow Start Start Grow M. tuberculosis culture Grow M. tuberculosis culture Plate on 7H10 agar with this compound Plate on 7H10 agar with this compound Grow M. tuberculosis culture->Plate on 7H10 agar with this compound Incubate at 37°C Incubate at 37°C Plate on 7H10 agar with this compound->Incubate at 37°C Isolate resistant colonies Isolate resistant colonies Incubate at 37°C->Isolate resistant colonies Confirm resistance by MIC testing Confirm resistance by MIC testing Isolate resistant colonies->Confirm resistance by MIC testing Genomic DNA extraction Genomic DNA extraction Confirm resistance by MIC testing->Genomic DNA extraction Whole-genome sequencing Whole-genome sequencing Genomic DNA extraction->Whole-genome sequencing Identify mutations in target genes (e.g., mbtA) Identify mutations in target genes (e.g., mbtA) Whole-genome sequencing->Identify mutations in target genes (e.g., mbtA) End End Identify mutations in target genes (e.g., mbtA)->End Resistance_Mechanisms cluster_resistance Potential Resistance Mechanisms This compound This compound M. tuberculosis M. tuberculosis This compound->M. tuberculosis applies selective pressure Target Mutation (mbtA) Target Mutation (mbtA) M. tuberculosis->Target Mutation (mbtA) develops Target Overexpression Target Overexpression M. tuberculosis->Target Overexpression develops Efflux Pump Activation Efflux Pump Activation M. tuberculosis->Efflux Pump Activation develops Alternative Iron Acquisition Alternative Iron Acquisition M. tuberculosis->Alternative Iron Acquisition develops

References

Technical Support Center: Optimizing Mycobactin-IN-1 Concentration

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the experimental concentration of Mycobactin-IN-1 for maximum efficacy.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound, also known as compound 44, is a pyrazoline analogue that acts as a potent inhibitor of mycobactin biosynthesis in mycobacteria.[1] Its primary target is the salicyl-AMP ligase (MbtA), a crucial enzyme that catalyzes the first step in the mycobactin biosynthetic pathway.[1] By inhibiting MbtA, this compound prevents the production of mycobactins, which are siderophores essential for iron acquisition by mycobacteria, particularly in the iron-limited environment of a host organism.[1][2][3] This disruption of iron metabolism is critical for inhibiting mycobacterial growth and survival.[2][3]

Q2: What is the recommended starting concentration for this compound in my experiments?

The optimal concentration of this compound is highly dependent on the mycobacterial species and the iron content of the culture medium. For initial experiments, it is recommended to perform a dose-response analysis to determine the Minimum Inhibitory Concentration (MIC) for your specific strain and conditions. Based on published data, you can use the following as a starting point:

  • Mycobacterium tuberculosis (H37Rv): A concentration of 4 µg/mL has been shown to be effective in iron-depleted media.[1]

  • Mycobacterium smegmatis , M. aurum , and M. bovis BCG: A concentration of 4 µg/mL is also a suitable starting point for these species in iron-depleted media.[1]

It is crucial to test a range of concentrations (e.g., from 0.1 to 100 µg/mL) to determine the optimal concentration for your specific experimental setup.

Q3: Should I use iron-rich or iron-depleted medium for my experiments?

For maximizing the inhibitory effect of this compound, it is highly recommended to use an iron-depleted culture medium, such as Glycerol-Alanine-Salts (GAS) medium.[1] The efficacy of this compound is significantly enhanced under iron-limiting conditions because its mechanism of action is to inhibit the mycobactin biosynthesis pathway, which is essential for the bacteria to scavenge for iron.[1][4] In iron-rich media, mycobacteria are less dependent on this pathway, and the inhibitory effect of this compound may be diminished.[4]

Q4: Is this compound cytotoxic to mammalian cells?

This compound has been shown to exhibit selective toxicity towards mycobacteria with lower cytotoxicity against mammalian cell lines.[1] However, it is always recommended to perform a cytotoxicity assay on the specific mammalian cell line used in your experiments to determine the 50% inhibitory concentration (IC50) or 90% growth inhibition (GIC90). This will help you to establish a therapeutic window where the compound is effective against the bacteria with minimal toxicity to the host cells.

Troubleshooting Guide

Issue 1: I am not observing the expected inhibitory effect of this compound on mycobacterial growth.

  • Possible Cause 1: Iron content in the medium.

    • Solution: Ensure you are using an iron-depleted medium. The presence of excess iron can bypass the need for mycobactin biosynthesis, thus masking the effect of the inhibitor.[4] Prepare fresh iron-depleted medium and repeat the experiment.

  • Possible Cause 2: Incorrect concentration range.

    • Solution: Perform a thorough dose-response experiment with a wider range of this compound concentrations. It is possible that your particular mycobacterial strain requires a higher concentration for effective inhibition.

  • Possible Cause 3: Inactivation of the compound.

    • Solution: this compound should be dissolved in a suitable solvent like DMSO and stored correctly, protected from light and excessive temperature fluctuations. Prepare fresh stock solutions for each experiment to ensure the compound's integrity.

Issue 2: I am observing high cytotoxicity in my host cell line.

  • Possible Cause 1: Concentration of this compound is too high.

    • Solution: Determine the IC50 or GIC90 of this compound for your specific host cell line using a standard cytotoxicity assay (e.g., MTT or resazurin assay).[5] Use a concentration of this compound that is significantly lower than the cytotoxic concentration for your host cells but still effective against the mycobacteria.

  • Possible Cause 2: Sensitivity of the cell line.

    • Solution: Some cell lines may be more sensitive to the compound. If reducing the concentration is not feasible without losing anti-mycobacterial activity, consider using a different, more robust host cell line for your infection model.

Issue 3: I am having issues with the solubility of this compound.

  • Possible Cause: Improper solvent or concentration.

    • Solution: this compound is typically dissolved in dimethyl sulfoxide (DMSO). Prepare a high-concentration stock solution in 100% DMSO and then dilute it further in your culture medium. Ensure that the final concentration of DMSO in your experimental setup is low (typically ≤ 0.5%) to avoid solvent-induced toxicity. If precipitation occurs upon dilution in aqueous media, try vortexing or gentle warming. For in vivo experiments, appropriate vehicle formulation is crucial.

Issue 4: I suspect off-target effects of this compound.

  • Possible Cause: Inhibition of other cellular pathways.

    • Solution: this compound and its analogues have been reported to have potential off-target effects, such as the inhibition of efflux pumps.[1] If you observe unexpected phenotypic changes in your mycobacteria, consider investigating other potential targets. You can perform assays to measure efflux pump activity in the presence of this compound.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound (Compound 44) and a related analogue (Compound 49) from published literature.[1]

Table 1: Minimum Inhibitory Concentration (MIC) of this compound and Analogue 49 against various Mycobacterial Species in Iron-Depleted Medium.

CompoundM. tuberculosis H37Rv (µg/mL)M. smegmatis mc²155 (µg/mL)M. aurum (µg/mL)M. bovis BCG (µg/mL)
This compound (44) 4444
Analogue 49 4444

Table 2: Cytotoxicity (GIC90) of this compound and Analogue 49 against Mammalian Cell Lines.

CompoundRAW 264.7 (µg/mL)THP-1 (µg/mL)
This compound (44) 3232
Analogue 49 6464

Experimental Protocols

1. Protocol for Determining the Minimum Inhibitory Concentration (MIC)

This protocol is adapted from standard microplate-based assays for determining the MIC of anti-mycobacterial compounds.

  • Materials:

    • Mycobacterial culture in logarithmic growth phase.

    • Iron-depleted medium (e.g., GAST medium).

    • This compound stock solution (e.g., 1 mg/mL in DMSO).

    • 96-well microplates.

    • Resazurin solution (e.g., 0.02% in sterile PBS).

  • Procedure:

    • Prepare serial two-fold dilutions of this compound in the 96-well plate using iron-depleted medium to achieve a range of concentrations (e.g., 128 µg/mL to 0.125 µg/mL).

    • Include a positive control (mycobacteria with no inhibitor) and a negative control (medium only).

    • Adjust the mycobacterial culture to a specific optical density (OD600) and dilute to the final inoculum size (e.g., 5 x 10⁵ CFU/mL).

    • Inoculate each well (except the negative control) with the bacterial suspension.

    • Seal the plates and incubate at 37°C for the appropriate duration (e.g., 5-7 days for M. tuberculosis, 24-48 hours for M. smegmatis).

    • After incubation, add resazurin solution to each well and incubate for a further 16-24 hours.

    • Visually assess the color change. Blue indicates no bacterial growth, while pink indicates bacterial growth. The MIC is the lowest concentration of this compound that prevents a color change from blue to pink.

2. Protocol for Cytotoxicity Assay (MTT Assay)

This protocol outlines a standard MTT assay to determine the cytotoxicity of this compound against a mammalian cell line.

  • Materials:

    • Mammalian cell line (e.g., RAW 264.7 or THP-1).

    • Complete cell culture medium.

    • This compound stock solution.

    • 96-well cell culture plates.

    • MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) (e.g., 5 mg/mL in PBS).

    • Solubilization buffer (e.g., 20% SDS in 50% DMF).[6]

  • Procedure:

    • Seed the mammalian cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

    • Prepare serial dilutions of this compound in complete culture medium and add them to the respective wells.

    • Include a vehicle control (medium with the same concentration of DMSO as the highest drug concentration) and a no-treatment control.

    • Incubate the plate for the desired period (e.g., 24-72 hours) at 37°C in a CO₂ incubator.

    • Add MTT solution to each well and incubate for another 2-4 hours.

    • Remove the medium and add solubilization buffer to dissolve the formazan crystals.

    • Read the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the untreated control and determine the IC50 or GIC90 value.

Visualizations

Mycobactin_Biosynthesis_Pathway Chorismate Chorismate MbtI MbtI Chorismate->MbtI Salicylate Salicylate MbtA MbtA Salicylate->MbtA ATP -> AMP + PPi Salicyl_AMP Salicyl-AMP MbtB MbtB Salicyl_AMP->MbtB MbtA Salicyl_S_MbtB Salicyl-S-MbtB NRPS_PKS NRPS/PKS (MbtC, D, E, F) Salicyl_S_MbtB->NRPS_PKS + Lysine, Serine, etc. Mycobactin_Core Mycobactin Core Mycobactin Mycobactin Mycobactin_Core->Mycobactin Tailoring enzymes MbtI->Salicylate MbtA->Salicyl_AMP MbtB->Salicyl_S_MbtB NRPS_PKS->Mycobactin_Core Mycobactin_IN_1 This compound Mycobactin_IN_1->MbtA Experimental_Workflow Start Start: Prepare this compound Stock MIC_Assay 1. Determine MIC (e.g., Resazurin Assay) Start->MIC_Assay Cytotoxicity_Assay 2. Determine Cytotoxicity (IC50/GIC90) (e.g., MTT Assay) Start->Cytotoxicity_Assay Dose_Selection 3. Select Optimal Concentration (MIC < Concentration < IC50) MIC_Assay->Dose_Selection Cytotoxicity_Assay->Dose_Selection Infection_Assay 4. In Vitro/In Vivo Infection Model Dose_Selection->Infection_Assay Analysis 5. Analyze Results (e.g., CFU counting, imaging) Infection_Assay->Analysis Troubleshoot Troubleshooting Analysis->Troubleshoot End End: Optimized Experiment Analysis->End Troubleshoot->MIC_Assay Re-evaluate concentration Troubleshoot->Cytotoxicity_Assay Re-evaluate toxicity

References

Technical Support Center: Mycobactin Inhibitor Experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers working with mycobactin inhibitors. The information is designed to address common challenges encountered during experimental workflows.

Frequently Asked Questions (FAQs)

Q1: What are the initial steps to consider when my mycobactin inhibitor shows low potency in a whole-cell assay?

A1: Low potency in whole-cell assays can stem from several factors. Firstly, assess the compound's solubility in the assay medium, as poor solubility can lead to precipitation and reduced availability of the inhibitor to the mycobacterial cells. Secondly, consider the possibility of efflux pump activity. Some mycobacterial species express efflux pumps that can actively remove the inhibitor from the cell, thereby reducing its effective intracellular concentration. It is also crucial to ensure the stability of your compound under the assay conditions (e.g., temperature, pH, and incubation time). Finally, the choice of mycobacterial species can significantly impact the results. For instance, Mycobacterium smegmatis is often used as a surrogate for Mycobacterium tuberculosis, but differences in their cell wall composition and physiology can affect inhibitor uptake and efficacy.

Q2: How do I interpret the Minimum Inhibitory Concentration (MIC) values for my mycobactin inhibitor?

A2: The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[1][2] When interpreting MIC values for your mycobactin inhibitor, it's important to compare the obtained value to established breakpoints, if available. A lower MIC value generally indicates a more potent compound. However, it is crucial to not directly compare the MIC values of different compounds as a sole measure of their relative efficacy, as factors like molecular weight and mechanism of action can influence the result.[3] Always include positive and negative controls in your assay to ensure its validity. The "intermediate" category suggests that the inhibitor may be effective at higher, yet non-toxic, concentrations.[2][4]

Q3: My inhibitor is potent against the target enzyme in a biochemical assay but shows weak activity in a whole-cell assay. What could be the reason?

A3: This is a common challenge in drug discovery and can be attributed to several factors related to the compound's ability to reach its target within the bacterial cell. The complex and lipid-rich cell wall of mycobacteria presents a formidable barrier to the entry of many small molecules. Your compound may have poor permeability across this barrier. As mentioned previously, efflux pumps can actively transport the inhibitor out of the cell.[5] Furthermore, the inhibitor might be unstable within the cellular environment or be metabolized by the mycobacteria into an inactive form. It is also possible that the in vitro assay conditions do not accurately reflect the physiological state of the target enzyme within the cell.

Q4: What are some common off-target effects observed with mycobactin inhibitors?

A4: A significant off-target effect to consider is the inhibition of efflux pumps.[5] Some mycobactin inhibitor scaffolds have been found to inhibit these pumps, which can potentiate the activity of other antibiotics.[6][7] Another important consideration is cytotoxicity against mammalian cells. It is essential to assess the toxicity of your inhibitors against relevant mammalian cell lines to determine their therapeutic index.[8] Since MbtA, a key enzyme in the mycobactin biosynthesis pathway, has no mammalian homologues, toxicity is likely due to off-target effects or metabolites.[9]

Troubleshooting Guides

Problem: Compound Precipitation in Assay Medium

Symptoms:

  • Visible particulate matter in the wells of your assay plate.

  • Inconsistent or non-reproducible results in potency assays.

  • Low apparent potency of the inhibitor.

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Low aqueous solubility of the inhibitor. 1. Optimize Solvent Concentration: While DMSO is a common solvent, its final concentration in the assay should be kept low (typically ≤1%) to avoid solvent-induced toxicity and precipitation. 2. Use of Solubilizing Agents: Consider the use of non-toxic, biocompatible solubilizing agents such as cyclodextrins or specific surfactants. However, their effect on mycobacterial growth and inhibitor activity must be validated. 3. Sonication: Briefly sonicating the compound stock solution before dilution into the assay medium can help in dissolving small aggregates. 4. pH Adjustment: If the compound's solubility is pH-dependent, adjusting the pH of the assay medium (within a range tolerated by the mycobacteria) might improve solubility.
Interaction with media components. 1. Test in Simpler Media: Initially test the solubility of your compound in a simpler buffer (e.g., PBS) to rule out interactions with complex media components. 2. Modify Media Composition: If a specific media component is suspected to cause precipitation, investigate if an alternative formulation can be used.
High compound concentration. 1. Determine Maximum Soluble Concentration: Experimentally determine the maximum concentration of your inhibitor that remains soluble in the assay medium before proceeding with potency testing.
Problem: Inconsistent Results in Mycobacterial Growth Inhibition Assays

Symptoms:

  • High variability between replicate wells.

  • Poor Z'-factor in high-throughput screens.

  • Difficulty in determining a clear MIC value.

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Inaccurate bacterial inoculum. 1. Standardize Inoculum Preparation: Ensure a consistent method for preparing the mycobacterial inoculum, such as growing the culture to a specific optical density (OD) in the mid-log phase and then diluting it to the desired concentration. 2. Verify Cell Viability: Before each experiment, confirm the viability of the bacterial stock.
Uneven cell distribution. 1. Thorough Mixing: Ensure the bacterial suspension is thoroughly mixed before and during dispensing into the assay plates to prevent cell clumping and settling. 2. Use of Detergents: Including a low concentration of a non-inhibitory detergent like Tween 80 in the growth medium can help to prevent clumping of mycobacteria.
Edge effects in microplates. 1. Proper Plate Incubation: Ensure uniform temperature and humidity during incubation to minimize evaporation from the outer wells. Using sealed plates or a humidified incubator can help. 2. Avoid Using Outer Wells: If edge effects persist, avoid using the outermost wells of the microplate for experimental samples.
Contamination. 1. Aseptic Technique: Strictly adhere to aseptic techniques throughout the experimental setup. 2. Media Sterility Check: Always incubate a few wells with only the growth medium to check for contamination.

Experimental Protocols

Protocol 1: Whole-Cell Mycobacterial Growth Inhibition Assay (MGIA)

This protocol outlines a general method for determining the Minimum Inhibitory Concentration (MIC) of a compound against mycobacteria in a 96-well plate format.

Materials:

  • Mycobacterial strain (e.g., M. smegmatis mc²155 or M. tuberculosis H37Rv)

  • Appropriate growth medium (e.g., Middlebrook 7H9 with ADC or OADC supplement and Tween 80)

  • 96-well clear-bottom microplates

  • Test compound stock solution (e.g., in DMSO)

  • Resazurin solution (for viability staining)

  • Plate reader

Procedure:

  • Prepare Mycobacterial Inoculum:

    • Culture mycobacteria in growth medium to mid-log phase (OD₆₀₀ of 0.4-0.6).

    • Dilute the culture in fresh medium to achieve a final concentration of approximately 1 x 10⁵ CFU/mL in the assay plate.

  • Compound Dilution:

    • Perform serial dilutions of the test compound in the growth medium directly in the 96-well plate. The final DMSO concentration should not exceed 1%.

    • Include wells for positive control (no compound) and negative control (medium only).

  • Inoculation:

    • Add the prepared mycobacterial inoculum to each well containing the diluted compound and controls.

  • Incubation:

    • Seal the plates and incubate at 37°C for an appropriate duration (e.g., 3-7 days for M. tuberculosis, 24-48 hours for M. smegmatis).

  • Determine MIC:

    • After incubation, add Resazurin solution to each well and incubate for a further 6-24 hours.

    • Measure the fluorescence (Ex/Em ~560/590 nm) or absorbance (at 570 nm and 600 nm) using a plate reader.

    • The MIC is defined as the lowest compound concentration that inhibits fluorescence/color development by ≥90% compared to the positive control.[10]

Protocol 2: MbtA Enzyme Inhibition Assay

This protocol describes a method to assess the inhibitory activity of a compound against the salicyl-AMP ligase (MbtA), a key enzyme in the mycobactin biosynthesis pathway.[11]

Materials:

  • Purified recombinant MbtA enzyme

  • Assay buffer (e.g., Tris-HCl with MgCl₂)

  • Substrates: Salicylic acid and ATP

  • Detection reagent (e.g., a pyrophosphate detection kit or a coupled-enzyme system)

  • Test compound

  • 384-well plates

  • Plate reader

Procedure:

  • Assay Setup:

    • In a 384-well plate, add the assay buffer.

    • Add the test compound at various concentrations.

  • Enzyme and Substrate Addition:

    • Add a pre-determined concentration of MbtA enzyme to each well.

    • Initiate the reaction by adding the substrates, salicylic acid and ATP.

  • Incubation:

    • Incubate the plate at a controlled temperature (e.g., 37°C) for a specific time, ensuring the reaction is in the linear range.

  • Detection:

    • Stop the reaction and add the detection reagent according to the manufacturer's instructions.

    • Measure the signal (e.g., absorbance or fluorescence) using a plate reader.

  • Data Analysis:

    • Calculate the percentage of inhibition for each compound concentration relative to the no-compound control.

    • Determine the IC₅₀ value by fitting the data to a dose-response curve.

Protocol 3: Cytotoxicity Assay (MTT Assay)

This protocol outlines the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to evaluate the cytotoxicity of inhibitors against a mammalian cell line.[12][13]

Materials:

  • Mammalian cell line (e.g., HepG2, Vero)

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well tissue culture plates

  • Test compound

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • Plate reader

Procedure:

  • Cell Seeding:

    • Seed the mammalian cells in a 96-well plate at a density of 1 x 10⁴ to 5 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Treat the cells with various concentrations of the test compound. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).

  • Incubation:

    • Incubate the plate for 24-72 hours at 37°C in a humidified CO₂ incubator.

  • MTT Addition:

    • Remove the medium and add fresh medium containing MTT solution to each well.

    • Incubate for 2-4 hours to allow for the formation of formazan crystals.

  • Solubilization:

    • Remove the MTT-containing medium and add the solubilization solution to dissolve the formazan crystals.

  • Measurement:

    • Measure the absorbance at a wavelength of 570 nm using a plate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each compound concentration relative to the vehicle control.

    • Determine the CC₅₀ (50% cytotoxic concentration) value from the dose-response curve.

Visualizations

Mycobactin_Biosynthesis_Pathway cluster_regulation Regulation cluster_synthesis Mycobactin Synthesis IdeR IdeR mbt_genes mbt Genes IdeR->mbt_genes Represses HupB HupB HupB->mbt_genes Activates Iron High Iron Iron->IdeR Activates LowIron Low Iron LowIron->HupB Activates Chorismate Chorismate Salicylate Salicylate Chorismate->Salicylate MbtI Salicyl_AMP Salicyl-AMP Salicylate->Salicyl_AMP MbtA (ATP -> AMP + PPi) MbtI MbtI MbtA MbtA NRPS_PKS NRPS/PKS (MbtB-F, MbtK-N) Salicyl_AMP->NRPS_PKS Mycobactin Mycobactin NRPS_PKS->Mycobactin

Caption: Simplified overview of the mycobactin biosynthesis pathway and its regulation.

Troubleshooting_Workflow Start Low Inhibitor Potency in Whole-Cell Assay CheckSolubility Check Compound Solubility Start->CheckSolubility Precipitation Precipitation Observed? CheckSolubility->Precipitation Solubilize Optimize Formulation (Solvent, pH, etc.) Precipitation->Solubilize Yes Efflux Consider Efflux Pump Activity Precipitation->Efflux No Solubilize->CheckSolubility Permeability Assess Cell Permeability Efflux->Permeability Stability Evaluate Compound Stability Permeability->Stability TargetEngagement Confirm Target Engagement in Cells Stability->TargetEngagement End Re-evaluate Potency TargetEngagement->End

Caption: Troubleshooting workflow for low potency of mycobactin inhibitors.

References

Technical Support Center: Refining Mycobactin Biosynthesis Inhibitor Treatment Protocols in Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing inhibitors of the mycobactin biosynthesis pathway, exemplified here as "Mycobactin-IN-1," in animal models of tuberculosis and other mycobacterial infections.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound and other mycobactin biosynthesis inhibitors?

A1: this compound and similar inhibitors target the biosynthetic pathway of mycobactin, a siderophore essential for iron acquisition in Mycobacterium tuberculosis and other mycobacteria.[1][2][3] By inhibiting mycobactin synthesis, these compounds deprive the bacteria of iron, which is a critical nutrient for their growth and virulence, ultimately leading to a bacteriostatic or bactericidal effect, particularly under iron-limiting conditions found within the host.[4][5] Key enzymatic targets in this pathway include Salicyl-AMP ligase (MbtA).[1][6]

Q2: Which animal models are most appropriate for evaluating the efficacy of this compound?

A2: The choice of animal model depends on the specific research question.

  • Mice (BALB/c, C57BL/6): These are the most common models for initial efficacy and pharmacokinetic studies due to their cost-effectiveness and the availability of immunological reagents.[4][5][7][8] They are suitable for acute and chronic infection models.[9]

  • C3HeB/FeJ Mice: This strain develops caseous necrotic granulomas, which are more similar to human tuberculosis pathology, and can be valuable for testing drug efficacy in these specific lesion types.[10][11]

  • Guinea Pigs: These animals are highly susceptible to M. tuberculosis and develop pathology that closely resembles human tuberculosis, including well-formed granulomas and caseation.[8][10] They are often considered a "gold standard" for preclinical vaccine and drug testing.[8]

  • Rabbits: Rabbit models can be useful for studying specific aspects of tuberculosis, such as bone TB, and some strains can develop cavitary lesions similar to those in humans.[10]

Q3: What are the expected outcomes when treating mycobacterial infections with this compound in animal models?

A3: Treatment with effective mycobactin biosynthesis inhibitors is expected to result in a significant reduction in bacterial load (colony-forming units, CFU) in target organs, such as the lungs and spleen, compared to untreated control groups.[4][5] This reduction demonstrates the in vivo efficacy of the compound. The extent of the CFU reduction will depend on the dose, treatment duration, and the specific animal model used.[5]

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Poor in vivo efficacy despite good in vitro activity Poor Pharmacokinetics (PK): The compound may have low bioavailability, rapid clearance, or poor distribution to the site of infection (e.g., lungs, granulomas).[4][5] Compound Instability: The compound may be unstable in vivo. Off-target Toxicity: The compound may cause toxicity that limits the achievable therapeutic dose.[5] Alternative Iron Acquisition: Mycobacteria may utilize alternative iron acquisition mechanisms in vivo.[12]1. Conduct Pharmacokinetic Studies: Determine the compound's concentration in plasma and target organs over time after administration.[4][5] Consider different routes of administration (e.g., intraperitoneal vs. oral) to improve bioavailability.[4][5] 2. Formulation Optimization: Investigate different vehicle formulations to improve solubility and stability. 3. Dose-Ranging Toxicity Studies: Perform studies to determine the maximum tolerated dose (MTD). 4. Combination Therapy: Evaluate the compound in combination with other anti-tubercular drugs that have different mechanisms of action.
High variability in animal responses to treatment Inconsistent Dosing: Inaccurate or inconsistent administration of the compound. Animal Health Status: Underlying health issues in some animals can affect drug metabolism and immune response. Variable Infection Inoculum: Inconsistent delivery of the bacterial challenge.1. Standardize Dosing Procedures: Ensure accurate and consistent dosing techniques. For oral gavage, ensure proper placement. For injections, ensure the full dose is administered. 2. Health Monitoring: Closely monitor animal health and exclude any animals that show signs of illness unrelated to the infection. 3. Standardize Infection Protocol: Use a well-characterized bacterial stock and a standardized infection procedure (e.g., aerosol infection for pulmonary TB) to ensure a consistent initial bacterial load.[8]
Observed Toxicity in Treated Animals (e.g., weight loss, ruffled fur) Off-target Effects: The compound may be interacting with host cellular targets.[5] Metabolite Toxicity: A metabolite of the compound may be toxic.[5] Vehicle Toxicity: The vehicle used to dissolve or suspend the compound may be causing adverse effects.1. Reduce the Dose: Determine if a lower dose can maintain efficacy while reducing toxicity. 2. Histopathology: Conduct histopathological analysis of major organs to identify any tissue damage. 3. Vehicle Control Group: Always include a control group that receives only the vehicle to rule out its contribution to toxicity. 4. Medicinal Chemistry Optimization: If toxicity is inherent to the compound, medicinal chemistry efforts may be needed to design analogues with an improved safety profile.[5]
Difficulty in dissolving this compound for in vivo administration Poor Solubility: The compound may have low aqueous solubility.1. Test Different Vehicles: Common vehicles for in vivo studies include phosphate-buffered saline (PBS), dimethyl sulfoxide (DMSO), polyethylene glycol (PEG), and Tween 80. The final concentration of organic solvents like DMSO should be kept low to avoid toxicity. 2. Sonication/Heating: Gentle heating and sonication can aid in dissolving the compound. 3. Formulation as a Suspension: If the compound is not soluble, it can be administered as a homogenous suspension. Ensure the suspension is well-mixed before each administration.

Quantitative Data Summary

The following tables summarize representative pharmacokinetic and efficacy data for a mycobactin biosynthesis inhibitor, Salicyl-AMS, in a mouse model of tuberculosis.

Table 1: Single-Dose Pharmacokinetics of Salicyl-AMS in Mice [5]

Route of AdministrationDose (mg/kg)Cmax (µg/mL)Tmax (min)AUC (µg·min/mL)Relative Bioavailability (%)
Oral 500.3 ± 0.0511.0 ± 5.6615.9 ± 0.591.24
2001.2 ± 0.967.0 ± 0.0058.6 ± 12.600.6
Intraperitoneal (i.p.) 5064.6 ± 1.767.0 ± 0.001,280.0 ± 261.6-
200329.7 ± 109.07.0 ± 0.009,185.0 ± 1,105.0-

Data are presented as mean ± standard deviation.

Table 2: In Vivo Efficacy of Salicyl-AMS in M. tuberculosis-Infected Mice (Lung CFU) [5]

Treatment GroupWeek 0 (log10 CFU ± SD)Week 2 (log10 CFU ± SD)Week 4 (log10 CFU ± SD)
Untreated Control 3.31 ± 0.0227.92 ± 0.1058.40 ± 0.669
Salicyl-AMS (5.6 mg/kg/day, i.p.) 3.31 ± 0.0227.05 ± 0.0847.72 ± 0.049
Salicyl-AMS (16.7 mg/kg/day, i.p.) 3.31 ± 0.0226.82 ± 0.316Not Available

*P < 0.01 compared with the untreated group.

Experimental Protocols

Protocol 1: In Vivo Efficacy Evaluation of this compound in a Mouse Model of Tuberculosis

This protocol outlines a general procedure for assessing the in vivo efficacy of a mycobactin biosynthesis inhibitor.

  • Animal Model: 6- to 8-week-old female BALB/c mice.[7]

  • Infection: Infect mice via the aerosol route with M. tuberculosis H37Rv to deliver approximately 50-100 CFU to the lungs.[8]

  • Treatment Groups:

    • Group 1: Untreated control (vehicle only).

    • Group 2: this compound (low dose, e.g., 5 mg/kg).

    • Group 3: this compound (high dose, e.g., 15 mg/kg).

    • Group 4: Positive control (e.g., isoniazid at 25 mg/kg).

  • Compound Administration: Prepare this compound in a suitable vehicle. Administer the compound daily, 5 days a week, via intraperitoneal injection or oral gavage, starting one day post-infection.[5]

  • Monitoring: Monitor the weight and clinical signs of the mice throughout the experiment.

  • Endpoint Analysis: At 2 and 4 weeks post-treatment initiation, euthanize a subset of mice from each group.[5]

  • Bacterial Load Determination: Aseptically remove the lungs and spleen. Homogenize the organs in PBS with 0.05% Tween 80. Plate serial dilutions of the homogenates on Middlebrook 7H11 agar plates.[5]

  • CFU Enumeration: Incubate the plates at 37°C for 3-4 weeks and count the number of colonies to determine the CFU per organ.[5]

  • Data Analysis: Log-transform the CFU data and perform statistical analysis (e.g., ANOVA with Tukey's multiple comparison test) to compare the treatment groups to the untreated control.[5]

Visualizations

Mycobactin_Biosynthesis_Pathway cluster_extracellular Extracellular/Host cluster_mycobacterium Mycobacterium cluster_cytoplasm Cytoplasm cluster_cellwall Cell Wall/Membrane Host_Iron Host Iron (Transferrin-Fe3+) Fe-Carboxymycobactin Fe-Carboxymycobactin Salicylate Salicylate MbtA MbtA (Salicyl-AMP ligase) Salicylate->MbtA Mycobactin_Synth Mycobactin Synthetase Complex (MbtB-F) MbtA->Mycobactin_Synth Salicyl-AMP Mycobactin_IN_1 This compound Mycobactin_IN_1->MbtA Inhibits Other_Precursors Other Precursors (e.g., lysine, serine) Other_Precursors->Mycobactin_Synth Mycobactin Mycobactin Mycobactin_Synth->Mycobactin Fe-Mycobactin Fe-Mycobactin Iron_Utilization Iron Utilization (Growth & Virulence) Fe2+ Fe2+ Fe2+->Iron_Utilization Fe-Mycobactin->Fe2+ Iron Release Fe-Carboxymycobactin->Fe-Mycobactin Iron Transfer Carboxymycobactin Carboxymycobactin (secreted) Carboxymycobactin->Host_Iron Fe3+ Scavenging

Caption: Inhibition of the Mycobactin Biosynthesis Pathway by this compound.

Experimental_Workflow cluster_preclinical Preclinical Efficacy Testing A1 Select Animal Model (e.g., BALB/c Mice) A2 Aerosol Infection with M. tuberculosis A1->A2 A3 Randomize into Treatment Groups A2->A3 A4 Daily Drug Administration (e.g., 4 weeks) A3->A4 G1 Vehicle Control G2 This compound (Low Dose) G3 This compound (High Dose) G4 Positive Control (e.g., INH) A5 Monitor Animal Health (Weight, Clinical Signs) A4->A5 Concurrent A6 Endpoint: Euthanize and Harvest Organs (Lungs, Spleen) A4->A6 A7 Determine Bacterial Load (CFU Enumeration) A6->A7 A8 Statistical Analysis and Efficacy Determination A7->A8 Troubleshooting_Logic Start Poor In Vivo Efficacy Observed Q1 Is there evidence of toxicity at the tested dose? Start->Q1 Sol_PK Conduct Pharmacokinetic (PK) Study Q1->Sol_PK No Sol_Tox Perform Dose-Ranging Toxicity Study Q1->Sol_Tox Yes Q2 Is PK profile poor? (e.g., low exposure) Sol_PK->Q2 Sol_Redose Lower the Dose and Re-evaluate Efficacy Sol_Tox->Sol_Redose Sol_Formulate Optimize Formulation & Route of Administration Q2->Sol_Formulate Yes End_GoodPK Investigate Alternative Mechanisms of Failure (e.g., in vivo resistance) Q2->End_GoodPK No Sol_Formulate->Sol_PK Re-evaluate PK End_Tox Consider Medicinal Chemistry Optimization to Reduce Toxicity Sol_Redose->End_Tox

References

Validation & Comparative

A Head-to-Head Battle: Mycobactin-IN-1 and Other Inhibitors of Mycobactin Biosynthesis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the quest for novel antitubercular agents with unique mechanisms of action is a paramount objective. The mycobactin biosynthesis pathway, essential for iron acquisition in Mycobacterium tuberculosis, presents a promising target. This guide provides a detailed comparison of Mycobactin-IN-1, a representative of the potent pyrazoline analogue class of inhibitors, with other key mycobactin biosynthesis inhibitors, supported by experimental data and detailed protocols.

The emergence of multidrug-resistant tuberculosis necessitates the exploration of new therapeutic avenues. Inhibiting the biosynthesis of mycobactin, a siderophore crucial for the survival of Mycobacterium tuberculosis under iron-limiting conditions, is a validated strategy. This comparison focuses on a pyrazoline-based inhibitor, herein referred to as this compound, and contrasts its performance with salicyl-AMS, another well-characterized inhibitor, and emerging compounds targeting the same pathway.

Performance Comparison of Mycobactin Biosynthesis Inhibitors

The efficacy of mycobactin biosynthesis inhibitors is typically quantified by their Minimum Inhibitory Concentration (MIC) and their half-maximal inhibitory concentration (IC50) against the target enzyme or whole bacterial cells. The following table summarizes the available quantitative data for this compound (represented by potent pyrazoline analogues), Salicyl-AMS, and an MbtI inhibitor.

Inhibitor ClassCompound RepresentativeTarget EnzymeOrganismMIC (µM)IC50 (µM)Cytotoxicity (CD50 in HeLa cells)Reference
Pyrazoline Analogues Diaryl-substituted pyrazoline (1)MbtAM. tuberculosis218398[1]
Diaryl-substituted pyrazoline (2)MbtAM. tuberculosis1647Not Reported[1]
This compound (Compound 44/49) MbtA M. tuberculosis Not explicitly stated in µM Binds to MbtA Not Reported [2]
Acyl-AMP Analogue Salicyl-AMSMbtAM. tuberculosis H37Rv~1.1 (0.5 µg/ml)Kᵢ ~0.006Not cytotoxic[3]
Furan-based Inhibitors 5-(3-cyanophenyl)furan-2-carboxylic acid (1f)MbtIM. tuberculosis6312Not cytotoxic[4]

Note: Direct comparison of MIC values should be approached with caution due to variations in experimental conditions across different studies, such as the specific strains of mycobacteria used and the composition of the growth media (iron-rich vs. iron-depleted).

Experimental Protocols

The determination of the efficacy of these inhibitors relies on standardized experimental procedures. Below are detailed methodologies for key assays cited in the comparison.

Minimum Inhibitory Concentration (MIC) Determination for Mycobacterium tuberculosis

This protocol outlines a common method for determining the MIC of a compound against M. tuberculosis.

1. Preparation of Mycobacterial Inoculum:

  • A few colonies of M. tuberculosis are scraped from a 7H10 agar slant.
  • The colonies are inoculated into a Mycobacteria Growth Indicator Tube (MGIT) supplemented with OADC (oleic acid, albumin, dextrose, catalase).
  • The tube is incubated at 35-37°C until the broth becomes turbid (approximately 3-5 days).
  • The bacterial suspension is then diluted with sterile saline to match a McFarland 0.5 standard using a nephelometer.

2. Assay Plate Preparation:

  • The test compounds are serially diluted (2-fold dilutions) in a 96-well, black, clear-bottom plate.
  • A drug-free control well is included.

3. Inoculation and Incubation:

  • The standardized mycobacterial inoculum is added to each well.
  • The plate is incubated at 37°C for 5-7 days.

4. Determining MIC:

  • Bacterial growth can be measured by optical density at 590 nm (OD590) or by using a viability dye such as resazurin.
  • With resazurin, a color change from blue to pink indicates metabolic activity (bacterial growth).
  • The MIC is defined as the lowest concentration of the compound that inhibits ≥90% or ≥99% of the bacterial growth compared to the drug-free control.[5][6]

MbtA Inhibition Assay

This protocol describes a method to assess the inhibitory activity of a compound against the enzyme MbtA.

1. Reagents and Buffers:

  • Purified MbtA enzyme.
  • Substrates: Salicylic acid and ATP.
  • Assay buffer (e.g., Tris-HCl with MgCl2).
  • Detection reagent (e.g., Malachite Green for phosphate detection, or a coupled enzyme system).

2. Assay Procedure:

  • The test compound is pre-incubated with the MbtA enzyme in the assay buffer.
  • The enzymatic reaction is initiated by the addition of the substrates (salicylic acid and ATP).
  • The reaction is allowed to proceed for a defined period at an optimal temperature.

3. Detection of Inhibition:

  • The reaction is stopped, and the product formation (or substrate consumption) is measured. For MbtA, which produces AMP and pyrophosphate, the release of pyrophosphate can be quantified.
  • The IC50 value, the concentration of the inhibitor required to reduce the enzyme activity by 50%, is calculated from a dose-response curve.

Signaling Pathways and Experimental Workflows

To visualize the mechanism of action of these inhibitors, the following diagrams illustrate the mycobactin biosynthesis pathway and a general experimental workflow.

Mycobactin_Biosynthesis_Pathway Mycobactin Biosynthesis Pathway and Inhibition cluster_chorismate Chorismate Pathway cluster_mbtI Salicylate Synthesis cluster_mbtA Salicylate Activation cluster_downstream Mycobactin Core Assembly cluster_inhibitors Chorismate Chorismate MbtI MbtI Chorismate->MbtI Salicylate Salicylate MbtI->Salicylate MbtA MbtA Salicylate->MbtA Salicyl_AMP Salicyl-AMP MbtA->Salicyl_AMP MbtB_F MbtB-F Salicyl_AMP->MbtB_F ATP ATP ATP->MbtA Mycobactin_Core Mycobactin Core MbtB_F->Mycobactin_Core Mycobactin_IN_1 This compound (Pyrazoline analogues) Mycobactin_IN_1->MbtA Salicyl_AMS Salicyl-AMS Salicyl_AMS->MbtA MbtI_Inhibitor MbtI Inhibitor (Furan-based) MbtI_Inhibitor->MbtI

Caption: Inhibition points in the mycobactin biosynthesis pathway.

Experimental_Workflow General Workflow for Inhibitor Efficacy Testing cluster_culture 1. Culture Preparation cluster_assay 2. Assay Setup cluster_incubation 3. Incubation cluster_analysis 4. Data Analysis start Start with Mycobacterium culture inoculum Prepare standardized inoculum start->inoculum plate Prepare 96-well plate with serial dilutions of inhibitor inoculate Inoculate plate with bacterial suspension plate->inoculate incubate Incubate at 37°C for 5-7 days inoculate->incubate readout Measure bacterial growth (OD or fluorescence) calculate Calculate MIC/IC50 readout->calculate

References

Validating MbtA Engagement by Mycobactin-IN-1 In Situ: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the quest for novel therapeutics against Mycobacterium tuberculosis (Mtb), the mycobactin biosynthesis pathway, essential for iron acquisition and mycobacterial survival, has emerged as a critical target.[1] Within this pathway, the salicyl-AMP ligase (MbtA) catalyzes the initial, crucial step and is a validated target for inhibitors.[2][3] This guide provides a comparative overview of methodologies to validate the in situ target engagement of a putative MbtA inhibitor, Mycobactin-IN-1. We will explore established techniques, presenting supporting data from analogous MbtA inhibitors to offer a framework for evaluation.

Comparative Methodologies for Target Engagement

Validating that a compound engages its intended target within the complex environment of a live bacterium is a cornerstone of successful drug development. For an MbtA inhibitor like this compound, several robust methods can be employed. Below, we compare three key approaches: enzymatic assays, target overexpression, and the Cellular Thermal Shift Assay (CETSA).

Methodology Principle Advantages Disadvantages Typical Readout
Enzymatic Assay Measures the direct inhibition of purified MbtA enzyme activity in the presence of the inhibitor.Provides direct evidence of target inhibition and allows for detailed kinetic studies (e.g., IC50 determination).In vitro assay; does not confirm cell permeability or engagement within the whole cell.IC50 value (concentration of inhibitor required to reduce enzyme activity by 50%).
Target Overexpression The gene encoding the target protein (MbtA) is overexpressed in M. tuberculosis or a surrogate strain like M. smegmatis. An on-target inhibitor will show a reduced potency (higher MIC) in the overexpression strain compared to the wild-type.Provides strong genetic evidence of on-target activity within a cellular context. Accounts for cell permeability.Can be labor-intensive to generate and validate overexpression strains. Potential for off-target effects at high compound concentrations.Fold-shift in Minimum Inhibitory Concentration (MIC).
Cellular Thermal Shift Assay (CETSA) Based on the principle that ligand binding stabilizes the target protein, leading to an increased melting temperature.[4][5] This thermal shift is detected by quantifying the amount of soluble target protein at different temperatures.[5]Directly measures physical binding of the inhibitor to the target in a cellular or lysate environment.[5] It is a label-free method.[5]Requires a specific antibody for the target protein or advanced proteomics techniques. Can be lower throughput for initial screens.Thermal shift (ΔTm) or Isothermal Dose-Response Fingerprint (ITDRFCETSA).

Quantitative Data Summary

The following table summarizes representative quantitative data for a hypothetical MbtA inhibitor, this compound, based on published data for analogous compounds targeting MbtA.

Parameter This compound (Hypothetical Data) Alternative MbtA Inhibitor (e.g., Salicyl-AMS) Reference Compound (Off-target)
MbtA Enzymatic IC50 50 nM30 nM>100 µM
MIC vs. Mtb H37Rv (Wild-type) 1 µM0.8 µM5 µM
MIC vs. Mtb H37Rv (MbtA Overexpression) 10 µM8 µM5 µM
MIC Fold-Shift (Overexpression/WT) 10-fold10-fold1-fold (No shift)
CETSA ΔTm in Mtb lysate + 4.2°C+ 3.8°CNo significant shift

Signaling Pathways and Experimental Workflows

To visually represent the biological context and experimental procedures, the following diagrams are provided.

Mycobactin Biosynthesis and MbtA Inhibition

The mycobactin biosynthesis pathway is initiated by MbtA, which activates salicylic acid. This compound is hypothesized to inhibit this crucial first step, thereby preventing the formation of mycobactin and leading to iron starvation and bacterial cell death.

Myco_Pathway Salicylate Salicylic Acid MbtA MbtA Salicylate->MbtA Salicyl_AMP Salicyl-AMP MbtA->Salicyl_AMP ATP -> AMP + PPi MbtB MbtB Salicyl_AMP->MbtB Mycobactin_Core Mycobactin Core Synthesis MbtB->Mycobactin_Core Mycobactin Mycobactin Mycobactin_Core->Mycobactin Iron_Uptake Iron Uptake Mycobactin->Iron_Uptake Bacterial_Growth Bacterial Growth & Survival Iron_Uptake->Bacterial_Growth Mycobactin_IN_1 This compound Mycobactin_IN_1->MbtA Inhibition

Caption: Inhibition of MbtA by this compound in the mycobactin biosynthesis pathway.

Experimental Workflow for Cellular Thermal Shift Assay (CETSA)

CETSA provides direct evidence of target engagement in a cellular context by measuring the thermal stabilization of the target protein upon ligand binding.

CETSA_Workflow cluster_treatment Cell Treatment cluster_heating Heat Shock cluster_analysis Analysis cluster_result Result Mtb_cells M. tuberculosis cells Treatment Incubate with This compound or Vehicle Mtb_cells->Treatment Heat_Challenge Heat to various temperatures Treatment->Heat_Challenge Lysis Cell Lysis Heat_Challenge->Lysis Centrifugation Centrifugation to separate soluble and aggregated proteins Lysis->Centrifugation Quantification Quantify soluble MbtA (e.g., Western Blot) Centrifugation->Quantification Result Melting Curve Shift (ΔTm) Quantification->Result

Caption: Workflow for validating MbtA target engagement using CETSA.

Logical Framework for Target Overexpression Studies

Overexpression of the target protein can genetically validate the mechanism of action of an inhibitor. An on-target effect will be mitigated by the increased concentration of the target, resulting in a higher MIC.

Overexpression_Logic cluster_strains Bacterial Strains cluster_treatment Treatment cluster_hypothesis Hypothesis cluster_outcome Outcome WT_Mtb Wild-type Mtb MIC_Assay Determine MIC of This compound WT_Mtb->MIC_Assay OE_Mtb MbtA Overexpressing Mtb OE_Mtb->MIC_Assay On_Target On-Target Effect Off_Target Off-Target Effect MIC_Shift MIC (OE) > MIC (WT) (Significant Fold-Shift) On_Target->MIC_Shift Leads to No_MIC_Shift MIC (OE) ≈ MIC (WT) (No Fold-Shift) Off_Target->No_MIC_Shift Leads to

Caption: Logical diagram illustrating the use of target overexpression to validate on-target activity.

Experimental Protocols

MbtA Enzymatic Assay
  • Protein Expression and Purification: Express recombinant MbtA from M. tuberculosis in E. coli and purify using affinity chromatography.

  • Assay Buffer: Prepare an assay buffer containing Tris-HCl, MgCl₂, KCl, ATP, and DTT.

  • Reaction Mixture: In a 96-well plate, add the assay buffer, purified MbtA enzyme, and varying concentrations of this compound (or control compounds).

  • Initiation: Start the reaction by adding the substrate, salicylic acid.

  • Detection: The reaction measures the production of pyrophosphate (PPi) using a coupled enzymatic assay that generates a fluorescent or colorimetric signal.

  • Data Analysis: Plot the signal against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

MbtA Overexpression and MIC Determination
  • Construct Generation: Clone the mbtA gene into an inducible mycobacterial expression vector.

  • Transformation: Electroporate the expression vector into M. tuberculosis H37Rv.

  • Strain Validation: Confirm the overexpression of MbtA upon induction by Western blot analysis.

  • MIC Assay:

    • Prepare serial dilutions of this compound in a 96-well plate containing Middlebrook 7H9 broth.

    • Inoculate the wells with either wild-type Mtb or the MbtA overexpression strain (in the presence of the inducer).

    • Incubate the plates at 37°C for 7-14 days.

    • Determine the MIC, the lowest concentration of the compound that inhibits visible growth, often assessed using a resazurin-based assay.

    • Calculate the fold-shift in MIC between the two strains.

Cellular Thermal Shift Assay (CETSA) Protocol
  • Cell Culture and Harvest: Grow M. tuberculosis to mid-log phase and harvest by centrifugation.

  • Compound Treatment: Resuspend the cell pellet and treat with this compound or a vehicle control for 1 hour at 37°C.

  • Heat Shock: Aliquot the cell suspensions and heat them to a range of temperatures (e.g., 40°C to 70°C) for 3 minutes.

  • Cell Lysis: Lyse the cells using mechanical disruption (e.g., bead beating).

  • Separation of Soluble Fraction: Centrifuge the lysates at high speed to pellet aggregated proteins.

  • Quantification: Collect the supernatant and quantify the amount of soluble MbtA using Western blotting with an anti-MbtA antibody.

  • Data Analysis: Plot the percentage of soluble MbtA against the temperature to generate melting curves. A shift in the melting curve for the drug-treated sample compared to the vehicle control indicates target stabilization.

By employing a combination of these methodologies, researchers can robustly validate the in situ target engagement of this compound, providing critical evidence to support its further development as a novel anti-tubercular agent.

References

Comparative Efficacy of Mycobactin Biosynthesis Inhibitors Against Drug-Resistant Mycobacterium tuberculosis

Author: BenchChem Technical Support Team. Date: November 2025

A Guide for Researchers and Drug Development Professionals

The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis (M.tb) presents a formidable challenge to global public health. This necessitates the exploration of novel therapeutic strategies that target pathways essential for mycobacterial survival and virulence. One such promising avenue is the inhibition of the mycobactin biosynthesis pathway, which is critical for iron acquisition by M.tb, particularly within the iron-scarce environment of the host. This guide provides a comparative overview of the efficacy of mycobactin biosynthesis inhibitors, with a focus on their potential against drug-resistant M.tb strains, benchmarked against established and newer anti-tubercular agents.

Mechanism of Action: Targeting Iron Scavenging

Mycobacterium tuberculosis requires iron for several vital cellular processes. Within the host, iron is tightly sequestered, compelling the bacterium to employ high-affinity iron chelators known as siderophores. M.tb produces two types of siderophores: the cell-wall-associated mycobactin (MBT) and the secreted carboxymycobactin (cMBT). The biosynthesis of these siderophores is orchestrated by a series of enzymes encoded by the mbt gene cluster.

Mycobactin biosynthesis inhibitors, such as the well-studied compound salicyl-AMS and various pyrazoline analogues, are designed to disrupt this critical pathway.[1][2] A primary target within this pathway is MbtA, an enzyme that catalyzes the initial step of mycobactin synthesis.[1] By inhibiting MbtA, these compounds effectively starve the bacterium of iron, leading to growth inhibition. This mechanism is particularly attractive as the mycobactin biosynthesis pathway is absent in humans, suggesting a potential for high selectivity and reduced off-target effects.

Some mycobactin analogues have also demonstrated a dual mechanism of action, exhibiting efflux pump inhibitory activity.[3] Efflux pumps are membrane proteins that actively transport antibiotics out of the bacterial cell, contributing to drug resistance. Inhibition of these pumps can restore or enhance the efficacy of other anti-tubercular drugs.

Below is a diagram illustrating the targeted signaling pathway.

Myco_Pathway cluster_host Host Cell Environment (Iron-deficient) cluster_mtb Mycobacterium tuberculosis cluster_biosynthesis Mycobactin Biosynthesis Pathway Host Iron Host Iron Fe_cMBT Fe-cMBT Complex Host Iron->Fe_cMBT cMBT scavenges iron cMBT_out Carboxymycobactin (cMBT) cMBT_out->Fe_cMBT Fe_MBT Fe-MBT Complex Fe_cMBT->Fe_MBT Iron transfer MBT Mycobactin (MBT) MBT->Fe_MBT Iron_in Intracellular Iron Fe_MBT->Iron_in Iron transport Growth Bacterial Growth & Virulence Iron_in->Growth Salicylate Salicylate MbtA MbtA Enzyme Salicylate->MbtA substrate Intermediates Biosynthetic Intermediates MbtA->Intermediates Intermediates->cMBT_out Intermediates->MBT Inhibitor Mycobactin-IN-1 (e.g., salicyl-AMS, pyrazoline analogues) Inhibitor->MbtA Inhibition

Caption: Targeted inhibition of the Mycobactin Biosynthesis Pathway.

Comparative In Vitro Efficacy

Direct comparative studies of mycobactin biosynthesis inhibitors against a wide spectrum of drug-resistant M. tuberculosis clinical isolates are currently limited in the published literature. However, available data for lead compounds against the reference strain H37Rv provide a promising baseline.

Table 1: In Vitro Efficacy of Mycobactin Biosynthesis Inhibitors against M. tuberculosis H37Rv

Compound ClassSpecific Compound(s)TargetMIC (µg/mL)Citation(s)
Salicyl-AMS AnaloguesSalicyl-AMSMbtA0.5[4]
Pyrazoline AnaloguesCompound 9oInhA12.5
Pyrazoline AnaloguesCompounds 4c, 4d, 4gNot specified3.12[5]
Mycobactin AnaloguesSynthetic MycobactinsNot specified0.02–0.88 µM[6]

Note: The efficacy of salicyl-AMS and its analogues is highly dependent on iron-depleted media conditions, mimicking the host environment.[4]

To contextualize the potential of these inhibitors, their performance must be benchmarked against existing first- and second-line anti-tubercular drugs, as well as newer therapeutics, against drug-resistant strains.

Table 2: Comparative In Vitro Efficacy of Standard and New Anti-TB Drugs against Susceptible and Resistant M. tuberculosis Strains

DrugDrug ClassMIC Range (µg/mL) vs. Drug-SusceptibleMIC Range (µg/mL) vs. MDR StrainsMIC Range (µg/mL) vs. XDR Strains
IsoniazidFirst-line0.015 - 0.06> 1.0> 1.0
RifampicinFirst-line0.03 - 0.125> 1.0> 1.0
BedaquilineDiarylquinoline0.03 - 0.120.03 - 0.250.06 - 0.5
LinezolidOxazolidinone0.12 - 1.00.25 - 2.00.25 - 2.0
MoxifloxacinFluoroquinolone0.06 - 0.50.25 - >8.0>2.0
DelamanidNitroimidazole0.004 - 0.0150.008 - 0.030.008 - 0.06

Note: MIC values can vary depending on the specific mutations conferring resistance and the testing methodology.

Experimental Protocols

Standardized and reproducible methodologies are crucial for the evaluation of anti-tubercular agents. Below are outlines of key experimental protocols.

Experimental Workflow for Drug Efficacy Screening

The general workflow for assessing the efficacy of a novel anti-tubercular compound is depicted below.

Workflow A Compound Synthesis & Characterization B In Vitro Susceptibility Testing (e.g., MABA vs. H37Rv) A->B C Cytotoxicity Assay (e.g., vs. Vero cells) A->C D MIC Determination vs. Drug-Resistant Strains (MDR/XDR) B->D E Mechanism of Action Studies (e.g., Target engagement, Efflux pump inhibition) B->E H Lead Optimization C->H F In Vivo Efficacy Studies (e.g., Mouse model of TB) D->F E->F G Pharmacokinetic/ Pharmacodynamic (PK/PD) Profiling F->G G->H

Caption: General experimental workflow for anti-tubercular drug discovery.

Minimum Inhibitory Concentration (MIC) Determination by Microplate Alamar Blue Assay (MABA)

The MABA is a colorimetric assay widely used for determining the MIC of compounds against M. tuberculosis.[7][8]

Principle: The assay utilizes the redox indicator Alamar Blue, which is blue in its oxidized state and turns pink when reduced by metabolically active cells. The MIC is the lowest drug concentration that prevents this color change, indicating inhibition of bacterial growth.

Protocol Outline:

  • Preparation of Inoculum: A mid-log phase culture of M. tuberculosis (e.g., H37Rv) is diluted in Middlebrook 7H9 broth supplemented with OADC (oleic acid-albumin-dextrose-catalase) to a standardized cell density.

  • Drug Dilution: The test compound is serially diluted in a 96-well microplate containing 7H9 broth.

  • Inoculation: The standardized bacterial suspension is added to each well containing the drug dilutions. Control wells (no drug) are included.

  • Incubation: The plate is sealed and incubated at 37°C for 5-7 days.

  • Addition of Alamar Blue: A freshly prepared solution of Alamar Blue and 10% Tween 80 is added to each well.

  • Second Incubation: The plate is re-incubated for 24 hours.

  • Reading Results: The MIC is determined as the lowest concentration of the compound at which the color remains blue, while the drug-free control well has turned pink.[7]

MIC Determination by Broth Microdilution Method

This is a reference method for determining the MIC of anti-tubercular drugs.[4][9]

Principle: This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism in a liquid medium.

Protocol Outline:

  • Medium: Middlebrook 7H9 broth with 10% OADC is typically used.[4]

  • Inoculum Preparation: A bacterial suspension is prepared from colonies grown on solid media and adjusted to a 0.5 McFarland standard. This is further diluted to achieve a final inoculum of approximately 10^5 CFU/mL.[4]

  • Drug Preparation and Dilution: Stock solutions of the drugs are prepared and serially diluted in the 96-well microtiter plates.

  • Inoculation and Incubation: The wells are inoculated with the standardized bacterial suspension and incubated at 36 ± 1°C.[4]

  • Reading the MIC: The MIC is read as soon as visible growth is observed in the 1:100 diluted growth control well. The MIC is the lowest drug concentration that inhibits visible bacterial growth.[4]

Efflux Pump Inhibition Assay

This assay is used to determine if a compound can inhibit the efflux of a known substrate, thereby suggesting it may act as an efflux pump inhibitor (EPI).

Principle: Ethidium bromide (EtBr) is a substrate for many mycobacterial efflux pumps. It fluoresces upon intercalation with DNA inside the cell. In the presence of an EPI, more EtBr is retained within the cells, leading to an increase in fluorescence.

Protocol Outline:

  • Bacterial Culture: A mid-log phase culture of mycobacteria (e.g., M. smegmatis as a model organism or M. tuberculosis) is harvested, washed, and resuspended in a buffer.

  • Assay Setup: The bacterial suspension is incubated with varying concentrations of the test compound (potential EPI) and a sub-inhibitory concentration of EtBr. A known EPI like verapamil or reserpine is used as a positive control.[3]

  • Fluorescence Measurement: The accumulation of EtBr is monitored over time by measuring the fluorescence in a microplate reader.

  • Data Analysis: An increase in fluorescence in the presence of the test compound compared to the control (EtBr alone) indicates efflux pump inhibition.

Conclusion and Future Directions

Mycobactin biosynthesis inhibitors represent a promising class of anti-tubercular agents with a novel mechanism of action that is highly specific to mycobacteria. While initial studies on compounds like salicyl-AMS and various pyrazoline derivatives demonstrate potent in vitro activity, a critical next step is the systematic evaluation of their efficacy against a broad panel of clinically relevant MDR and XDR M. tuberculosis strains. Direct, head-to-head comparisons with standard and newer anti-TB drugs in these resistant strains will be essential to fully understand their therapeutic potential. Furthermore, exploring the synergistic potential of these inhibitors in combination with existing anti-tubercular drugs could pave the way for novel treatment regimens that are more effective against drug-resistant tuberculosis. The dual action of some of these compounds as efflux pump inhibitors further enhances their appeal as potential components of future combination therapies. Continued research and development in this area are crucial for replenishing the anti-tubercular drug pipeline and addressing the growing threat of antimicrobial resistance.

References

Comparative Analysis of Mycobactin Biosynthesis Inhibitors: Mycobactin-IN-1 and Synthetic Analogs

Author: BenchChem Technical Support Team. Date: November 2025

A deep dive into the performance and experimental backing of novel antitubercular agents targeting iron metabolism.

For Immediate Release

In the ongoing battle against tuberculosis (TB), researchers are increasingly focusing on novel therapeutic targets to combat drug-resistant strains. One of the most promising of these is the mycobactin biosynthesis pathway, which is essential for the iron-scavenging process of Mycobacterium tuberculosis and, therefore, its survival and pathogenesis. At the forefront of inhibitors targeting this pathway are Mycobactin-IN-1 and a range of synthetic mycobactin analogs. This guide provides a comprehensive comparative analysis of these compounds, presenting key experimental data, detailed methodologies, and a visual representation of their mechanism of action for researchers, scientists, and drug development professionals.

Introduction to Mycobactin Biosynthesis Inhibition

Mycobacterium tuberculosis requires iron to survive and replicate within its human host. To acquire this essential nutrient, the bacterium synthesizes and secretes siderophores, primarily mycobactin and carboxymycobactin. These molecules chelate iron from host proteins, and the resulting iron-siderophore complex is transported back into the bacterium. The biosynthesis of mycobactin is a complex process involving a series of enzymes encoded by the mbt gene cluster. A critical enzyme in this pathway is the salicyl-AMP ligase (MbtA), which catalyzes the first step in the synthesis of the salicyl-capped siderophores. Inhibition of MbtA effectively halts mycobactin production, leading to iron starvation and ultimately, the death of the bacterium. This targeted approach offers a promising alternative to conventional TB therapies.

This compound: A Potent Pyrazoline Analog

This compound, also identified as compound 44 in scientific literature, is a pyrazoline analog that has demonstrated significant potential as a mycobactin biosynthesis inhibitor[1][2][3]. It acts by binding to the salicyl-AMP ligase (MbtA), a crucial enzyme in the mycobactin biosynthetic pathway[1][2][3].

Synthetic Mycobactin Analogs: A Landscape of Innovation

Inspired by the structure of mycobactin and the success of early inhibitors, numerous synthetic analogs have been developed. A prominent class among these are the pyrazoline-based compounds, which mimic the 2-hydroxyphenyl-oxazoline core of mycobactin. These analogs are designed to competitively inhibit enzymes within the mycobactin biosynthesis pathway, primarily MbtA.

Quantitative Performance Analysis

The efficacy of this compound and other synthetic mycobactin analogs is typically evaluated by determining their Minimum Inhibitory Concentration (MIC) against M. tuberculosis. The MIC is the lowest concentration of a compound that prevents visible growth of the bacterium. The following tables summarize the reported MIC values for this compound and a selection of other pyrazoline-based synthetic analogs.

Table 1: In Vitro Antitubercular Activity of this compound (Compound 44) and a Related Analog (Compound 49) against M. tuberculosis H37Rv [2]

CompoundMIC in GAST-Fe Medium (μg/mL)MIC in GAST Medium (μg/mL)
This compound (44)>1284
Compound 49>1284

GAST-Fe is an iron-rich medium, while GAST is an iron-deficient medium. The enhanced activity in iron-deficient conditions is indicative of a mechanism targeting iron acquisition.

Table 2: In Vitro Antitubercular Activity of Other Synthetic Pyrazoline Analogs against M. tuberculosis H37Rv [4][5]

CompoundMIC (μM)
Compound 2 16
Compound 3 16
Compound 4a 17
Compound 4g 0.39 µg/mL
Compound 4h -
Compound 4l -
Compound 4n -
Compound 4o -

Note: Direct comparison of MIC values across different studies should be done with caution due to potential variations in experimental conditions.

Mechanism of Action: Targeting the Mycobactin Biosynthesis Pathway

This compound and its synthetic analogs primarily exert their antitubercular activity by inhibiting the MbtA enzyme. This enzyme is responsible for the activation of salicylic acid, the initial step in the assembly of the mycobactin siderophore. By blocking this crucial step, these compounds prevent the bacterium from producing mycobactin, thereby depriving it of the iron necessary for its survival and proliferation.

mycobactin_biosynthesis_pathway Salicylate Salicylic Acid MbtA MbtA (Salicyl-AMP Ligase) Salicylate->MbtA AMP_PPi AMP + PPi MbtA->AMP_PPi Sal_AMP Salicyl-AMP MbtA->Sal_AMP Adenylation ATP ATP ATP->MbtA MbtB MbtB (ArCP domain) Sal_AMP->MbtB Thiolation Sal_S_MbtB Salicyl-S-MbtB MbtB->Sal_S_MbtB Mycobactin_Core Mycobactin Core Synthesis Sal_S_MbtB->Mycobactin_Core Further Elongation & Cyclization Mycobactin Mycobactin Mycobactin_Core->Mycobactin Inhibitor This compound & Synthetic Analogs Inhibitor->MbtA Inhibition

Caption: Inhibition of the Mycobactin Biosynthesis Pathway.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of mycobactin biosynthesis inhibitors.

Minimum Inhibitory Concentration (MIC) Assay

The MIC of the compounds against M. tuberculosis H37Rv is determined using the microplate Alamar Blue assay (MABA) or similar methods.

  • Bacterial Culture: M. tuberculosis H37Rv is cultured in Middlebrook 7H9 broth supplemented with 0.2% glycerol, 0.05% Tween 80, and 10% ADC (albumin-dextrose-catalase) to mid-log phase.

  • Compound Preparation: The test compounds are dissolved in dimethyl sulfoxide (DMSO) to prepare stock solutions, which are then serially diluted in Middlebrook 7H9 broth in a 96-well microplate.

  • Inoculation: The bacterial culture is diluted to a standard concentration (e.g., 1 x 10^5 CFU/mL), and 100 µL is added to each well of the microplate containing the serially diluted compounds.

  • Incubation: The plates are incubated at 37°C for 5-7 days.

  • Reading: After incubation, a freshly prepared solution of Alamar Blue is added to each well. The plates are re-incubated for 24 hours. A color change from blue to pink indicates bacterial growth. The MIC is defined as the lowest concentration of the compound that prevents this color change.

MbtA Enzyme Inhibition Assay

The inhibitory activity of the compounds against the MbtA enzyme can be assessed using a variety of biochemical assays, such as the radioactive ATP-[32P]pyrophosphate (PPi) exchange assay.

  • Reaction Mixture: A reaction mixture is prepared containing purified MbtA enzyme, salicylic acid, ATP, and [32P]PPi in a suitable buffer.

  • Inhibitor Addition: The test compounds are added to the reaction mixture at various concentrations.

  • Incubation: The reaction is initiated by the addition of the enzyme and incubated at a specific temperature (e.g., 37°C) for a set period.

  • Quenching and Detection: The reaction is stopped, and the amount of [32P]ATP formed is quantified by scintillation counting after separation from unincorporated [32P]PPi.

  • Data Analysis: The concentration of the inhibitor that causes a 50% reduction in enzyme activity (IC50) is calculated.

Experimental Workflow

The general workflow for the discovery and evaluation of novel mycobactin biosynthesis inhibitors is depicted below.

experimental_workflow cluster_design Design & Synthesis cluster_screening Screening & Evaluation cluster_validation In Vivo & Preclinical A Rational Drug Design (e.g., Pyrazoline Analogs) B Chemical Synthesis A->B C In Vitro Antitubercular Activity (MIC Assay) B->C D Enzyme Inhibition Assay (e.g., MbtA) C->D E Cytotoxicity Assay C->E F Intracellular Activity Assay (Macrophage Model) D->F E->F G In Vivo Efficacy (Animal Models) F->G H Pharmacokinetic Studies G->H I Lead Optimization H->I I->A Iterative Improvement

Caption: Drug Discovery and Evaluation Workflow.

Conclusion and Future Directions

This compound and other synthetic mycobactin analogs represent a promising new class of antitubercular agents that target the essential iron acquisition machinery of M. tuberculosis. The data presented here highlight their potent in vitro activity, particularly under iron-limiting conditions that mimic the host environment. Further research, including in vivo efficacy studies and pharmacokinetic profiling, is crucial to advance these promising compounds through the drug development pipeline. The detailed experimental protocols and workflow provided in this guide aim to facilitate and standardize future research in this critical area of TB drug discovery.

References

In Vivo Efficacy of Mycobactin Biosynthesis Inhibitors in a Murine Tuberculosis Model: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vivo efficacy of mycobactin biosynthesis inhibitors, using Salicyl-AMS as a representative compound, against standard tuberculosis therapies in a mouse model. The information is compiled from published experimental data to assist researchers and drug development professionals in evaluating novel anti-tuberculosis strategies.

Introduction to Mycobactin Biosynthesis Inhibition

Mycobacterium tuberculosis (Mtb) requires iron for its growth and virulence within a host.[1][2] To acquire iron from the iron-limited environment of the host macrophage, Mtb utilizes siderophores called mycobactins.[3][4][5] The mycobactin biosynthesis pathway is essential for the survival of Mtb in vivo, making it a promising target for new anti-tuberculosis drugs.[2][6] Inhibitors of this pathway are expected to restrict the growth of Mtb by limiting its iron supply.

Salicyl-AMS (5′-O-(N-salicylsulfamoyl)adenosine) is a first-in-class mycobactin biosynthesis inhibitor that has demonstrated in vivo efficacy in a mouse model of tuberculosis.[1][7] This compound specifically targets MbtA, a key enzyme in the mycobactin biosynthesis pathway.[1][8]

Comparative In Vivo Efficacy

While direct comparative studies between a specific compound named "Mycobactin-IN-1" and other tuberculosis drugs in a mouse model are not available in the reviewed literature, this section presents the in vivo efficacy data for the well-characterized mycobactin biosynthesis inhibitor, Salicyl-AMS. This data is juxtaposed with the general efficacy of standard-of-care drugs, isoniazid and rifampicin, in similar murine models of tuberculosis to provide a comparative perspective.

Quantitative Data Summary

The following table summarizes the in vivo efficacy of Salicyl-AMS as a monotherapy in a BALB/c mouse model of tuberculosis. The efficacy is measured by the reduction in the bacterial load (Colony Forming Units - CFU) in the lungs.

Compound Dose Administration Route Treatment Duration Mean Log10 CFU Reduction in Lungs (compared to untreated control) Reference
Salicyl-AMS5.6 mg/kg/dayIntraperitoneal2 weeks0.87[1]
Salicyl-AMS16.7 mg/kg/dayIntraperitoneal2 weeks1.10[1]

Note: The study on Salicyl-AMS reported that while the compound was effective after 2 weeks, the difference in lung CFU burden was not statistically significant after 4 weeks of treatment in the low-dose group, and animal toxicity was observed at higher doses, precluding further dose escalation.[1][7]

For comparison, standard first-line tuberculosis drugs like isoniazid (INH) and rifampicin (RIF) typically achieve a more significant reduction in bacterial load in mouse models over a similar or longer treatment period. For example, studies have shown that standard drug regimens can lead to a 2 to 5 log10 reduction in lung CFU after 2 months of treatment.[9]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of in vivo studies. Below are the experimental protocols for a murine model of tuberculosis used to assess the efficacy of anti-tuberculosis agents.

Murine Model for In Vivo Efficacy Testing of Salicyl-AMS
  • Animal Model: 6-week-old female BALB/c mice.[1][10]

  • Infection: Mice are infected via aerosol exposure with a late-log-phase culture of Mycobacterium tuberculosis H37Rv.[1][10] The implantation of bacteria is confirmed by sacrificing a subset of mice one day post-infection and enumerating the CFU in the lungs.[1][10]

  • Treatment Regimen:

    • Treatment is initiated after a pre-determined period post-infection to allow for the establishment of a stable bacterial load.

    • Salicyl-AMS is administered daily via intraperitoneal injection at doses of 5.6 mg/kg and 16.7 mg/kg.[1][10]

    • An untreated control group receives a vehicle control.

  • Efficacy Evaluation:

    • At specified time points (e.g., 2 and 4 weeks), groups of mice are euthanized.

    • Lungs are aseptically removed, homogenized, and serial dilutions are plated on Middlebrook 7H11 agar.

    • The number of viable Mtb colonies (CFU) is counted after incubation at 37°C for 4 weeks.[1]

    • The efficacy of the treatment is determined by comparing the mean log10 CFU in the lungs of treated mice to that of the untreated control group.[1]

General Protocol for Standard TB Drug Efficacy Testing in Mice
  • Animal Models: BALB/c or C57BL/6 mice are commonly used.[9][11]

  • Infection Models:

    • Low-dose aerosol infection: Implantation of approximately 10-500 CFU in the lungs, resulting in a more controlled infection.[11]

    • High-dose aerosol infection: Implantation of >5,000 CFU, leading to a more rapid and overwhelming infection.[11]

    • Intravenous infection: Injection of Mtb directly into the bloodstream.[9]

  • Treatment Regimens:

    • Standard drugs like isoniazid (INH), rifampin (RIF), and pyrazinamide (PZA) are typically administered daily or several times a week via oral gavage.[9]

    • Common dosages in mice are approximately 25 mg/kg for INH and 10 mg/kg for RIF.

  • Efficacy and Relapse Evaluation:

    • Similar to the Salicyl-AMS protocol, efficacy is primarily assessed by enumerating CFU in the lungs and spleen at various time points during and after treatment.[9]

    • Relapse studies are also conducted, where treatment is stopped, and the mice are monitored for a resurgence of bacterial growth to assess the sterilizing activity of the drugs.[9]

Visualizations

Mycobactin Biosynthesis Pathway and Inhibition

Mycobactin_Biosynthesis_Pathway Mycobactin Biosynthesis and Inhibition cluster_host Host Cell (Macrophage) cluster_mtb Mycobacterium tuberculosis Host Iron Proteins Host Iron Proteins Iron-Mycobactin Complex Iron-Mycobactin Complex Host Iron Proteins->Iron-Mycobactin Complex Iron Source Salicylate Salicylate MbtA MbtA Salicylate->MbtA Substrate Mycobactin Precursors Mycobactin Precursors MbtA->Mycobactin Precursors Catalyzes first step Mycobactin Mycobactin Mycobactin Precursors->Mycobactin Biosynthesis Pathway Mycobactin->Iron-Mycobactin Complex Chelates Iron Mtb Growth & Virulence Mtb Growth & Virulence Iron-Mycobactin Complex->Mtb Growth & Virulence Iron Uptake Salicyl-AMS (this compound) Salicyl-AMS (this compound) Salicyl-AMS (this compound)->MbtA Inhibits

Caption: Inhibition of MbtA by Salicyl-AMS blocks mycobactin biosynthesis.

General Experimental Workflow for In Vivo Efficacy Testing

InVivo_Efficacy_Workflow Experimental Workflow for In Vivo Efficacy Testing Start Start Aerosol Infection of Mice with Mtb Aerosol Infection of Mice with Mtb Start->Aerosol Infection of Mice with Mtb Establishment of Infection (e.g., 2-4 weeks) Establishment of Infection (e.g., 2-4 weeks) Aerosol Infection of Mice with Mtb->Establishment of Infection (e.g., 2-4 weeks) Randomization into Treatment Groups Randomization into Treatment Groups Establishment of Infection (e.g., 2-4 weeks)->Randomization into Treatment Groups Treatment Period (e.g., 2-8 weeks) Treatment Period (e.g., 2-8 weeks) Randomization into Treatment Groups->Treatment Period (e.g., 2-8 weeks) Euthanasia & Organ Harvest (Lungs, Spleen) Euthanasia & Organ Harvest (Lungs, Spleen) Treatment Period (e.g., 2-8 weeks)->Euthanasia & Organ Harvest (Lungs, Spleen) Homogenization & Serial Dilution Homogenization & Serial Dilution Euthanasia & Organ Harvest (Lungs, Spleen)->Homogenization & Serial Dilution Plating on 7H11 Agar Plating on 7H11 Agar Homogenization & Serial Dilution->Plating on 7H11 Agar Incubation (3-4 weeks) Incubation (3-4 weeks) Plating on 7H11 Agar->Incubation (3-4 weeks) CFU Enumeration CFU Enumeration Incubation (3-4 weeks)->CFU Enumeration Data Analysis & Comparison Data Analysis & Comparison CFU Enumeration->Data Analysis & Comparison End End Data Analysis & Comparison->End

Caption: Workflow for assessing anti-TB drug efficacy in a mouse model.

References

A Head-to-Head Comparison of Novel Anti-Tubercular Agents: Mycobactin-IN-1 and PBTZ169

Author: BenchChem Technical Support Team. Date: November 2025

A deep dive into the mechanisms, efficacy, and experimental data of two promising drug candidates targeting distinct pathways in Mycobacterium tuberculosis.

In the global fight against tuberculosis (TB), the urgency for novel therapeutics with unique mechanisms of action is paramount to combat the rise of drug-resistant strains. This guide provides a detailed, head-to-head comparison of two such promising compounds: Mycobactin-IN-1, representing a class of mycobactin biosynthesis inhibitors, and PBTZ169 (also known as macozinone), a potent inhibitor of the decaprenylphosphoryl-β-D-ribose 2'-epimerase (DprE1). This analysis is tailored for researchers, scientists, and drug development professionals, offering a comprehensive overview of their respective performance based on available experimental data.

At a Glance: Key Performance Indicators

FeatureThis compound (as represented by Salicyl-AMS)PBTZ169 (Macozinone)
Target MbtA (Salicyl-AMP ligase)DprE1 (Decaprenylphosphoryl-β-D-ribose 2'-epimerase)
Mechanism of Action Inhibition of mycobactin biosynthesis, leading to iron starvation.Inhibition of arabinan biosynthesis, a critical component of the mycobacterial cell wall.[1][2]
Reported MIC vs. M. tuberculosis 0.5 µg/mL (in iron-depleted media)[3]≤0.016 mg/liter (for MDR-TB and XDR-TB)[4]
In Vivo Efficacy (Murine Model) Significant reduction in bacterial load in lungs.[3]Significant reduction in bacterial load in lungs and spleens.[5]
Cytotoxicity Nontoxic to murine leukemia cell line P388 at >200 µM.[3]TD50 of 58 µg/mL in HepG2 cells.[6]
Development Stage PreclinicalPhase II Clinical Trials[2][7][8]

Mechanism of Action: Two Distinct Strategies to Inhibit M. tuberculosis

This compound and PBTZ169 employ fundamentally different strategies to eliminate M. tuberculosis, targeting two separate, essential pathways for the bacterium's survival.

This compound: Starving the Bacterium of Essential Iron

This compound is a conceptual representative of inhibitors targeting the mycobactin biosynthesis pathway. This pathway is crucial for the bacterium to acquire iron, an essential nutrient, from its host environment.[3] A well-studied inhibitor of this pathway is Salicyl-AMS , which specifically targets MbtA , a salicyl-AMP ligase.[3][9] MbtA catalyzes the first committed step in the synthesis of mycobactin, a siderophore that scavenges iron for the bacterium.[3][9] By inhibiting MbtA, these compounds effectively cut off the iron supply to M. tuberculosis, leading to its starvation and subsequent death.[3]

cluster_0 Mycobactin Biosynthesis Pathway cluster_1 Inhibition by this compound Salicylate Salicylate MbtA MbtA Salicylate->MbtA Salicyl_AMP Salicyl-AMP MbtA->Salicyl_AMP ATP -> AMP+PPi MbtB MbtB Salicyl_AMP->MbtB Mycobactin_Precursor Mycobactin Precursor MbtB->Mycobactin_Precursor Mycobactin Mycobactin Mycobactin_Precursor->Mycobactin Iron_Uptake Iron Uptake Mycobactin->Iron_Uptake Bacterial_Growth Bacterial Growth Iron_Uptake->Bacterial_Growth Mycobactin_IN_1 This compound (e.g., Salicyl-AMS) Mycobactin_IN_1->MbtA Inhibits

Mycobactin Biosynthesis Inhibition

PBTZ169: Disrupting the Integrity of the Bacterial Cell Wall

PBTZ169 (macozinone) is a member of the benzothiazinone class of antibiotics.[2] It acts as a covalent inhibitor of DprE1, a critical enzyme in the arabinan biosynthesis pathway.[1][2] Arabinogalactan is a major component of the mycobacterial cell wall, providing structural integrity and protection. DprE1 catalyzes the epimerization of decaprenylphosphoryl-D-ribose (DPR) to decaprenylphosphoryl-D-arabinose (DPA), a precursor for arabinan synthesis. PBTZ169 irreversibly binds to a cysteine residue in the active site of DprE1, thereby blocking the production of DPA and disrupting cell wall formation, which ultimately leads to bacterial lysis.[6]

cluster_0 Arabinan Biosynthesis Pathway cluster_1 Inhibition by PBTZ169 DPR Decaprenylphosphoryl-β-D-ribose (DPR) DprE1 DprE1 DPR->DprE1 DPA Decaprenylphosphoryl-D-arabinose (DPA) DprE1->DPA Arabinan_Synthesis Arabinan Synthesis DPA->Arabinan_Synthesis Cell_Wall Cell Wall Integrity Arabinan_Synthesis->Cell_Wall Bacterial_Survival Bacterial Survival Cell_Wall->Bacterial_Survival PBTZ169 PBTZ169 PBTZ169->DprE1 Covalently Inhibits

Arabinan Biosynthesis Inhibition

In Vitro Efficacy: A Quantitative Comparison

The in vitro potency of an antimicrobial agent is a critical determinant of its potential clinical utility. The Minimum Inhibitory Concentration (MIC) is the lowest concentration of a drug that prevents visible growth of a bacterium.

CompoundM. tuberculosis Strain(s)MICReference
Salicyl-AMSH37Rv0.5 µg/mL (in iron-depleted media)[3]
PBTZ169MDR-TB and XDR-TB isolates≤0.016 mg/liter[4]
PBTZ169M. tuberculosis H37Rv0.2 ng/mL[10]

It is important to note that the activity of mycobactin biosynthesis inhibitors like Salicyl-AMS is dependent on iron availability in the culture medium, with higher potency observed in iron-depleted conditions that mimic the host environment.[3] PBTZ169 demonstrates potent activity against both drug-susceptible and drug-resistant strains of M. tuberculosis.[4]

In Vivo Efficacy: Performance in Animal Models

Preclinical animal models are essential for evaluating the therapeutic potential of new drug candidates.

This compound (Salicyl-AMS): In a murine model of tuberculosis, monotherapy with salicyl-AMS at doses of 5.6 mg/kg and 16.7 mg/kg significantly inhibited the growth of M. tuberculosis in the lungs.[3] After two weeks of treatment, there was a 0.87-log10 and 1.10-log10 reduction in CFU in the low- and high-dose groups, respectively, compared to untreated controls.[3] However, toxicity was observed at the higher dose.[3]

PBTZ169: PBTZ169 has demonstrated significant efficacy in a chronic murine TB model.[5] In a dose-escalation study, PBTZ169 was active at all tested concentrations (5, 10, 25, 50, and 100 mg/kg) and showed greater bactericidal activity than the parent compound BTZ043 at the same dose.[5] A combination therapy of PBTZ169 with bedaquiline and pyrazinamide was found to be more efficacious than the standard three-drug regimen in this model.[5]

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution)

A standardized method for determining the MIC of an antimicrobial agent against mycobacteria.

cluster_0 Experimental Workflow: MIC Determination start Prepare serial dilutions of test compound in 96-well plate inoculate Inoculate wells with a standardized suspension of M. tuberculosis start->inoculate incubate Incubate plates at 37°C inoculate->incubate read Read results visually or using a colorimetric indicator (e.g., Resazurin) incubate->read determine Determine MIC: Lowest concentration with no visible growth read->determine

MIC Determination Workflow

In Vivo Efficacy in a Murine Model of Chronic TB

This protocol outlines the general steps for assessing the in vivo efficacy of anti-tubercular compounds in mice.

cluster_0 Experimental Workflow: In Vivo Efficacy infect Infect mice with M. tuberculosis via aerosol wait Allow infection to establish (chronic phase) infect->wait treat Administer test compounds daily via oral gavage or other routes wait->treat sacrifice Sacrifice mice at specific time points treat->sacrifice harvest Harvest lungs and spleens sacrifice->harvest homogenize Homogenize organs harvest->homogenize plate Plate serial dilutions on agar plates homogenize->plate count Count colony-forming units (CFU) after incubation plate->count

In Vivo Efficacy Workflow

Cytotoxicity Assessment

Evaluating the toxicity of drug candidates against mammalian cells is a crucial step in drug development.

This compound (Salicyl-AMS): Studies have shown that salicyl-AMS is nontoxic to the murine leukemia cell line P388 at concentrations greater than 200 µM.[3] This suggests a favorable selectivity for the bacterial target over mammalian cells.

PBTZ169: The cytotoxicity of PBTZ169 was assessed using the HepG2 human cell line, with a reported 50% toxic dose (TD50) of 58 µg/mL.[6] This indicates a high selectivity index, suggesting a low potential for toxicity at therapeutic concentrations.

Conclusion

Both this compound (represented by inhibitors of mycobactin biosynthesis) and PBTZ169 represent promising and distinct avenues for the development of new anti-tubercular therapies. PBTZ169, with its potent in vitro and in vivo activity and its progression into clinical trials, is a more mature drug candidate. Its mechanism of disrupting the cell wall is a well-validated strategy. The inhibition of mycobactin biosynthesis, as exemplified by compounds like Salicyl-AMS, offers a novel and compelling approach by targeting the bacterium's essential iron acquisition machinery. While earlier in the development pipeline, this strategy holds significant promise, particularly in the iron-limited environment of the host. Further research and development of inhibitors for both pathways will be critical in expanding our arsenal against tuberculosis and overcoming the challenge of drug resistance.

References

Comparative Analysis of Mycobactin-IN-1: A Novel Inhibitor of Mycobacterial Iron Metabolism

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence of multidrug-resistant tuberculosis necessitates the exploration of novel therapeutic targets. One such promising avenue is the disruption of the mycobactin biosynthesis pathway, which is crucial for the iron acquisition and survival of Mycobacterium tuberculosis within its host. This guide provides a comparative analysis of Mycobactin-IN-1, a recently identified inhibitor of this pathway, against other known inhibitors, supported by experimental data and detailed protocols.

Overview of this compound and its Target

This compound, identified as compound 44 in a study by Shyam et al., is a pyrazoline analogue designed to mimic the structure of mycobactin.[1] It acts as an inhibitor of the mycobactin biosynthesis pathway by targeting salicyl-AMP ligase (MbtA), a key enzyme that catalyzes the first committed step in the synthesis of mycobactin siderophores.[1] These siderophores are essential for scavenging iron, a vital nutrient for the bacterium's growth and pathogenesis, from the iron-limited environment of the host macrophage.[2] By inhibiting MbtA, this compound effectively starves the bacteria of iron, leading to growth inhibition.

Comparative Inhibitory Activity

The inhibitory potential of this compound and its analogues has been evaluated against various mycobacterial species under both iron-depleted and iron-rich conditions. The data clearly demonstrates a specific activity against the mycobactin biosynthesis pathway, as the inhibitory effect is significantly more potent in iron-deficient environments where the pathway is essential.

Below is a comparative summary of the Minimum Inhibitory Concentration (MIC) values for this compound and a selection of other relevant compounds.

CompoundTargetM. tuberculosis H37Rv MIC (µg/mL) [Iron-Depleted]M. tuberculosis H37Rv MIC (µg/mL) [Iron-Rich]M. smegmatis mc²155 MIC (µg/mL) [Iron-Depleted]M. smegmatis mc²155 MIC (µg/mL) [Iron-Rich]Reference
This compound (Cpd 44) MbtA4>2568>256[3]
Compound 49 MbtA8>25616>256[3]
Salicyl-AMS MbtA0.391.56--[1]

Note: Lower MIC values indicate higher potency. The significant difference in MIC values between iron-depleted and iron-rich conditions for this compound and Compound 49 highlights their specific targeting of the mycobactin biosynthesis pathway. Salicyl-AMS is a well-characterized MbtA inhibitor included for comparison.

Experimental Protocols

Whole-Cell Antimycobacterial Activity Assay

This protocol is adapted from the methodology described by Shyam et al. (2022) to determine the MIC of compounds against mycobacteria in iron-depleted and iron-rich conditions.

1. Media Preparation:

  • Iron-Depleted Medium (GAST-D): Prepare GAST medium (Glycerol-Alanine-Salts-Tween 80) without the addition of ferric chloride.

  • Iron-Rich Medium (GAST-Fe): Prepare GAST medium and supplement with 10 µM ferric chloride (FeCl₃).

2. Inoculum Preparation:

  • Grow mycobacterial cultures (M. tuberculosis H37Rv or M. smegmatis mc²155) to mid-log phase in Middlebrook 7H9 broth supplemented with ADC (Albumin-Dextrose-Catalase).

  • Wash the bacterial cells twice with sterile phosphate-buffered saline (PBS) to remove residual iron.

  • Resuspend the bacterial pellet in the respective assay medium (GAST-D or GAST-Fe) and adjust the optical density at 600 nm (OD₆₀₀) to obtain a final inoculum of approximately 1 x 10⁵ colony-forming units (CFU)/mL.

3. Assay Procedure:

  • Prepare serial twofold dilutions of the test compounds (e.g., this compound) in a 96-well microplate.

  • Add the prepared mycobacterial inoculum to each well.

  • Include appropriate controls: wells with bacteria and no compound (growth control) and wells with medium only (sterility control).

  • Incubate the plates at 37°C for 7 days for M. tuberculosis or 48 hours for M. smegmatis.

  • Following incubation, add a resazurin-based indicator dye and incubate for a further 24-48 hours.

  • The MIC is determined as the lowest concentration of the compound that prevents a color change of the indicator, indicating inhibition of bacterial growth.

Visualizing the Mechanism and Workflow

Mycobactin Biosynthesis Pathway and Inhibition

The following diagram illustrates the initial steps of the mycobactin biosynthesis pathway and highlights the inhibitory action of this compound on the MbtA enzyme.

Mycobactin_Biosynthesis_Pathway Mycobactin Biosynthesis Pathway Inhibition cluster_0 Host Environment cluster_1 Mycobacterium Iron Iron Chorismate Chorismate Salicylate Salicylate Chorismate->Salicylate MbtI Salicyl-AMP Salicyl-AMP Salicylate->Salicyl-AMP MbtA Salicyl-S-MbtB Salicyl-S-MbtB Salicyl-AMP->Salicyl-S-MbtB MbtA Mycobactin Core Mycobactin Core Salicyl-S-MbtB->Mycobactin Core NRPS/PKS enzymes Mycobactin Mycobactin Mycobactin Core->Mycobactin Mycobactin->Iron Chelates This compound This compound MbtA MbtA This compound->MbtA Inhibits MIC_Workflow Workflow for MIC Determination Start Start Prepare Mycobacterial Inoculum Prepare Mycobacterial Inoculum Start->Prepare Mycobacterial Inoculum Serial Dilution of this compound Serial Dilution of this compound Prepare Mycobacterial Inoculum->Serial Dilution of this compound Inoculate 96-well plate Inoculate 96-well plate Serial Dilution of this compound->Inoculate 96-well plate Incubate at 37°C Incubate at 37°C Inoculate 96-well plate->Incubate at 37°C Add Resazurin Dye Add Resazurin Dye Incubate at 37°C->Add Resazurin Dye Incubate further Incubate further Add Resazurin Dye->Incubate further Read Results Read Results Incubate further->Read Results Determine MIC Determine MIC Read Results->Determine MIC

References

Dissecting the Transcriptomic Response of M. tuberculosis to Mycobactin Biosynthesis Inhibition: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The escalating threat of multidrug-resistant tuberculosis necessitates the exploration of novel therapeutic targets. The mycobactin biosynthesis pathway, essential for iron acquisition and virulence of Mycobacterium tuberculosis, presents a promising avenue for the development of new anti-tubercular agents. This guide provides a comparative analysis of the transcriptomic landscape of M. tuberculosis following the disruption of this critical pathway, drawing upon experimental data from studies investigating iron starvation and chemical-induced stress. While direct transcriptomic data for a specific inhibitor named "Mycobactin-IN-1" is not publicly available, this guide utilizes the extensive body of research on the transcriptomic effects of iron limitation—the primary inducer of the mycobactin system—as a robust proxy. We further compare these findings with the transcriptomic alterations induced by salicylate, a precursor in the mycobactin synthesis pathway, and clofazimine, an antibiotic known to elicit an iron-starvation-like response.

Comparative Transcriptomic Analysis

Inhibition of the mycobactin biosynthesis pathway, whether through iron deprivation or chemical interference, triggers a significant reprogramming of the M. tuberculosis transcriptome. The bacterium attempts to compensate for the reduced iron availability by upregulating genes involved in iron acquisition while simultaneously adjusting its metabolic and stress response pathways.

Key Upregulated Genes and Pathways

A hallmark of mycobactin biosynthesis inhibition is the strong upregulation of the mbt gene cluster (mbtA-N), which encodes the enzymatic machinery for mycobactin synthesis. Concurrently, genes responsible for the transport of iron-siderophore complexes, such as the irtA/B ABC transporter and the mmpS4/L4 and mmpS5/L5 efflux pumps, are also induced. Beyond the direct iron acquisition machinery, a broader stress response is activated, including the upregulation of genes under the control of the iron-dependent regulator IdeR.

Key Downregulated Genes and Pathways

In response to iron scarcity, M. tuberculosis downregulates energy-intensive metabolic processes. This includes the repression of genes involved in the TCA cycle and oxidative phosphorylation, reflecting a shift towards a slower metabolic state to conserve resources.[1][2] Genes associated with growth, such as those involved in protein synthesis and replication, are also typically downregulated.

The following table summarizes the key differentially expressed genes observed in M. tuberculosis under iron starvation, providing a comparative overview of the transcriptomic response.

Gene/Pathway Function Regulation under Iron Starvation Alternative Condition (Salicylate/Clofazimine Treatment)
mbt gene cluster (mbtA-N) Mycobactin biosynthesisStrong UpregulationUpregulation (Clofazimine)
irtA/B Iron-regulated ABC transporterUpregulationUpregulation (Clofazimine)
mmpS4/L4, mmpS5/L5 Siderophore transportUpregulationUpregulation (Clofazimine)
bfrA, bfrB Bacterioferritins (iron storage)DownregulationDownregulation (Clofazimine)
IdeR regulon Iron-dependent stress responseUpregulationUpregulation (Clofazimine)
TCA cycle genes Energy metabolismDownregulationGeneral shutdown of energy production (Salicylate)
Oxidative phosphorylation genes RespirationDownregulationGeneral shutdown of energy production (Salicylate)
Ribosomal protein genes Protein synthesisDownregulationDownregulation (Salicylate)

Experimental Protocols

Accurate and reproducible transcriptomic analysis is paramount for understanding the bacterial response to pathway inhibition. Below are detailed methodologies for key experiments cited in this guide, primarily focusing on RNA sequencing (RNA-seq) under iron-limiting conditions.

M. tuberculosis Culture and Iron Starvation
  • Bacterial Strain and Growth Conditions: Mycobacterium tuberculosis H37Rv is typically grown in Middlebrook 7H9 broth supplemented with 0.2% glycerol, 0.05% Tween 80, and 10% albumin-dextrose-catalase (ADC).

  • Iron-Replete and Iron-Deplete Media: For iron-replete conditions, the medium is supplemented with FeCl₃ to a final concentration of 50-100 µM. For iron-deplete conditions, the medium is prepared without added iron, and an iron chelator such as 2,2'-dipyridyl or deferoxamine (DFO) is added to scavenge residual iron.

  • Experimental Setup: Cultures are inoculated from a mid-logarithmic phase starter culture and grown to the desired optical density (e.g., OD₆₀₀ of 0.6-0.8) in either iron-replete or iron-deplete media.

RNA Extraction and Sequencing
  • Cell Lysis: Bacterial cells are harvested by centrifugation and immediately lysed to preserve RNA integrity. A common method involves mechanical disruption using bead beating in the presence of a lysis buffer such as TRIzol.

  • RNA Purification: Total RNA is purified from the lysate using a combination of phenol-chloroform extraction and column-based purification kits (e.g., RNeasy Mini Kit, Qiagen). This is followed by DNase treatment to remove any contaminating genomic DNA.

  • RNA Quality Control: The integrity and purity of the extracted RNA are assessed using a Bioanalyzer (Agilent) or similar instrument. Samples with a high RNA Integrity Number (RIN) are selected for sequencing.

  • Library Preparation and Sequencing: Ribosomal RNA (rRNA) is depleted from the total RNA samples. The remaining mRNA is then fragmented, and cDNA libraries are prepared using a strand-specific library preparation kit. The libraries are sequenced on a high-throughput sequencing platform, such as an Illumina sequencer, to generate paired-end reads.

Transcriptomic Data Analysis
  • Read Quality Control and Mapping: Raw sequencing reads are assessed for quality, and adapter sequences are trimmed. The high-quality reads are then aligned to the M. tuberculosis H37Rv reference genome.

  • Differential Gene Expression Analysis: The number of reads mapping to each gene is counted. A statistical package, such as DESeq2 or edgeR, is used to identify differentially expressed genes between the iron-deplete and iron-replete conditions. Genes with a significant fold change (e.g., >2-fold) and a low p-value (e.g., <0.05) are considered differentially expressed.

  • Pathway Analysis: Gene ontology (GO) and pathway enrichment analysis are performed on the list of differentially expressed genes to identify the biological pathways that are significantly affected.

Visualizing Key Processes

To better illustrate the concepts discussed, the following diagrams, generated using the Graphviz DOT language, depict the mycobactin biosynthesis pathway and a typical experimental workflow for comparative transcriptomics.

Mycobactin_Biosynthesis_Pathway cluster_0 Mycobactin Biosynthesis (mbt genes) cluster_1 Iron Acquisition Salicylate Salicylate MbtA MbtA Salicylate->MbtA ATP -> AMP+PPi Salicyl_AMP Salicyl-AMP MbtA->Salicyl_AMP MbtB MbtB Salicyl_AMP->MbtB MbtC_F MbtC, D, E, F MbtB->MbtC_F Mycobactin_Core Mycobactin Core MbtC_F->Mycobactin_Core MbtG_N MbtG-N Mycobactin_Core->MbtG_N Mycobactin Mycobactin MbtG_N->Mycobactin Extracellular_Fe3 Extracellular Fe³⁺ Mycobactin->Extracellular_Fe3 Mycobactin_Fe3 Mycobactin-Fe³⁺ Extracellular_Fe3->Mycobactin_Fe3 Chelation IrtAB IrtA/B Transporter Mycobactin_Fe3->IrtAB Transport Intracellular_Fe3 Intracellular Fe³⁺ IrtAB->Intracellular_Fe3

Caption: The Mycobactin Biosynthesis and Iron Acquisition Pathway in M. tuberculosis.

Transcriptomics_Workflow cluster_0 Experimental Phase cluster_1 Sequencing Phase cluster_2 Data Analysis Phase Culture_Fe_plus M. tb Culture (+ Iron) RNA_Extraction_plus RNA Extraction Culture_Fe_plus->RNA_Extraction_plus Culture_Fe_minus M. tb Culture (- Iron / + Inhibitor) RNA_Extraction_minus RNA Extraction Culture_Fe_minus->RNA_Extraction_minus Library_Prep_plus cDNA Library Prep RNA_Extraction_plus->Library_Prep_plus Library_Prep_minus cDNA Library Prep RNA_Extraction_minus->Library_Prep_minus Sequencing High-Throughput Sequencing (RNA-seq) Library_Prep_plus->Sequencing Library_Prep_minus->Sequencing Raw_Reads Raw Sequencing Reads Sequencing->Raw_Reads QC_Mapping Quality Control & Read Mapping Raw_Reads->QC_Mapping Diff_Expression Differential Gene Expression Analysis QC_Mapping->Diff_Expression Pathway_Analysis Pathway Enrichment Analysis Diff_Expression->Pathway_Analysis Results Differentially Expressed Genes & Pathways Pathway_Analysis->Results

Caption: A Generalized Workflow for Comparative Transcriptomic Analysis of M. tuberculosis.

References

Safety Operating Guide

Safe Disposal of Mycobactin-IN-1: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Researchers, scientists, and drug development professionals handling Mycobactin-IN-1 must adhere to stringent disposal procedures to mitigate risks to personnel and the environment. This guide provides essential, step-by-step information for the safe and compliant disposal of this compound, a compound classified with acute oral toxicity and high toxicity to aquatic life with long-lasting effects.[1]

Immediate Safety and Handling Precautions

Before beginning any disposal-related activities, it is imperative to consult the Safety Data Sheet (SDS) for this compound. All personnel must be thoroughly trained on the potential hazards and emergency protocols.

Personal Protective Equipment (PPE): When handling this compound, including for disposal, the following PPE is mandatory:

  • Eye Protection: Safety goggles with side-shields.[1]

  • Hand Protection: Protective gloves.[1]

  • Skin and Body Protection: Impervious clothing, such as a lab coat.[1]

  • Respiratory Protection: A suitable respirator should be used, especially where dust or aerosols may be generated.[1]

All handling of this compound and its associated waste should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or aerosols.[1]

Waste Segregation and Classification

Proper segregation of waste at the source is a critical first step. Waste contaminated with this compound must be classified as hazardous chemical waste.

  • Chemical Waste: This category includes unused or expired this compound, solutions containing the compound, and any labware (e.g., pipette tips, tubes, flasks) that is grossly contaminated.

  • Contaminated Materials: Disposable materials that have come into contact with this compound, such as gloves, bench paper, and weighing boats, must also be disposed of as hazardous waste.

Do not dispose of this compound down the drain or in regular trash. [1] Its high aquatic toxicity can have long-lasting detrimental effects on the environment.

Step-by-Step Disposal Protocol

The primary and mandated method for the disposal of this compound is through an approved waste disposal plant.[1] In-laboratory chemical inactivation is not recommended without specific, validated protocols from the manufacturer or a qualified chemical safety professional, due to the compound's hazardous nature.

  • Containment:

    • Collect all solid waste contaminated with this compound in a dedicated, leak-proof, and clearly labeled hazardous waste container.

    • For liquid waste containing this compound, use a compatible, sealable, and shatter-resistant container.

    • Ensure waste containers are kept closed except when adding waste.

  • Labeling:

    • Clearly label the hazardous waste container with the words "Hazardous Waste."

    • Identify the contents, including "this compound" and any other chemicals present in the waste mixture.

    • Indicate the associated hazards, such as "Toxic" and "Hazardous to the Aquatic Environment."

  • Storage:

    • Store the sealed and labeled hazardous waste container in a designated, secure area away from incompatible materials.

    • This storage area should be well-ventilated and have secondary containment to prevent the spread of material in case of a leak.

  • Arrange for Professional Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste management contractor to arrange for the collection and disposal of the waste.

    • Follow all institutional and local regulations for hazardous waste pickup and disposal.

Quantitative Data Summary

ParameterSpecificationReference
GHS Hazard Classifications Acute toxicity, Oral (Category 4)Acute aquatic toxicity (Category 1)Chronic aquatic toxicity (Category 1)[1]
Hazard Statements H302: Harmful if swallowed.H410: Very toxic to aquatic life with long lasting effects.[1]
Disposal Precautionary Statement P501: Dispose of contents/ container to an approved waste disposal plant.[1]
Storage Conditions (for product) Store at -20°C (powder) or -80°C (in solvent). Keep container tightly sealed in a cool, well-ventilated area, away from direct sunlight.[1]

Experimental Protocols

No specific, validated experimental protocols for the in-laboratory chemical inactivation or degradation of this compound were identified in the reviewed literature. The recommended procedure is to treat it as hazardous chemical waste for professional disposal.

Logical Workflow for this compound Disposal

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound waste.

G start This compound Waste Generated ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe segregate Segregate as Hazardous Chemical Waste ppe->segregate contain Place in a Labeled, Leak-Proof Hazardous Waste Container segregate->contain store Store in a Designated, Secure Area contain->store contact_ehs Contact Institutional EHS or Licensed Waste Contractor store->contact_ehs end Professional Disposal (e.g., Incineration) contact_ehs->end

Caption: Workflow for the safe disposal of this compound.

References

Safeguarding Researchers: A Comprehensive Guide to Handling Mycobactin-IN-1

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Implementation: This document provides essential safety and logistical information for researchers, scientists, and drug development professionals handling Mycobactin-IN-1. Adherence to these protocols is critical for ensuring personal safety and maintaining a secure laboratory environment.

This compound is a pyrazoline analogue that functions as a mycobactin biosynthesis inhibitor, targeting the salicyl-AMP ligase (MbtA), a key enzyme in the mycobacterial iron acquisition pathway.[1][2] Due to its chemical nature and intended use in a microbiological context, typically involving Mycobacterium tuberculosis, stringent safety measures are imperative.

Hazard Identification and Personal Protective Equipment

The primary hazards associated with this compound are acute oral toxicity and high toxicity to aquatic life with long-lasting effects.[3] Therefore, appropriate personal protective equipment (PPE) is mandatory to prevent exposure through ingestion, inhalation, or skin contact.

Hazard GHS Classification Precautionary Statement Code Description
Acute Toxicity, OralCategory 4H302Harmful if swallowed.[3]
Acute Aquatic ToxicityCategory 1H400Very toxic to aquatic life.[3]
Chronic Aquatic ToxicityCategory 1H410Very toxic to aquatic life with long lasting effects.[3]
Personal Protective Equipment (PPE) Specification Purpose
Eye Protection Safety goggles with side-shieldsTo prevent splashes or aerosols from contacting the eyes.
Hand Protection Protective gloves (e.g., double chemotherapy gloves)To prevent skin contact with the compound.
Body Protection Impervious, disposable gownTo protect skin and clothing from contamination.
Respiratory Protection Suitable respirator (e.g., N95 or higher)To prevent inhalation of aerosols, especially when handling the powdered form.

Operational Plan: Step-by-Step Guidance for a Mycobacterial Growth Inhibition Assay

This section outlines a typical experimental workflow for testing the efficacy of this compound against Mycobacterium tuberculosis. All procedures involving the handling of the powdered compound and live mycobacterial cultures must be performed within a certified Class II Biosafety Cabinet (BSC) in a Biosafety Level 3 (BSL-3) laboratory.

Preparation of this compound Stock Solution
  • Pre-computation: Calculate the required mass of this compound to prepare a stock solution of the desired concentration (e.g., 10 mM) in a suitable solvent, such as dimethyl sulfoxide (DMSO).

  • Weighing: In a BSC, carefully weigh the powdered this compound using a calibrated analytical balance.

  • Solubilization: Add the appropriate volume of sterile DMSO to the weighed powder in a sterile, conical tube.

  • Mixing: Gently vortex the solution until the compound is completely dissolved.

  • Storage: Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.

Preparation of Mycobacterial Culture
  • Inoculation: From a frozen glycerol stock, inoculate a suitable liquid culture medium (e.g., Middlebrook 7H9 with ADC supplement) with Mycobacterium tuberculosis.

  • Incubation: Incubate the culture at 37°C until it reaches the mid-logarithmic growth phase.

  • Dilution: Dilute the bacterial culture to the desired optical density (OD) for the assay in fresh medium.

Performing the Growth Inhibition Assay (96-well plate format)
  • Plate Preparation: In a 96-well microtiter plate within the BSC, add the appropriate volume of culture medium to each well.

  • Serial Dilution: Add the this compound stock solution to the first well of a row and perform serial dilutions across the plate to create a concentration gradient.

  • Inoculation: Add the diluted mycobacterial culture to each well. Include control wells with no inhibitor and wells with no bacteria.

  • Incubation: Seal the plate and incubate at 37°C for the required duration (typically 5-7 days for M. tuberculosis).

  • Analysis: Determine the minimum inhibitory concentration (MIC) by observing the lowest concentration of this compound that prevents visible bacterial growth. This can be done visually or using a plate reader.

experimental_workflow Experimental Workflow for this compound Handling cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis & Disposal prep_compound Prepare this compound Stock Solution setup_plate Set up 96-well Plate (in BSC) prep_compound->setup_plate prep_culture Prepare Mycobacterial Culture add_bacteria Inoculate with Mycobacterial Culture prep_culture->add_bacteria add_inhibitor Add and Serially Dilute This compound setup_plate->add_inhibitor add_inhibitor->add_bacteria incubate_plate Incubate Plate add_bacteria->incubate_plate read_results Determine MIC incubate_plate->read_results decontaminate Decontaminate all Waste read_results->decontaminate dispose Dispose of Waste (Biohazardous & Chemical) decontaminate->dispose

References

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Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.